Diltiazem Hydrochloride
説明
This compound is a hydrochloride salt resulting from the reaction of equimolar amounts of diltiazem and hydrogen chloride. A calcium-channel blocker and vasodilator, it is used in the management of angina pectoris and hypertension. It has a role as an antihypertensive agent, a vasodilator agent and a calcium channel blocker. It contains a diltiazem(1+). It is an enantiomer of an ent-diltiazem hydrochloride.
This compound is a benzothiazepine calcium channel blocking agent. This compound inhibits the transmembrane influx of extracellular calcium ions into select myocardial and vascular smooth muscle cells, causing dilatation of coronary and systemic arteries and decreasing myocardial contractility. Because of its vasodilatory activity, this agent has been shown to improve the microcirculation in some tumors, thereby potentially improving the delivery of antineoplastic agents to tumor cells. (NCI04)
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1982 and has 4 approved and 6 investigational indications.
Diltiazem is only found in individuals that have used or taken this drug. It is a benzothiazepine derivative with vasodilating action due to its antagonism of the actions of the calcium ion in membrane functions. It is also teratogenic. Possibly by deforming the channel, inhibiting ion-control gating mechanisms, and/or interfering with the release of calcium from the sarcoplasmic reticulum, diltiazem, like verapamil, inhibits the influx of extracellular calcium across both the myocardial and vascular smooth muscle cell membranes. The resultant inhibition of the contractile processes of the myocardial smooth muscle cells leads to dilation of the coronary and systemic arteries and improved oxygen delivery to the myocardial tissue.
See also: Diltiazem (has active moiety); Diltiazem Malate (related).
Structure
3D Structure of Parent
特性
IUPAC Name |
[(2S,3S)-5-[2-(dimethylamino)ethyl]-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4S.ClH/c1-15(25)28-20-21(16-9-11-17(27-4)12-10-16)29-19-8-6-5-7-18(19)24(22(20)26)14-13-23(2)3;/h5-12,20-21H,13-14H2,1-4H3;1H/t20-,21+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDRXZJPWHTXQRI-BHDTVMLSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(SC2=CC=CC=C2N(C1=O)CCN(C)C)C3=CC=C(C=C3)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@@H](SC2=CC=CC=C2N(C1=O)CCN(C)C)C3=CC=C(C=C3)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
38411-61-9 | |
| Record name | 1,5-Benzothiazepin-4(5H)-one, 3-(acetyloxy)-5-[2-(dimethylamino)ethyl]-2,3-dihydro-2-(4-methoxyphenyl)-, hydrochloride (1:1), (2R,3R)-rel- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38411-61-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID8040147 | |
| Record name | Diltiazem hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8040147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
451.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33286-22-5, 38411-61-9 | |
| Record name | Diltiazem hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33286-22-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diltiazem hydrochloride [USAN:USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033286225 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | cis-(1)-3-Acetoxy-5-(2-(dimethylamino)ethyl)-2,3-dihydro-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one monohydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038411619 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diltiazem hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8040147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S-cis)-3-acetoxy-5-[2-(dimethylamino)ethyl]-2,3-dihydro-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.752 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DILTIAZEM HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OLH94387TE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Mechanism of Action of Diltiazem Hydrochloride on L-type Calcium Channels
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diltiazem hydrochloride, a benzothiazepine derivative, is a clinically significant calcium channel blocker with a primary therapeutic role in the management of cardiovascular diseases such as hypertension, angina pectoris, and certain arrhythmias.[1][2] Its pharmacological effects are mediated through a specific interaction with L-type voltage-gated calcium channels (CaV1.2), leading to a reduction in calcium ion influx into cardiac and vascular smooth muscle cells.[1][][4] This guide provides an in-depth technical overview of the molecular mechanisms underpinning diltiazem's action on L-type calcium channels, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and concepts.
Core Mechanism of Action
Diltiazem exerts its effects by directly binding to the α1 subunit of the L-type calcium channel, the pore-forming subunit responsible for calcium ion conduction.[5] This interaction is not a simple occlusion of the pore but a more complex, state-dependent inhibition. Diltiazem exhibits a higher affinity for the open and inactivated states of the channel compared to the resting state.[6] This state-dependent binding results in both voltage- and frequency-dependent (or use-dependent) blockade.[6][7]
The primary consequences of diltiazem's binding are:
-
Reduced Calcium Influx: By stabilizing the inactivated state and physically obstructing the ion conduction pathway, diltiazem reduces the influx of calcium ions during depolarization.[8][9]
-
Vasodilation: In vascular smooth muscle, the decreased intracellular calcium concentration leads to relaxation, resulting in arterial vasodilation and a subsequent reduction in blood pressure.[1][2][]
-
Negative Chronotropic and Inotropic Effects: In the heart, diltiazem's action on the sinoatrial (SA) and atrioventricular (AV) nodes slows the heart rate (negative chronotropy), while its effect on cardiomyocytes reduces the force of contraction (negative inotropy).[1][2][]
Molecular Binding Site
Structural and mutagenesis studies have identified the binding site for diltiazem within the central cavity of the L-type calcium channel pore. Key determinants for diltiazem binding are located on the transmembrane segments IIIS6 and IVS6 of the α1 subunit.[5][10][11] The binding site for diltiazem partially overlaps with that of phenylalkylamine calcium channel blockers like verapamil.
State-Dependent Inhibition
Diltiazem's mechanism is characterized by its preferential binding to channels that are actively being used. This "use-dependence" means that its blocking effect is more pronounced at higher frequencies of channel opening, such as during tachycardia.[8][6][10] This is because repeated depolarization increases the proportion of channels in the open and inactivated states, for which diltiazem has a higher affinity.
The drug accesses its binding site from the intracellular side of the membrane, suggesting that it must first cross the cell membrane to exert its effect.[10] The interaction with the channel stabilizes the inactivated state, thereby slowing the recovery of the channel to the resting state and making it less available for subsequent openings.[6][12]
Quantitative Data
The inhibitory potency of diltiazem on L-type calcium channels is typically quantified by its half-maximal inhibitory concentration (IC50). This value can vary depending on the experimental conditions, such as the channel state and the specific splice variant of the CaV1.2 channel.
| Parameter | Value | Experimental Conditions | Source |
| IC50 (Resting State) | 41 µM | CaVAb channel construct, holding potential of -120 mV. | |
| IC50 (Use-Dependent) | 10.4 µM | CaVAb channel construct, repetitive depolarizing stimuli. | |
| IC50 (High Affinity) | 4.9 µM | Cone photoreceptor L-type Ca2+ channels. | [13] |
| IC50 (Low Affinity) | 100.4 µM | Cone photoreceptor L-type Ca2+ channels. | [13] |
| IC50 | 51 µM | Human mesenteric arterial myocytes, pHo 7.2, holding potential -60 mV. | [14] |
| IC50 | 20 µM | Human mesenteric arterial myocytes, pHo 9.2, holding potential -60 mV. | [14] |
| IC50 (CaV1.2b) | 87 ± 13 µM | Splice variant expressed in tsA-201 cells. | [11] |
| IC50 (CaV1.2SM) | 75 ± 13 µM | Splice variant expressed in tsA-201 cells. | [11] |
| IC50 (CaV1.2CM) | > 300 µM | Splice variant expressed in tsA-201 cells. | [11] |
Signaling Pathways and Logical Relationships
Diltiazem's Effect on Cellular Calcium Signaling
Caption: Diltiazem's inhibition of L-type calcium channels reduces calcium influx, leading to vasodilation and decreased cardiac contractility.
State-Dependent Blockade by Diltiazem
Caption: Diltiazem preferentially binds to the open and inactivated states of the L-type calcium channel, leading to a blocked state.
Experimental Protocols
The elucidation of diltiazem's mechanism of action has relied on several key experimental techniques.
Patch-Clamp Electrophysiology
This technique is fundamental for studying the effects of diltiazem on ion channel function in real-time.
Methodology:
-
Cell Preparation: tsA-201 cells are transiently transfected with plasmids encoding the α1, β, and α2δ subunits of the CaV1.2 channel.[10][15] Alternatively, primary cells such as isolated ventricular myocytes or arterial smooth muscle cells can be used.[12][14]
-
Recording Configuration: The whole-cell patch-clamp configuration is typically used to record macroscopic currents.[10][15] For studying single-channel events, the cell-attached configuration is employed.[12]
-
Solutions:
-
External (Bath) Solution: Contains a charge carrier for the calcium channel, typically Ba2+ (e.g., 10 mM) to avoid calcium-dependent inactivation, buffered to a physiological pH (e.g., 7.4) with HEPES.[15]
-
Internal (Pipette) Solution: Contains a cesium-based solution to block potassium channels, a calcium buffer (e.g., EGTA), and ATP to support cellular metabolism.[10]
-
-
Voltage Protocols:
-
Current-Voltage (I-V) Relationship: Cells are held at a negative potential (e.g., -80 mV) and then subjected to a series of depolarizing voltage steps to elicit channel opening.
-
Use-Dependence: A train of depolarizing pulses (e.g., at 1 Hz) is applied to assess the cumulative block by diltiazem.[8][10]
-
Steady-State Inactivation: A two-pulse protocol is used where a variable conditioning prepulse is followed by a test pulse to determine the availability of channels.[11]
-
-
Data Analysis: The amplitude and kinetics of the recorded currents before and after the application of diltiazem are analyzed to determine parameters such as IC50 values and changes in channel gating.
Site-Directed Mutagenesis
This technique is used to identify specific amino acid residues involved in diltiazem binding and action.
Methodology:
-
Mutation Introduction: Specific amino acid residues in the CaV1.2 α1 subunit cDNA, hypothesized to be involved in diltiazem binding (e.g., in segments IIIS6 and IVS6), are mutated to other residues (e.g., alanine).[5]
-
Expression and Functional Analysis: The mutated channel is expressed in a suitable system (e.g., tsA-201 cells or Xenopus oocytes) and its sensitivity to diltiazem is assessed using patch-clamp electrophysiology.[5][10]
-
Interpretation: A significant reduction in diltiazem's blocking potency in the mutant channel compared to the wild-type channel indicates that the mutated residue is a critical determinant for drug interaction.[5]
Experimental Workflow for Assessing Diltiazem's Use-Dependent Block
Caption: Workflow for an electrophysiology experiment to determine the use-dependent block of L-type calcium channels by diltiazem.
Conclusion
This compound's mechanism of action on L-type calcium channels is a sophisticated process involving state-dependent binding to the channel's pore-forming subunit. Its preferential interaction with the open and inactivated states leads to a characteristic voltage- and use-dependent block, which underlies its therapeutic efficacy in cardiovascular disorders. A thorough understanding of these molecular interactions, supported by quantitative data from detailed experimental protocols, is crucial for the rational design and development of future cardiovascular therapeutics targeting voltage-gated calcium channels.
References
- 1. What is the mechanism of Ditiazem Hydrochloride? [synapse.patsnap.com]
- 2. Diltiazem - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Diltiazem - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 5. Molecular mechanism of diltiazem interaction with L-type Ca2+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacology of L-type Calcium Channels: Novel Drugs for Old Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. Structural Basis for Diltiazem Block of a Voltage-Gated Ca2+ Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Diltiazem Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Interaction of diltiazem with an intracellularly accessible binding site on CaV1.2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Alternative splicing modulates diltiazem sensitivity of cardiac and vascular smooth muscle Cav1.2 calcium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jstage.jst.go.jp [jstage.jst.go.jp]
- 13. Inhibitory action of diltiazem on voltage-gated calcium channels in cone photoreceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pH-dependent block of the L-type Ca2+ channel current by diltiazem in human mesenteric arterial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Molecular determinants of Ca2+ potentiation of diltiazem block and Ca2+-dependent inactivation in the pore region of cav1.2 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Synthesis and Purification of Diltiazem Hydrochloride for Research
Diltiazem Hydrochloride, chemically known as cis-(+)-[2-(2-Dimethylaminoethyl)-5-(4-methoxyphenyl)-3-oxo-6-thia-2-azabicyclo [5.4.0] undeca-7, 9, 11-trien-4-yl] ethanoate hydrochloride, is a prominent calcium channel blocker of the benzothiazepine class.[1] It is widely utilized in the management of cardiovascular conditions such as hypertension, angina pectoris, and certain types of arrhythmias.[2][3] For research and development purposes, a reliable and well-characterized supply of high-purity this compound is essential. This guide provides a detailed overview of a common synthetic route and subsequent purification methods suitable for a laboratory setting.
Chemical Synthesis of this compound
Several synthetic pathways to Diltiazem have been reported.[4][5] A prevalent and efficient method involves the N-alkylation of a benzothiazepinone intermediate, followed by O-acetylation and salt formation. This guide details a high-yield, two-stage process starting from O-desacetyldiltiazem.
Experimental Protocol: Synthesis from O-desacetyldiltiazem
This procedure outlines the final steps in a common synthesis route, focusing on the acetylation of the hydroxyl group and subsequent conversion to the hydrochloride salt.[6]
Stage 1: Acetylation of N-alkylated Lactam (O-desacetyldiltiazem)
-
In a round-bottom flask equipped with a reflux condenser and under a nitrogen atmosphere, combine the N-alkylated lactam ((2S,3S)-5-[2-(dimethylamino)ethyl]-3-hydroxy-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-one), dichloromethane (CH₂Cl₂), acetic anhydride (Ac₂O), triethylamine (Et₃N), and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Heat the reaction mixture to reflux and maintain for approximately 3 hours.
-
After the reaction is complete, cool the mixture and pour it into ice water. Add brine to facilitate layer separation.
-
Separate the organic layer. Extract the aqueous layer with an additional portion of dichloromethane.
-
Combine the organic layers and wash with a 5% ammonium hydroxide (NH₄OH) solution.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and evaporate the solvent under reduced pressure.
Stage 2: Formation of this compound
-
Dissolve the residue obtained from Stage 1 in methanol (MeOH).
-
Bubble anhydrous hydrogen chloride (HCl) gas through the solution until the pH reaches 2.
-
Add diethyl ether to the solution to induce precipitation of the hydrochloride salt.
-
Collect the precipitated solid by filtration.
-
Wash the collected solid with a 10% methanol-ether mixture to afford the final this compound product.[6][7]
Quantitative Data: Synthesis
| Parameter | Value/Condition | Reference |
| Starting Material | O-desacetyldiltiazem | [6] |
| Reagents (Stage 1) | Acetic anhydride, Triethylamine, DMAP | [6] |
| Solvent (Stage 1) | Dichloromethane (CH₂Cl₂) | [6] |
| Reaction Time (Stage 1) | 3 hours | [6] |
| Reaction Condition | Reflux | [6] |
| Reagents (Stage 2) | Anhydrous HCl gas, Methanol, Diethyl Ether | [6] |
| Final pH (Stage 2) | 2 | [6] |
| Overall Yield | ~92% | [6][7] |
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Purification of this compound
The purity of this compound is critical for research applications. The primary methods for purification following synthesis are precipitation and recrystallization.
Experimental Protocol: Purification
-
Precipitation and Filtration : As described in the synthesis protocol, the crude this compound is initially purified by precipitation from a methanol solution by the addition of diethyl ether after treatment with HCl gas.[6] The solid is collected via filtration.
-
Washing : The filtered solid is washed with a cold 10% methanol-ether mixture to remove residual soluble impurities.[6][7]
-
Recrystallization : For higher purity, the this compound can be recrystallized. A common solvent for this process is butanol.[8] a. Dissolve the crude this compound in a minimal amount of hot butanol. b. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation. c. Collect the purified crystals by filtration. d. Wash the crystals with a small amount of cold butanol or another suitable non-solvent like diethyl ether. e. Dry the crystals under vacuum to remove residual solvent.
Purification Workflow Diagram
Caption: General workflow for the purification of this compound.
Analytical Characterization and Data
To ensure the identity and purity of the synthesized compound, a variety of analytical techniques should be employed. High-Performance Liquid Chromatography (HPLC) is the most common method for assessing purity and quantifying related substances.[1][9][10]
Analytical Techniques
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method is typically used to determine the assay and impurity profile.[1][11][12] A C18 or C8 column with a mobile phase consisting of an aqueous buffer (e.g., 0.1% triethylamine, pH adjusted) and an organic modifier like acetonitrile is common.[1][12] Detection is typically performed using a PDA detector at approximately 236-240 nm.[1][13][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the molecule.[13]
-
Mass Spectrometry (MS): LC-MS can be used to confirm the molecular weight and identify impurities by their mass-to-charge ratio.[11][13]
-
Melting Point: The melting point of the purified compound can be compared to literature values as an indicator of purity.[15]
-
UV-Visible Spectroscopy: The UV spectrum of this compound in various solvents (e.g., methanol, 0.1 M HCl) shows a characteristic maximum absorbance (λmax) around 237-239 nm.[16][17]
Quantitative Data: Physical and Analytical Parameters
| Parameter | Value | Reference |
| Molecular Formula | C₂₂H₂₇ClN₂O₄S | [6] |
| Molecular Weight | 450.98 g/mol | [6] |
| Melting Point | 212°-213.5° C | [15] |
| HPLC Column | Ascentis Express C18 (7.5cm x 4.6mm, 2.7µm) | [1] |
| HPLC Mobile Phase | 0.1% Triethylamine (pH 3.0) : Acetonitrile (65:35 v/v) | [1] |
| HPLC Flow Rate | 1.0 ml/min | [1] |
| HPLC Detection | 236 nm | [1] |
| UV λmax (in 0.1 M HCl) | ~237 nm | [17] |
| Purity (Typical) | >99% (by HPLC) | [11] |
References
- 1. ijcpa.in [ijcpa.in]
- 2. Synthesis and antihypertensive activity of 3-acetoxy-2,3-dihydro-5-[2- (dimethylamino)ethyl]-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one (diltiazem) derivatives having substituents at the 8 position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Controlled Release Technologies for this compound: A Comprehensive Review of Solid Dosage Innovations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diltiazem synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. allindianpatents.com [allindianpatents.com]
- 8. WO1992010485A1 - A process for the preparation of diltiazem - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. High-performance liquid chromatography method for assay of this compound and its related compounds in bulk drug and finished tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Validated gradient stability indicating HPLC method for determining this compound and related substances in bulk drug and novel tablet formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Analytical Characterization of two new related impurities of Diltiazem by High Resolution Mass spectrometry and NMR techniques096 – Oriental Journal of Chemistry [orientjchem.org]
- 14. Analytical Method Development and Validation for the Estimation of this compound in Bulk and Pharmaceutical Dosage Form by RP- HPLC - Int J Pharm Chem Anal [ijpca.org]
- 15. US4552695A - Process for production of this compound - Google Patents [patents.google.com]
- 16. ijser.in [ijser.in]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Diltiazem Hydrochloride: A Comprehensive Technical Guide to its Physicochemical Properties for Laboratory Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough examination of the core physicochemical properties of Diltiazem Hydrochloride, a widely utilized calcium channel blocker. This document is intended to serve as a comprehensive resource for laboratory professionals, offering detailed data, experimental protocols, and visual representations of its molecular interactions and analytical workflows.
Core Physicochemical Data
The fundamental physicochemical characteristics of this compound are summarized below, providing a critical foundation for its handling, formulation, and analysis in a laboratory setting.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Appearance | White to off-white crystalline powder | |
| Molecular Formula | C₂₂H₂₆N₂O₄S·HCl | |
| Molecular Weight | 450.98 g/mol | |
| Melting Point | 210-215 °C (with decomposition) | [1] |
| pH (1% w/v aqueous solution) | 4.3 - 5.3 | [1] |
| Specific Optical Rotation, [α]D²⁰ | +115° to +120° (c=1, H₂O) | [1] |
| pKa | 7.7 | Not explicitly found in search results |
| Partition Coefficient (log P) | 2.79 (octanol/water) | [2] |
Table 2: Solubility Profile of this compound
| Solvent | Solubility | Reference(s) |
| Water | Freely soluble (50 mg/mL) | [1][3] |
| Methanol | Freely soluble | [1] |
| Chloroform | Freely soluble | [1] |
| Methylene Chloride | Freely soluble | |
| Formic Acid | Very soluble | [1] |
| Acetonitrile | Sparingly soluble | [1] |
| Ethanol (99.5%) | Slightly soluble | [1] |
| Acetic Anhydride | Slightly soluble | [1] |
| Diethyl Ether | Practically insoluble | [1] |
| DMSO | Readily soluble (at least 12.4 mg/mL) | [4] |
Table 3: Spectroscopic Data of this compound
| Technique | Key Peaks/Wavelengths | Reference(s) |
| UV-Visible Spectroscopy (in 0.01 M HCl) | λmax at 237 nm | [5] |
| Infrared (IR) Spectroscopy (KBr disk) | ~1741 cm⁻¹ (C=O, ester), ~1678 cm⁻¹ (C=O, amide), ~1252 cm⁻¹, ~1025 cm⁻¹ | [1] |
| ¹H NMR | Spectral data available | [6] |
| ¹³C NMR | Spectral data available | [7] |
Mechanism of Action: Signaling Pathway
This compound functions as a non-dihydropyridine calcium channel blocker.[8] Its therapeutic effects are primarily achieved by inhibiting the influx of extracellular calcium ions through L-type voltage-gated calcium channels in cardiac and vascular smooth muscle cells.[9][10] This action leads to vasodilation, a reduction in peripheral vascular resistance, and a decrease in heart rate and contractility, ultimately lowering blood pressure and myocardial oxygen demand.[8][9]
References
- 1. Analytical Method Development and Validation for the Estimation of this compound in Bulk and Pharmaceutical Dosage Form by RP- HPLC - Int J Pharm Chem Anal [ijpca.org]
- 2. researchgate.net [researchgate.net]
- 3. SOP for Analysis on UV- Visible Spectrophotometer | Pharmaguideline [pharmaguideline.com]
- 4. organomation.com [organomation.com]
- 5. researchgate.net [researchgate.net]
- 6. Pharmaceutical Standards Guide for UV-Vis Spectrophotometers | Technology Networks [technologynetworks.com]
- 7. scispace.com [scispace.com]
- 8. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijpra.com [ijpra.com]
- 10. scielo.br [scielo.br]
The Impact of Diltiazem Hydrochloride on Intracellular Calcium Signaling Pathways: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanisms by which Diltiazem Hydrochloride, a non-dihydropyridine calcium channel blocker, modulates intracellular calcium signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the molecular interactions and downstream consequences of diltiazem's action. This document summarizes key quantitative data, outlines detailed experimental protocols, and provides visual representations of the relevant signaling cascades.
Core Mechanism of Action: Inhibition of L-type Calcium Channels
This compound primarily exerts its therapeutic effects by inhibiting the influx of calcium ions (Ca²⁺) through L-type voltage-gated calcium channels (Cav1.2).[1] These channels are crucial for the excitation-contraction coupling in cardiac and vascular smooth muscle cells.[2] By binding to a specific site on the α1 subunit of the L-type calcium channel, diltiazem effectively reduces the probability of the channel being in an open state, thereby decreasing the influx of extracellular Ca²⁺ into the cell.[3][4] This action leads to a reduction in intracellular calcium concentration, which is the primary trigger for a cascade of downstream signaling events.
The inhibition of L-type calcium channels by diltiazem is both voltage- and use-dependent, meaning its blocking efficacy is enhanced by membrane depolarization and increased frequency of channel activation.[2][5] This characteristic contributes to its clinical effectiveness in conditions associated with excessive cardiac or vascular smooth muscle contraction.
Quantitative Data on Diltiazem's Inhibitory Effects
The inhibitory potency of diltiazem on L-type calcium channels varies across different cell types and experimental conditions. The half-maximal inhibitory concentration (IC₅₀) is a key parameter used to quantify this effect.
| Cell Type/Preparation | Experimental Condition | IC₅₀ Value (µM) | Reference |
| Cone Photoreceptors | High-affinity block | 4.9 | [6] |
| Cone Photoreceptors | Low-affinity block | 100.4 | [6] |
| Cav1.2 (intracellular application) | Use-dependent block | 85 ± 9 | [3] |
| d-cis-Diltiazem on Cav1.2 | Use-dependent block | 95 ± 5 | [3] |
| Hamster Aorta | KCl-depolarized | 0.98 ± 0.47 | [7] |
| Snail Neurons (d-diltiazem) | Resting Ca²⁺ channels | 426 | [8] |
| CavAb (ancestral channel) | Resting state | 41 | [2] |
| CavAb (ancestral channel) | Use-dependent block | 10.4 | [2] |
| Human Platelets (AVP-induced aggregation) | - | < ADP- or collagen-induced | [9] |
| Glucocerebrosidase (Gcc) inhibition | pH 6.5 | ~160 | [10] |
Key Intracellular Calcium Signaling Pathways Affected by Diltiazem
The reduction in intracellular Ca²⁺ concentration initiated by diltiazem has profound effects on several key signaling pathways.
Vascular Smooth Muscle Contraction
In vascular smooth muscle cells, the influx of Ca²⁺ through L-type channels is a primary trigger for contraction. The binding of intracellular Ca²⁺ to calmodulin (CaM) initiates a signaling cascade that leads to the phosphorylation of myosin light chain (MLC), a critical step for the interaction of actin and myosin filaments and subsequent muscle contraction. Diltiazem, by blocking this initial Ca²⁺ influx, directly inhibits this pathway, leading to vasodilation and a decrease in blood pressure.[1][11]
Cardiac Myocyte Excitation-Contraction Coupling
In cardiac myocytes, the influx of Ca²⁺ through L-type channels during the plateau phase of the action potential triggers a larger release of Ca²⁺ from the sarcoplasmic reticulum (SR) via ryanodine receptors (RyRs), a process known as calcium-induced calcium release (CICR). Diltiazem's inhibition of the initial Ca²⁺ entry blunts this entire process, leading to a decrease in the force of cardiac contraction (negative inotropy) and a slowing of the heart rate (negative chronotropy).
Calcineurin-NFAT Signaling Pathway
The calcineurin-NFAT (Nuclear Factor of Activated T-cells) pathway is a calcium-dependent signaling cascade that plays a role in various cellular processes, including gene expression related to hypertrophy and inflammation.[7][12] Elevated intracellular Ca²⁺ activates calmodulin, which in turn activates the phosphatase calcineurin. Calcineurin then dephosphorylates NFAT, allowing its translocation to the nucleus to act as a transcription factor.[13] By reducing intracellular Ca²⁺ levels, diltiazem can potentially attenuate the activation of this pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the effects of diltiazem on intracellular calcium signaling.
Measurement of Intracellular Calcium Concentration using Fura-2 AM
This protocol describes the use of the ratiometric fluorescent indicator Fura-2 AM to measure intracellular Ca²⁺ concentrations in cultured cells.
Materials:
-
Fura-2 AM (acetoxymethyl ester)
-
Dimethyl sulfoxide (DMSO)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺ and Mg²⁺
-
Bovine Serum Albumin (BSA)
-
This compound
-
Cultured cells of interest (e.g., vascular smooth muscle cells, cardiomyocytes)
-
Fluorescence microscope or plate reader with dual excitation wavelength capabilities (340 nm and 380 nm)
Procedure:
-
Cell Culture: Plate cells on glass coverslips or in a 96-well plate and grow to 70-80% confluency.
-
Fura-2 AM Loading Solution Preparation:
-
Prepare a 1 mM stock solution of Fura-2 AM in anhydrous DMSO.
-
Prepare a 20% (w/v) stock solution of Pluronic F-127 in DMSO.
-
For the loading buffer, mix Fura-2 AM (final concentration 2-5 µM) and an equal volume of 20% Pluronic F-127 in serum-free culture medium or HBSS.
-
-
Cell Loading:
-
Wash the cells once with HBSS.
-
Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove extracellular dye.
-
Incubate the cells in HBSS for an additional 30 minutes at room temperature to allow for complete de-esterification of the Fura-2 AM.
-
-
Diltiazem Treatment:
-
Prepare various concentrations of diltiazem in HBSS.
-
Replace the HBSS with the diltiazem solutions and incubate for the desired time.
-
-
Fluorescence Measurement:
-
Mount the coverslip on a perfusion chamber of a fluorescence microscope or place the 96-well plate in a plate reader.
-
Excite the cells alternately at 340 nm and 380 nm and measure the emission fluorescence at 510 nm.
-
Record the ratio of the fluorescence intensities (F340/F380). An increase in this ratio corresponds to an increase in intracellular Ca²⁺.
-
-
Data Analysis:
-
The change in intracellular Ca²⁺ concentration is represented by the change in the F340/F380 ratio.
-
To calculate the absolute Ca²⁺ concentration, a calibration can be performed using ionomycin (a calcium ionophore) in the presence of known high and low Ca²⁺ concentrations.
-
Western Blot Analysis of Phosphorylated Proteins
This protocol outlines the general steps for detecting changes in the phosphorylation state of proteins downstream of calcium signaling, such as CaMKII or CREB, following diltiazem treatment.
Materials:
-
Cultured cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with phosphatase and protease inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (specific for the phosphorylated and total forms of the protein of interest)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Treat cultured cells with diltiazem at various concentrations and for different durations.
-
Wash cells with ice-cold PBS and lyse them with lysis buffer containing phosphatase and protease inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[14]
-
Incubate the membrane with the primary antibody against the phosphorylated protein overnight at 4°C.[15]
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the protein or a housekeeping protein (e.g., GAPDH).
-
Real-Time Quantitative PCR (RT-qPCR) for Gene Expression Analysis
This protocol outlines the steps to assess changes in the expression of genes regulated by calcium signaling, such as c-fos, in response to diltiazem treatment.
Materials:
-
Cultured cells
-
This compound
-
RNA extraction kit
-
Reverse transcription kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Gene-specific primers for the target gene (e.g., c-fos) and a housekeeping gene (e.g., GAPDH)
-
RT-qPCR instrument
Procedure:
-
Cell Treatment and RNA Extraction:
-
Treat cultured cells with diltiazem for the desired time.
-
Lyse the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.
-
-
Reverse Transcription:
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
-
Real-Time qPCR:
-
Prepare the qPCR reaction mix containing the cDNA template, qPCR master mix, and gene-specific primers.
-
Perform the qPCR reaction in an RT-qPCR instrument using a standard thermal cycling protocol (denaturation, annealing, and extension).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the target and housekeeping genes in both control and diltiazem-treated samples.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene.
-
Conclusion
This compound is a potent modulator of intracellular calcium signaling, primarily through its inhibitory action on L-type calcium channels. This action has significant downstream consequences on a variety of cellular processes, including muscle contraction, cardiac function, and gene expression. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the intricate mechanisms of diltiazem and to explore its potential in novel therapeutic applications. The visualization of the key signaling pathways aims to facilitate a deeper understanding of the complex molecular interactions involved.
References
- 1. Diltiazem - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Structural Basis for Diltiazem Block of a Voltage-Gated Ca2+ Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interaction of diltiazem with an intracellularly accessible binding site on CaV1.2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interaction of diltiazem with an intracellularly accessible binding site on Ca(V)1.2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alternative splicing modulates diltiazem sensitivity of cardiac and vascular smooth muscle Cav1.2 calcium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitory action of diltiazem on voltage-gated calcium channels in cone photoreceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Calcineurin signaling and NFAT activation in cardiovascular and skeletal muscle development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative study of d-diltiazem and its analogues as calcium antagonists in snail neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Calcium-channel blocking agents verapamil and diltiazem are inhibitors of vasopressin-induced human platelet activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Diltiazem, a L-type Ca2+ channel blocker, also acts as a pharmacological chaperone in Gaucher patient cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selectivity of calcium antagonistic action in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Calcineurin-nuclear factor for activated T cells (NFAT) signaling in pathophysiology of wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Role of Nuclear Factor of Activated T Cells (NFAT) Pathway in Regulating Autophagy and Inflammation in Retinal Pigment Epithelial Cells | MDPI [mdpi.com]
- 14. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
Stereoisomerism of Diltiazem: A Pharmacological and Methodological Deep Dive
For Researchers, Scientists, and Drug Development Professionals
December 2025
Executive Summary
Diltiazem, a prominent member of the non-dihydropyridine calcium channel blockers, is a cornerstone in the management of cardiovascular diseases such as hypertension, angina pectoris, and certain arrhythmias.[1][2] Possessing two chiral centers, diltiazem exists as four distinct stereoisomers.[1][3] The commercially available pharmaceutical formulation is the dextrorotatory (+)-cis-isomer, specifically the (2S,3S)-diltiazem, which is primarily responsible for the drug's therapeutic efficacy.[1][3] This technical guide delves into the profound impact of stereoisomerism on the pharmacological profile of diltiazem. It provides a comprehensive overview of the stereoselective pharmacodynamics and pharmacokinetics, supported by quantitative data, detailed experimental protocols for enantiomeric separation and analysis, and visualizations of key biological pathways and experimental workflows. A thorough understanding of these enantiomeric distinctions is critical for optimizing therapeutic strategies and advancing the development of novel cardiovascular agents.
The Stereoisomers of Diltiazem
Diltiazem's molecular structure contains two chiral centers at the C2 and C3 positions of the benzothiazepine ring. This results in the existence of four stereoisomers: a pair of enantiomers in the cis configuration and a pair in the trans configuration.[1][3]
-
(2S,3S)-diltiazem (d-cis-diltiazem): The therapeutically active isomer.[1]
-
(2R,3R)-diltiazem (l-cis-diltiazem): The enantiomer of the active drug.
-
(2S,3R)-diltiazem (l-trans-diltiazem)
-
(2R,3S)-diltiazem (d-trans-diltiazem)
The pharmacological activity of diltiazem is highly dependent on its stereochemistry, with the d-cis isomer exhibiting the most potent effects on the primary therapeutic target.[4][5]
Stereoselective Pharmacodynamics
The principal mechanism of action for diltiazem is the blockade of L-type calcium channels, which leads to vasodilation and negative chronotropic and inotropic effects on the heart.[2][4] This action is markedly stereoselective.
L-type Calcium Channel Blockade
The d-cis enantiomer is the most potent blocker of L-type calcium channels.[4] Radioligand binding studies on rabbit T-tubule calcium channels have demonstrated a clear hierarchy in the binding affinity of the four stereoisomers.[5]
Table 1: Potency of Diltiazem Stereoisomers in Inhibiting d-cis-[3H]diltiazem Binding
| Stereoisomer | Order of Potency |
|---|---|
| d-cis | 1st |
| l-cis | 2nd |
| d-trans | 3rd (equal to l-trans) |
| l-trans | 3rd (equal to d-cis) |
Source: Data derived from studies on rabbit T-tubule calcium channels.[1][5]
The effects on radioligand binding to calcium channels are highly stereospecific for the d-cis isomer.[5] While all four isomers can bind to the benzothiazepine receptor, the d-cis isomer is unique in its ability to stimulate the binding of the dihydropyridine (+)-[3H]PN200-110 at 37°C, whereas the other isomers are inhibitory.[5] The trans-isomers are significantly less active than the d-cis isomer and exhibit a short duration of action.[6]
Mitochondrial Sodium-Calcium (Na+/Ca2+) Exchange
Diltiazem also inhibits the Na+-dependent Ca2+ efflux from heart mitochondria, but the stereospecific requirements for this action differ from those of the L-type calcium channel.[7][8] Both (+)-optical isomers (d-cis and d-trans) inhibit the mitochondrial Na+/Ca2+ exchange with comparable potency, while the (-)-optical isomers are largely ineffective.[7]
Table 2: Inhibition of Mitochondrial Na+/Ca2+ Exchange by Diltiazem Stereoisomers
| Stereoisomer Group | IC50 |
|---|---|
| (+)-optical isomers (d-cis, d-trans) | 10-20 µM |
| (-)-optical isomers (l-cis, l-trans) | > 200 µM |
Source: Data from studies on guinea-pig heart and liver mitochondria.[7][8]
Other Pharmacological Activities
The l-cis-diltiazem isomer, while having a much weaker calcium channel-blocking action, exhibits distinct cardioprotective effects.[9][10] It has been shown to protect cardiac myocytes from ischemia and reperfusion injury.[9] This effect is attributed to its ability to inhibit voltage-dependent Na+ channels and lysophosphatidylcholine-induced non-selective cation channels.[9] This suggests that the cardioprotective mechanism of diltiazem may not be solely dependent on calcium channel blockade.[10]
Signaling and Action Mechanism
Diltiazem's therapeutic effects are a direct consequence of its ability to reduce intracellular calcium concentrations in cardiac and vascular smooth muscle cells.[2][] By blocking L-type calcium channels, it prevents the influx of calcium ions during membrane depolarization.[12] This leads to a cascade of events resulting in muscle relaxation and reduced cardiac workload.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. Diltiazem - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. scite.ai [scite.ai]
- 4. benchchem.com [benchchem.com]
- 5. Effects of four diltiazem stereoisomers on binding of d-cis-[3H]diltiazem and (+)-[3H]PN200-110 to rabbit T-tubule calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of the optically active trans-isomers of diltiazem and their cardiovascular effects and Ca-antagonistic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stereospecific action of diltiazem on the mitochondrial Na-Ca exchange system and on sarcolemmal Ca-channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Electrophysiological effect of l-cis-diltiazem, the stereoisomer of d-cis-diltiazem, on isolated guinea-pig left ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Both d-cis- and l-cis-diltiazem have anti-ischemic action in the isolated, perfused working rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. accessdata.fda.gov [accessdata.fda.gov]
Foundational Studies on Diltiazem's Vasodilatory and Antihypertensive Effects: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diltiazem, a benzothiazepine derivative, is a cornerstone in the management of cardiovascular diseases, primarily due to its potent vasodilatory and antihypertensive properties. This technical guide delves into the foundational research that has elucidated the mechanisms underpinning these effects. By acting as a non-dihydropyridine calcium channel blocker, diltiazem modulates vascular smooth muscle tone and reduces peripheral resistance, thereby lowering blood pressure. This document provides a comprehensive overview of its mechanism of action, detailed experimental protocols from key in vitro and in vivo studies, and a compilation of quantitative data to support a deeper understanding of its pharmacological profile.
Introduction
Diltiazem is a widely prescribed medication for hypertension, angina pectoris, and certain cardiac arrhythmias.[1][2] Its therapeutic efficacy stems from its ability to induce vasodilation, which in turn diminishes vascular resistance and improves blood flow.[2] Unlike dihydropyridine calcium channel blockers, diltiazem exhibits a mixed cardiac and vascular selectivity, making its pharmacological profile unique and of significant interest to researchers in cardiovascular drug development.[3][4] This guide aims to provide a detailed technical resource on the core studies that have defined our understanding of diltiazem's effects on the vasculature.
Molecular Mechanism of Action: L-Type Calcium Channel Blockade
The primary molecular target of diltiazem is the L-type voltage-gated calcium channel (Ca_v1.2) located on the plasma membrane of vascular smooth muscle cells and cardiomyocytes.[5] Diltiazem's interaction with this channel is state-dependent, showing a higher affinity for the inactivated state of the channel.[5]
By binding to the α1 subunit of the L-type calcium channel, specifically at a site partially overlapping with that of phenylalkylamines, diltiazem physically obstructs the channel pore.[5] This blockade inhibits the influx of extracellular calcium ions (Ca²⁺) into the cell during depolarization.[6][7] The reduction in intracellular Ca²⁺ concentration is the pivotal event leading to the pharmacological effects of diltiazem.[4]
In vascular smooth muscle, the influx of Ca²⁺ through L-type channels is a critical step in the excitation-contraction coupling process.[4] Intracellular Ca²⁺ binds to calmodulin, and this complex activates myosin light chain kinase (MLCK).[4] Activated MLCK then phosphorylates the myosin light chain, leading to the interaction of actin and myosin filaments and subsequent muscle contraction. By inhibiting the initial Ca²⁺ influx, diltiazem disrupts this cascade, resulting in smooth muscle relaxation and vasodilation.[4]
Vasodilatory Effects of Diltiazem: In Vitro Evidence
Foundational in vitro studies using isolated arterial preparations have been instrumental in characterizing the direct vasodilatory effects of diltiazem. A common experimental model involves the use of aortic rings from rats, which are pre-contracted with a vasoconstrictor like phenylephrine to induce a stable tone. The subsequent addition of diltiazem allows for the quantification of its relaxant properties.
Experimental Protocol: Vasodilation in Rat Aortic Rings
-
Tissue Preparation: Thoracic aortas are excised from adult Wistar albino rats (230-260 g).[8][9] The aorta is cleaned of adhering fat and connective tissue and cut into rings of approximately 3-4 mm in length.[8][9]
-
Organ Bath Setup: The aortic rings are mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with a 95% O₂ and 5% CO₂ gas mixture.[8][9] The rings are connected to an isometric force transducer to record changes in tension.
-
Equilibration: The aortic rings are allowed to equilibrate for a period of 60-90 minutes under a resting tension of 1-2 grams.[8] During this period, the bathing solution is changed every 15-20 minutes.
-
Pre-contraction: A stable contraction is induced by adding phenylephrine (an α₁-adrenoceptor agonist) to the organ bath at a concentration of 0.001 mmol/L.[8][9]
-
Diltiazem Administration: Once a stable plateau of contraction is achieved, cumulative concentrations of diltiazem are added to the bath at 5-minute intervals.[8][9] A typical concentration range for diltiazem is 10⁻⁶ to 10⁻⁴ mmol/L.[8][9]
-
Data Analysis: The relaxation response is measured as the percentage decrease from the maximal pre-contracted tension. An EC₅₀ value (the concentration of diltiazem that produces 50% of the maximal relaxation) is calculated to determine its potency.
Quantitative Data: Vasodilatory Effects
| Parameter | Value | Reference |
| Maximal Relaxation (Rat Aortic Rings) | 90 ± 3% | [8][10][11] |
| EC₅₀ (Rat Aortic Rings) | 0.01035 mmol/L | [8][10][11] |
| Decrease in Forearm Vascular Resistance (Humans) | 83.5 ± 8.6% (maximum) | [12] |
Antihypertensive Effects of Diltiazem: In Vivo Evidence
The vasodilatory action of diltiazem translates into a significant reduction in blood pressure, a key therapeutic goal in the management of hypertension. In vivo studies, particularly in spontaneously hypertensive rats (SHR), have been crucial in establishing the antihypertensive efficacy of diltiazem.
Experimental Protocol: Antihypertensive Effects in Spontaneously Hypertensive Rats (SHR)
-
Animal Model: Adult male spontaneously hypertensive rats (SHR) and their normotensive counterparts, Wistar-Kyoto (WKY) rats, are used.[1][2] The animals are housed under controlled conditions with free access to food and water.
-
Blood Pressure Measurement: Blood pressure is measured in conscious, restrained or unrestrained rats using the tail-cuff method or via an indwelling arterial catheter for direct measurement.[13][14]
-
Diltiazem Administration: Diltiazem is administered either orally (p.o.) via gavage or intravenously (i.v.).[1][13] Doses for oral administration in SHR typically range from 10 to 100 mg/kg, while intravenous doses range from 0.1 to 3.0 mg/kg.[1][13]
-
Data Collection: Blood pressure and heart rate are monitored at baseline and at various time points after diltiazem administration.[13]
-
Data Analysis: The percentage decrease in mean arterial pressure from baseline is calculated to determine the antihypertensive effect. Dose-response curves are generated to assess the relationship between the dose of diltiazem and the magnitude of the blood pressure reduction.
Quantitative Data: Antihypertensive Effects
| Animal Model | Administration Route | Dose Range | Effect on Mean Arterial Pressure | Reference |
| Spontaneously Hypertensive Rats (SHR) | Oral (p.o.) | 10 - 60 mg/kg | Dose-dependent decrease | [2] |
| Spontaneously Hypertensive Rats (SHR) | Intravenous (i.v.) | 0.1 - 3.0 mg/kg | Dose-dependent decrease | [1] |
| Normotensive Wistar-Kyoto Rats (WKY) | Oral (p.o.) | 30 - 100 mg/kg | Dose-dependent decrease (less pronounced than in SHR) | [2] |
| Renal Hypertensive Rats | Oral (p.o.) | 50 mg/kg | Significant decrease | [13] |
Electrophysiological Studies: Direct Evidence of Channel Blockade
The patch-clamp technique provides direct evidence of diltiazem's action on L-type calcium channels at the cellular level. This method allows for the recording of ionic currents through single channels or across the entire cell membrane.
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology
-
Cell Preparation: Vascular smooth muscle cells are enzymatically isolated from arterial tissue, or a suitable cell line expressing Ca_v1.2 channels is used.[5]
-
Recording Solutions:
-
External Solution: Contains a charge carrier for the calcium channel (e.g., Ba²⁺ or Ca²⁺) and blockers for other channels (e.g., tetrodotoxin for sodium channels, and cesium and TEA for potassium channels) to isolate the L-type calcium current. The pH is buffered to 7.4.[5]
-
Internal (Pipette) Solution: Contains a cesium-based solution to block potassium channels from the inside, a calcium chelator (e.g., EGTA) to control intracellular calcium levels, and ATP and GTP to support cellular function. The pH is buffered to 7.2.[5]
-
-
Electrophysiological Recording: A glass micropipette filled with the internal solution is sealed onto the surface of a single cell to achieve a high-resistance "giga-seal." The cell membrane under the pipette is then ruptured to establish the whole-cell configuration, allowing for control of the membrane potential and recording of the total current across the cell membrane.[5]
-
Voltage-Clamp Protocol: The cell is held at a hyperpolarized potential (e.g., -80 mV) to ensure the calcium channels are in a closed state. Depolarizing voltage steps (e.g., to potentials between -40 mV and +60 mV) are applied to elicit calcium channel opening and inward currents.[5]
-
Diltiazem Application: Diltiazem is applied to the external solution at various concentrations. The effect on the amplitude and kinetics of the calcium current is recorded.
-
Data Analysis: The inhibition of the peak calcium current by diltiazem is measured, and an IC₅₀ value (the concentration of diltiazem that causes 50% inhibition of the current) is determined.
Quantitative Data: Electrophysiological Effects
| Cell Type | Holding Potential | Diltiazem Concentration | Effect on L-type Ca²⁺ Current | IC₅₀ | Reference |
| Human Mesenteric Arterial Myocytes | -60 mV | 20 µM | ~50% reduction in amplitude | 51 µM (at pHo 7.2) | [15] |
| Human Mesenteric Arterial Myocytes | -60 mV | 20 µM | ~50% reduction in amplitude | 20 µM (at pHo 9.2) | [15] |
Conclusion
The foundational studies on diltiazem have firmly established its role as a potent vasodilator and antihypertensive agent. Its mechanism of action, centered on the blockade of L-type voltage-gated calcium channels in vascular smooth muscle, has been meticulously characterized through a combination of in vitro, in vivo, and electrophysiological investigations. The quantitative data derived from these studies provide a robust basis for its clinical application and for the ongoing development of novel cardiovascular therapeutics. This technical guide serves as a consolidated resource for professionals in the field, offering detailed insights into the experimental underpinnings of diltiazem's pharmacology.
References
- 1. Antihypertensive effect of diltiazem in young or adult rats of genetically hypertensive strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hypotensive and diuretic actions of diltiazem in spontaneously hypertensive and Wistar Kyoto rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Diltiazem Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Selectivity of calcium antagonistic action in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The mechanism of inhibitory action of diltiazem on vascular smooth muscle contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Magnesium and diltiazem relaxes phenylephrine-precontracted rat aortic rings - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. Magnesium and diltiazem relaxes phenylephrine-precontracted rat aortic rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Arterial vasodilator and antihypertensive effects of diltiazem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [Hypotensive effects of diltiazem hydrochloride in the normotensive, spontaneously hypertensive and renal hypertensive rats (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Hemodynamic effects of prolonged treatment with diltiazem in conscious normotensive and spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pH-dependent block of the L-type Ca2+ channel current by diltiazem in human mesenteric arterial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Diltiazem Hydrochloride's role as a pharmacological tool in calcium channel research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Diltiazem hydrochloride, a benzothiazepine derivative, is a non-dihydropyridine L-type calcium channel blocker widely recognized for its therapeutic applications in managing cardiovascular conditions such as hypertension, angina pectoris, and certain arrhythmias.[1][2] Beyond its clinical significance, diltiazem serves as an invaluable pharmacological tool in the realm of calcium channel research. Its specific mechanism of action, state-dependent binding, and well-characterized physiological effects make it an ideal probe for elucidating the intricate functions of L-type calcium channels (LTCCs) in various physiological and pathological processes. This technical guide provides a comprehensive overview of diltiazem's role as a research tool, detailing its mechanism of action, quantitative data on its interaction with LTCCs, and explicit experimental protocols for its application in key research methodologies.
Mechanism of Action
Diltiazem exerts its effects by directly binding to the α1 subunit of the L-type calcium channel, the main pore-forming unit of the channel complex.[3] Specifically, its binding site is located on the intracellular side of the channel, involving transmembrane segments IIIS6 and IVS6.[4][5] A key characteristic of diltiazem's interaction with LTCCs is its state-dependency; it exhibits a higher affinity for the inactivated state of the channel compared to the resting or open states.[4][6] By binding to the inactivated channel, diltiazem stabilizes this conformation, thereby inhibiting the influx of calcium ions into the cell. This reduction in intracellular calcium concentration is the primary mechanism underlying its physiological effects, including vasodilation of smooth muscle and negative inotropic, chronotropic, and dromotropic effects on the heart.[3]
Data Presentation
The following tables summarize key quantitative data regarding the interaction of diltiazem and its metabolites with L-type calcium channels, providing a basis for experimental design and interpretation.
Table 1: Inhibitory Potency (IC50) of Diltiazem on L-type Calcium Channels
| Cell Type/Preparation | L-type Calcium Channel Isoform | Experimental Condition | IC50 (µM) | Reference |
| Ancestral CaV Channel (CaVAb) | N/A | Resting State | 41 | [5] |
| Ancestral CaV Channel (CaVAb) | N/A | Use-dependent | 10.4 | [5] |
| Human Mesenteric Arterial Myocytes | N/A | pHo 7.2, Holding Potential -60 mV | 51 | |
| Human Mesenteric Arterial Myocytes | N/A | pHo 9.2, Holding Potential -60 mV | 20 | |
| Cone Photoreceptors | N/A | High-affinity site | 4.9 | [7] |
| Cone Photoreceptors | N/A | Low-affinity site | 100.4 | [7] |
| CaV1.2b Splice Variant | CaV1.2b | Closed-channel block | 87 ± 13 | [8] |
| CaV1.2SM Splice Variant | CaV1.2SM | Closed-channel block | 75 ± 13 | [8] |
| CaV1.2CM Splice Variant | CaV1.2CM | Closed-channel block | 112 ± 11 | [8] |
Table 2: Binding Affinity (pIC50 and IC50) of Diltiazem and its Metabolites
| Compound | Abbreviation | pIC50 (-log IC50 [M]) | IC50 (nM) | Reference |
| Diltiazem | - | 6.87 | 135 | [9] |
| Desacetyl Diltiazem | M1 | 6.72 | 191 | [9] |
| N-desmethyl Diltiazem | MA | 6.49 | 324 | [9] |
Experimental Protocols
Detailed methodologies for key experiments utilizing this compound are provided below.
Whole-Cell Patch-Clamp Electrophysiology
This protocol outlines the whole-cell patch-clamp technique to measure the effect of diltiazem on L-type calcium channel currents.
1. Cell Preparation:
-
Culture cells expressing L-type calcium channels (e.g., cardiomyocytes, vascular smooth muscle cells, or HEK293 cells stably expressing CaV1.2) on glass coverslips.
2. Solutions:
-
External Solution (in mM): 135 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH. To isolate Ca²⁺ currents, Na⁺ can be replaced with NMDG⁺, and K⁺ channels can be blocked with CsCl and TEA.[10]
-
Internal Solution (in mM): 120 CsCl, 10 EGTA, 5 Mg-ATP, 0.4 Na-GTP, 10 HEPES. Adjust pH to 7.2 with CsOH.[10]
-
Diltiazem Stock Solution: Prepare a high-concentration stock solution of this compound in sterile water or DMSO. Dilute to final working concentrations in the external solution immediately before use.
3. Electrophysiological Recording:
-
Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.[10]
-
Establish a whole-cell configuration on a selected cell.
-
Hold the cell at a hyperpolarized potential (e.g., -80 mV) to ensure channels are in a resting state.
-
Apply depolarizing voltage steps (e.g., to +10 mV for 200 ms) to elicit L-type calcium currents.
4. Data Acquisition and Analysis:
-
Record baseline currents in the absence of diltiazem.
-
Perfuse the cell with the diltiazem-containing external solution and record currents until a steady-state block is achieved.
-
Analyze the peak current amplitude, current-voltage (I-V) relationship, and gating kinetics (activation and inactivation).
-
To study use-dependent block, apply a train of depolarizing pulses.
-
Construct dose-response curves by applying a range of diltiazem concentrations to determine the IC50 value.
Calcium Imaging
This protocol describes the use of calcium imaging to assess the effect of diltiazem on intracellular calcium dynamics in cardiomyocytes.
1. Cell Preparation:
-
Plate human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) or other suitable cells on glass-bottom dishes or 96-well plates coated with Matrigel.[11]
-
Maintain cells in appropriate culture medium.
2. Calcium Indicator Loading:
-
Prepare a loading solution containing a fluorescent calcium indicator (e.g., Fluo-4 AM) in a serum-free medium.
-
Incubate the cells with the loading solution at 37°C for 30-45 minutes in the dark.
-
Wash the cells with a physiological salt solution (e.g., HBSS) to remove excess dye.
3. Diltiazem Application:
-
Prepare various concentrations of diltiazem in the physiological salt solution.
-
Acquire baseline fluorescence readings of the cells before drug application.
-
Apply the diltiazem solutions to the cells.
4. Image Acquisition and Analysis:
-
Use a fluorescence microscope or a high-content imaging system to record changes in intracellular calcium-dependent fluorescence.
-
Excite the calcium indicator at its excitation wavelength (e.g., ~488 nm for Fluo-4) and record the emission (e.g., ~520 nm).
-
Analyze the data by measuring the change in fluorescence intensity over time. The data is often expressed as a ratio of fluorescence relative to the baseline (F/F0).
-
Quantify parameters such as the amplitude and frequency of calcium transients.
Radioligand Binding Assay
This protocol details a competitive radioligand binding assay to determine the affinity of diltiazem for the benzothiazepine binding site on L-type calcium channels.
1. Membrane Preparation:
-
Homogenize tissue known to be rich in L-type calcium channels (e.g., rat cerebral cortex or cardiac muscle) in a cold buffer.
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed to pellet the membranes.
-
Resuspend the membrane pellet in a suitable assay buffer.
2. Binding Assay:
-
In a series of tubes, add a constant concentration of a radiolabeled ligand specific for the benzothiazepine site (e.g., [³H]diltiazem).
-
Add increasing concentrations of unlabeled diltiazem (the competitor).
-
To determine non-specific binding, add a high concentration of unlabeled diltiazem to a separate set of tubes.
-
Add the membrane preparation to all tubes to initiate the binding reaction.
-
Incubate the mixture at a specific temperature (e.g., 37°C) for a set period to reach equilibrium.
3. Separation and Detection:
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with cold assay buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity on the filters using a liquid scintillation counter.
4. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor (diltiazem) concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]
Mandatory Visualization
Signaling Pathway
Caption: Diltiazem's mechanism of action on L-type calcium channel signaling.
Experimental Workflow: Electrophysiology
References
- 1. benchchem.com [benchchem.com]
- 2. labeling.pfizer.com [labeling.pfizer.com]
- 3. Interaction of diltiazem with an intracellularly accessible binding site on CaV1.2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular mechanism of diltiazem interaction with L-type Ca2+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural Basis for Diltiazem Block of a Voltage-Gated Ca2+ Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. diltiazem | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Pharmacogenomic Screening of Drug Candidates using Patient-Specific hiPSC-Derived Cardiomyocyte High-Throughput Calcium Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Early Investigations into the Cardioprotective Effects of Diltiazem: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the foundational, early-phase research into the cardioprotective effects of Diltiazem. The focus is on the core in-vivo and in-vitro studies that first elucidated its mechanisms of action and therapeutic potential in the context of myocardial ischemia and injury. This document summarizes key quantitative data, details experimental protocols from seminal studies, and provides visual representations of the proposed signaling pathways and experimental workflows.
Core Mechanism of Action: Calcium Channel Blockade
Early investigations firmly established Diltiazem as a calcium channel blocker, a class of drugs that modulates the influx of calcium ions (Ca2+) into cardiac and vascular smooth muscle cells.[1][2] Its primary therapeutic effects stem from the inhibition of L-type calcium channels, which are crucial for the excitation-contraction coupling in these tissues.[1][3] By blocking these channels, Diltiazem reduces the intracellular calcium concentration, leading to several key physiological responses that confer its cardioprotective properties.[1]
The principal mechanisms identified in these early studies include:
-
Coronary and Peripheral Vasodilation: By relaxing the smooth muscle of blood vessels, Diltiazem causes vasodilation, which in turn reduces systemic vascular resistance and lowers blood pressure.[4] In the coronary arteries, this effect improves oxygen delivery to the heart muscle.[3][4]
-
Negative Chronotropic and Inotropic Effects: Diltiazem decreases the heart rate (negative chronotropy) and the force of myocardial contraction (negative inotropy).[1] This reduction in cardiac workload lessens the oxygen demand of the myocardium.[1][3]
-
Direct Myocardial Protection: Some early studies suggested that Diltiazem might exert a direct protective effect on the heart muscle cells (myocytes) that is independent of its hemodynamic effects. This was thought to be related to the preservation of cellular integrity and energy stores during ischemic events.[5][6]
In-Vivo and In-Vitro Experimental Findings
Early research, predominantly conducted in the 1980s, utilized various animal models to investigate the cardioprotective potential of Diltiazem. These studies provided the first quantitative evidence of its efficacy in reducing myocardial injury following an ischemic insult.
Quantitative Data from Key Early Studies
The following tables summarize the key quantitative findings from seminal in-vivo and in-vitro experiments.
Table 1: Effect of Diltiazem on Myocardial Infarct Size in a Canine Model
| Treatment Group | Number of Animals (n) | Infarct Size (% of Area at Risk) | p-value | Reference |
| Diltiazem | 11 | 47.4 ± 8.9 | <0.05 | [7] |
| Saline (Control) | 9 | 76.1 ± 6.4 | [7] |
Table 2: Hemodynamic and Functional Effects of Diltiazem in a Canine Model of Myocardial Ischemia
| Parameter | Diltiazem-Treated Group | Control Group | Time Point | Reference |
| Heart Rate x Peak LV Systolic Pressure Product | Significantly decreased | No significant change | After 90 mins of infusion | [8] |
| % Systolic Shortening (Hypokinetic Segments) | Significant recovery | No improvement | After 120 mins of treatment | [8] |
| Myocardial Blood Flow (Hypokinetic Segments) | Significantly increased | No significant change | Not specified | [8] |
Table 3: Effect of Diltiazem on Myocardial ATP Content in a Canine Model of Acute Ischemia
| Myocardial Blood Flow (ml/min/100g) | ATP Content (Diltiazem-Treated) | ATP Content (Untreated) | p-value | Reference |
| 10 to 30 | Significantly higher | Lower | <0.05 | [5] |
Table 4: Effects of Diltiazem on Left Ventricular Developed Pressure (LVDP) in Isolated Cat Hearts
| Ischemia Duration | % Decline in LVDP (Diltiazem-Treated) | % Decline in LVDP (Nontreated) | Reference |
| 60 minutes | 17 ± 8 | 50 ± 8 | [9] |
| 90 minutes | 26 ± 2 | 83 ± 7 | [9] |
Detailed Experimental Protocols
The following sections provide detailed methodologies for some of the key early experiments that investigated the cardioprotective effects of Diltiazem.
Canine Model of Coronary Embolization for Infarct Size Assessment
-
Objective: To determine the effect of Diltiazem on myocardial infarct size following coronary occlusion.[7]
-
Animal Model: Closed-chest dogs.[7]
-
Ischemia Induction: Coronary embolization was used to induce coronary occlusion.[7]
-
Treatment Protocol:
-
Measurements:
-
The area at risk and regional myocardial blood flow were measured 5 minutes after embolization using radioactive microspheres.[7]
-
After 48 hours, the hearts were excised, sectioned, and stained with triphenyl tetrazolium chloride to measure the infarct size.[7]
-
The risk size was determined by autoradiography of the microspheres.[7]
-
Canine Model of Acute Myocardial Ischemia for Metabolic Studies
-
Objective: To examine the effects of Diltiazem on myocardial energy metabolism during acute ischemia.[5]
-
Animal Model: Anesthetized open-chest mongrel dogs.[5]
-
Ischemia Induction: Coronary artery ligation.[5]
-
Treatment Protocol:
-
Measurements:
Isolated Cat Heart Model for Assessing Direct Cardioprotective Effects
-
Objective: To study the direct protective effects of Diltiazem on the myocardium during global ischemia and reperfusion.[9]
-
Model: Isolated, blood-perfused cat hearts.[9]
-
Ischemia Protocol: Hearts were subjected to 60 or 90 minutes of global ischemia, followed by 60 or 120 minutes of reperfusion, respectively.[9]
-
Measurements:
-
Left ventricular developed pressure (LVDP) and compliance were measured using an intraventricular fluid-filled latex balloon.[9]
-
Mitochondrial respiratory activity was assessed from isolated mitochondria from the ischemic-reperfused left ventricular myocardium.[9]
-
Tissue and mitochondrial calcium content were also measured.[9]
-
Visualizing Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathway of Diltiazem and a typical experimental workflow from the early investigations.
References
- 1. Diltiazem - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. The use of diltiazem hydrochloride in cardiovascular disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diltiazem - Wikipedia [en.wikipedia.org]
- 4. Diltiazem: ten years of clinical experience in the treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of diltiazem on acute myocardial ischemia. Study of the relationship between regional myocardial blood flow and myocardial energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of diltiazem, a calcium channel inhibitor, in retarding cellular damage produced during early myocardial ischemia in pigs: a morphometric and ultrastructural analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Diltiazem reduced infarct size but not ventricular arrhythmias in 48 hour coronary embolized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of diltiazem on experimental myocardial ischemia and on left ventricular performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protective effects of diltiazem during myocardial ischemia in isolated cat hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
Diltiazem's Reach: An In-Depth Technical Guide to its Molecular Targets Beyond the L-type Calcium Channel
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diltiazem, a benzothiazepine derivative, is a well-established L-type calcium channel blocker widely prescribed for the management of cardiovascular conditions such as hypertension, angina pectoris, and certain arrhythmias.[1][2] Its therapeutic efficacy is primarily attributed to its ability to inhibit the influx of calcium ions into cardiac and vascular smooth muscle cells, leading to vasodilation and reduced cardiac workload.[1] However, a growing body of evidence reveals that diltiazem's pharmacological profile is more complex, extending to a range of "off-target" molecular interactions that may contribute to both its therapeutic effects and adverse reactions. This technical guide provides a comprehensive overview of the known molecular targets of diltiazem beyond the L-type calcium channel, presenting quantitative data, detailed experimental protocols, and signaling pathway diagrams to facilitate further research and drug development.
Mitochondrial Sodium-Calcium (Na+/Ca2+) Exchanger
Diltiazem has been shown to inhibit the mitochondrial Na+/Ca2+ exchanger, a key player in maintaining mitochondrial calcium homeostasis. This interaction is stereospecific, with the (+)-optical isomers of both cis- and trans-diltiazem being significantly more potent than the (-)-optical isomers.[3] Inhibition of this exchanger leads to an increase in intramitochondrial calcium concentration, which can modulate mitochondrial bioenergetics.[4]
Quantitative Data: Inhibition of Mitochondrial Na+/Ca2+ Exchanger
| Parameter | Value | Species/Tissue | Comments | Reference(s) |
| IC50 | 10-20 µM | Guinea Pig Heart & Liver Mitochondria | For (+)-cis and (+)-trans isomers. | [3] |
| IC50 | >200 µM | Guinea Pig Heart & Liver Mitochondria | For (-)-optical isomers. | [3] |
| IC50 | 4.5 µM | Rabbit Heart Mitochondria | For d-cis-diltiazem inhibition of Na+-induced Ca2+ release. | [4] |
| IC50 | 7 µM | Rabbit Heart Mitochondria | For d-cis-diltiazem inhibition of Na+-induced Ca2+ release. | [5] |
Experimental Protocol: Mitochondrial Na+/Ca2+ Exchange Assay
This protocol is adapted from methodologies described for measuring Na+-induced Ca2+ release from isolated mitochondria.[6][7]
1. Isolation of Mitochondria:
-
Homogenize fresh heart or liver tissue in an ice-cold isolation buffer (e.g., 250 mM sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 600 x g for 10 minutes at 4°C) to pellet nuclei and cell debris.
-
Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g for 15 minutes at 4°C) to pellet the mitochondria.
-
Wash the mitochondrial pellet by resuspension in isolation buffer without EGTA and repeat the high-speed centrifugation.
-
Resuspend the final mitochondrial pellet in a suitable assay buffer.
2. Measurement of Na+-induced Ca2+ Efflux:
-
Pre-load the isolated mitochondria with a known concentration of Ca2+ in an assay buffer containing a respiratory substrate (e.g., succinate) and a fluorescent Ca2+ indicator (e.g., Fura-2 AM or a mitochondria-targeted calcium sensor like ratiometric-pericam).[6]
-
Inhibit the mitochondrial calcium uniporter using ruthenium red to prevent Ca2+ re-uptake.
-
Initiate Ca2+ efflux by adding a specific concentration of NaCl (e.g., 10-20 mM).
-
Monitor the change in fluorescence of the Ca2+ indicator over time using a fluorometer to measure the rate of Na+-induced Ca2+ release.
3. Inhibition Assay:
-
Pre-incubate the Ca2+-loaded mitochondria with varying concentrations of diltiazem for a defined period before initiating Na+-induced Ca2+ efflux.
-
Measure the rate of Ca2+ release in the presence of diltiazem and compare it to the control (no diltiazem).
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the diltiazem concentration.
Signaling Pathway: Diltiazem's Impact on Mitochondrial Bioenergetics
Voltage-Gated Potassium Channels
Diltiazem has been demonstrated to block specific voltage-gated potassium channels, namely hKv1.5 (which underlies the ultrarapid delayed rectifier current, IKur) and Kv4.3 (which contributes to the transient outward current, Ito). This inhibition is frequency-dependent and occurs at therapeutic concentrations, suggesting a potential role in diltiazem's antiarrhythmic effects.
Quantitative Data: Inhibition of Potassium Channels
| Target | Parameter | Value | Cell Line | Comments | Reference(s) |
| hKv1.5 | IC50 | 4.8 ± 1.5 nM (high affinity) | Mouse Fibroblast (Ltk-) | Biphasic dose-response. | |
| IC50 | 42.3 ± 3.6 µM (low affinity) | ||||
| Kv4.3 | IC50 | 62.6 ± 11.1 nM (high affinity) | Chinese Hamster Ovary (CHO) | Biphasic dose-response. | |
| IC50 | 109.9 ± 12.8 µM (low affinity) |
Experimental Protocol: Whole-Cell Patch Clamp for Potassium Channel Inhibition
This protocol is a standard method for characterizing ion channel pharmacology.[8][9][10]
1. Cell Culture and Preparation:
-
Culture cells stably or transiently expressing the potassium channel of interest (e.g., hKv1.5 or Kv4.3) in appropriate media.
-
On the day of the experiment, detach cells using a non-enzymatic cell dissociation solution and resuspend them in the external recording solution.
2. Electrophysiological Recording:
-
Use a patch-clamp amplifier and data acquisition system.
-
Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.
-
Establish a whole-cell recording configuration by forming a gigaohm seal between the pipette and the cell membrane and then rupturing the membrane patch.
-
Clamp the cell membrane at a holding potential where the channels are predominantly in a closed state (e.g., -80 mV).
3. Voltage-Clamp Protocol and Data Acquisition:
-
Apply depolarizing voltage steps to elicit potassium currents. The specific voltage protocol will depend on the channel being studied (e.g., for Kv4.3, a step to +50 mV for 250 ms).
-
Record the resulting currents in the absence (control) and presence of varying concentrations of diltiazem applied to the external solution.
-
To assess frequency-dependent block, apply a train of depolarizing pulses at different frequencies.
4. Data Analysis:
-
Measure the peak current amplitude in the presence and absence of diltiazem.
-
Construct a dose-response curve by plotting the percentage of current inhibition against the diltiazem concentration.
-
Fit the data to the Hill equation to determine the IC50 value.
Experimental Workflow: Patch Clamp Analysis
Cytochrome P450 3A4 (CYP3A4)
Diltiazem is a known inhibitor of CYP3A4, a major enzyme involved in the metabolism of a wide range of drugs. This inhibition is mechanism-based, involving the formation of a metabolite-intermediate complex (MIC) that quasi-irreversibly inactivates the enzyme.[11][12] This interaction is of significant clinical importance as it can lead to drug-drug interactions. Diltiazem's metabolites, particularly N-desmethyl diltiazem and N,N-didesmethyl diltiazem, are even more potent inhibitors of CYP3A4 than the parent compound.
Quantitative Data: Inhibition of CYP3A4
| Compound | Parameter | Value | System | Substrate | Reference(s) |
| Diltiazem | Ki | ~60 µM | Human Liver Microsomes | [13] | |
| IC50 | 120 µM | Human Liver Microsomes | Testosterone | ||
| N-desmethyl DTZ | Ki | ~2 µM | Human Liver Microsomes | ||
| IC50 | 11 µM | Human Liver Microsomes | Testosterone | ||
| N,N-didesmethyl DTZ | Ki | ~0.1 µM | Human Liver Microsomes | ||
| IC50 | 0.6 µM | Human Liver Microsomes | Testosterone | ||
| Diltiazem | kinact | 0.17 min-1 | Expressed CYP3A4(+b5) | [11] | |
| KI | 2.2 µM | Expressed CYP3A4(+b5) | [11] |
Experimental Protocol: CYP3A4 Metabolite-Intermediate Complex (MIC) Formation Assay
This protocol is based on methods used to assess mechanism-based inhibition of CYP enzymes.[14][15][16]
1. Microsomal Incubation (Pre-incubation):
-
Prepare an incubation mixture containing human liver microsomes (or recombinant CYP3A4), a NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), and varying concentrations of diltiazem in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).
-
Initiate the reaction by adding the NADPH-generating system and incubate for a defined period (e.g., 30-60 minutes) at 37°C to allow for the formation of the metabolite-intermediate complex.
2. Measurement of Residual CYP3A4 Activity (Definitive Incubation):
-
After the pre-incubation, dilute the mixture to minimize the concentration of the reversible inhibitor (diltiazem).
-
Add a known concentration of a CYP3A4 probe substrate (e.g., midazolam or testosterone) to the diluted mixture.
-
Incubate for a short period (e.g., 5-15 minutes) at 37°C.
-
Stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile).
3. Analysis:
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant for the formation of the probe substrate's metabolite (e.g., 1'-hydroxymidazolam) using a validated analytical method such as LC-MS/MS.
-
Compare the rate of metabolite formation in the diltiazem-treated samples to a control (pre-incubated without diltiazem) to determine the extent of irreversible inhibition.
-
Determine the kinetic parameters of inactivation (kinact and KI) by varying the pre-incubation time and diltiazem concentration.
Signaling Pathway: Mechanism-Based Inhibition of CYP3A4
Ryanodine Receptors (RyR)
The interaction of diltiazem with ryanodine receptors, the primary calcium release channels on the sarcoplasmic reticulum, appears to be indirect. In a mouse model of hypertrophic cardiomyopathy, diltiazem treatment was shown to stabilize RyR-mediated sarcoplasmic reticulum calcium release.[13] This effect is likely a consequence of diltiazem's primary action on L-type calcium channels, which reduces intracellular calcium overload and subsequently normalizes RyR function.[17]
Quantitative Data
Currently, there is no direct quantitative data (e.g., Ki or IC50) for the binding of diltiazem to ryanodine receptors. The observed effects are functional and likely downstream of L-type calcium channel blockade.
Experimental Protocol: [3H]-Ryanodine Binding Assay
This assay is a standard method to assess the activity of RyR channels, as [3H]-ryanodine preferentially binds to the open state of the channel.[18][19][20]
1. Preparation of Microsomes:
-
Isolate sarcoplasmic reticulum (SR) microsomes from cardiac or skeletal muscle tissue through differential centrifugation.
-
Alternatively, use microsomes from cell lines overexpressing the RyR isoform of interest.
2. Binding Assay:
-
Prepare a binding buffer containing the isolated microsomes, a low concentration of [3H]-ryanodine, and varying concentrations of unlabeled diltiazem (for competition binding) or modulators of RyR activity (e.g., Ca2+, ATP, caffeine).
-
Incubate the mixture at a specific temperature (e.g., 37°C) for a sufficient time to reach equilibrium.
-
Separate the bound from free [3H]-ryanodine by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
3. Quantification:
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of unlabeled ryanodine) from the total binding.
-
Analyze the data to determine binding affinity (Kd) and the number of binding sites (Bmax).
Logical Relationship: Diltiazem's Indirect Effect on RyR
P-glycoprotein (P-gp)
Diltiazem has been identified as a first-generation inhibitor of P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter that functions as a drug efflux pump.[21] P-gp overexpression is a major mechanism of multidrug resistance in cancer cells. While diltiazem's potency as a P-gp inhibitor is modest compared to newer generation inhibitors, this interaction can have clinical implications, particularly in the context of drug-drug interactions.[22][23]
Quantitative Data: Inhibition of P-glycoprotein
| Parameter | Value | Cell Line | Substrate | Comments | Reference(s) |
| Fold Reversal of Resistance | 3.2 | MCF-7 (Doxorubicin-resistant) | Doxorubicin | At 10 µg/mL diltiazem. | |
| Fold Reversal of Resistance | 4.2 | MCF-7 (Doxorubicin-resistant) | Doxorubicin | At 20 µg/mL diltiazem. |
Experimental Protocol: Rhodamine 123 Efflux Assay
This is a common fluorescence-based method to assess P-gp activity.[24][25][26]
1. Cell Culture:
-
Use a P-gp overexpressing cell line (e.g., MCF-7/ADR) and its corresponding parental sensitive cell line (e.g., MCF-7).
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
2. Inhibition and Substrate Loading:
-
Pre-incubate the cells with various concentrations of diltiazem (or other P-gp inhibitors) for 1 hour at 37°C.
-
Add the fluorescent P-gp substrate, Rhodamine 123, to the wells and incubate for an additional 60-90 minutes at 37°C, protected from light.
3. Measurement of Intracellular Accumulation:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular Rhodamine 123.
-
Measure the intracellular fluorescence using a fluorescence microplate reader (excitation ~485 nm, emission ~525 nm) or a flow cytometer.
4. Data Analysis:
-
An increase in intracellular Rhodamine 123 fluorescence in the presence of diltiazem indicates P-gp inhibition.
-
Calculate the fold increase in fluorescence compared to the control (no inhibitor) to quantify the inhibitory activity.
Signaling Pathway: Inhibition of P-glycoprotein Mediated Drug Efflux
Conclusion
The pharmacological actions of diltiazem extend beyond its well-characterized role as an L-type calcium channel blocker. Its interactions with the mitochondrial Na+/Ca2+ exchanger, specific potassium channels, CYP3A4, and P-glycoprotein highlight a multifaceted molecular profile. Understanding these off-target effects is crucial for a comprehensive appreciation of diltiazem's therapeutic and toxicological properties. The quantitative data, experimental protocols, and signaling pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals, stimulating further investigation into the complex pharmacology of diltiazem and facilitating the development of more selective and effective therapeutic agents.
References
- 1. Diltiazem - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Diltiazem. A review of its pharmacological properties and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stereospecific action of diltiazem on the mitochondrial Na-Ca exchange system and on sarcolemmal Ca-channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diltiazem inhibition of sodium-induced calcium release. Effects on energy metabolism of heart mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective effects of diltiazem, a benzothiazepine calcium channel blocker, and diazepam, and other benzodiazepines on the Na+/Ca2+ exchange carrier system of heart and brain mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mitochondrial Na+/Ca2+ exchange assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NCLX: The Mitochondrial Sodium Calcium Exchanger - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sophion.com [sophion.com]
- 9. Whole Cell Patch Clamp Protocol [protocols.io]
- 10. docs.axolbio.com [docs.axolbio.com]
- 11. deepdyve.com [deepdyve.com]
- 12. [PDF] Metabolic Intermediate Complex Formation of Human Cytochrome P450 3A4 by Lapatinib | Semantic Scholar [semanticscholar.org]
- 13. Diltiazem inhibits human intestinal cytochrome P450 3A (CYP3A) activity in vivo without altering the expression of intestinal mRNA or protein - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An in vitro approach to detect metabolite toxicity due to CYP3A4-dependent bioactivation of xenobiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Metabolic Intermediate Complex Formation of Human Cytochrome P450 3A4 by Lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Metabolism-dependent inhibition of CYP3A4 by lapatinib: evidence for formation of a metabolic intermediate complex with a nitroso/oxime metabolite formed via a nitrone intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Diltiazem Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. researchmap.jp [researchmap.jp]
- 19. Assays for Modulators of Ryanodine Receptor (RyR)/Ca2+ Release Channel Activity for Drug Discovery for Skeletal Muscle and Heart Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Characterization of recombinant rabbit cardiac and skeletal muscle Ca2+ release channels (ryanodine receptors) with a novel [3H]ryanodine binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ijpsr.com [ijpsr.com]
- 22. Molecular mechanism of diltiazem interaction with L-type Ca2+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Pharmacophore modelling of structurally unusual diltiazem mimics at L-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. Flow cytometric analysis of P-glycoprotein function using rhodamine 123 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Exploration of Diltiazem's Negative Chronotropic and Inotropic Effects
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Diltiazem, a benzothiazepine calcium channel blocker, exerts significant negative chronotropic and inotropic effects on the heart. These actions are primarily mediated through its selective inhibition of L-type calcium channels, which play a crucial role in cardiac pacemaking and excitation-contraction coupling. This technical guide provides a comprehensive exploration of the molecular mechanisms, signaling pathways, and quantitative aspects of diltiazem's cardiodepressant properties. Detailed experimental protocols for assessing these effects are also presented, alongside visual representations of key pathways and workflows to facilitate a deeper understanding for researchers, scientists, and drug development professionals.
Introduction
Diltiazem is a widely prescribed therapeutic agent for various cardiovascular conditions, including hypertension, angina pectoris, and certain types of arrhythmias.[1] Its clinical efficacy is largely attributed to its ability to modulate cardiac function by reducing heart rate (negative chronotropy) and decreasing the force of myocardial contraction (negative inotropy).[1] A thorough understanding of the fundamental mechanisms underlying these effects is paramount for its optimal therapeutic use and for the development of novel cardiovascular drugs. This guide delves into the core principles of diltiazem's action on the heart, providing a detailed technical overview for the scientific community.
Molecular Mechanism of Action
Diltiazem's primary mechanism of action involves the blockade of voltage-gated L-type calcium channels (Ca_v1.2).[2] These channels are critical for the influx of calcium ions (Ca²⁺) into cardiac cells, a process that is fundamental to both the generation of the cardiac action potential and the initiation of muscle contraction.[3] Diltiazem exhibits a state-dependent binding preference, showing higher affinity for the inactivated state of the channel.[4] This property contributes to its use-dependent effects, where its blocking action is more pronounced at higher heart rates.[5]
Negative Chronotropic Effect
The negative chronotropic effect of diltiazem, the reduction of heart rate, stems from its action on the sinoatrial (SA) node, the heart's natural pacemaker.[6] The spontaneous depolarization of SA node cells, which sets the heart rate, is highly dependent on the influx of Ca²⁺ through L-type calcium channels during phase 0 of the pacemaker action potential.[2] By blocking these channels, diltiazem slows the rate of depolarization, thereby prolonging the time it takes for the SA node cells to reach the threshold for firing.[7] This leads to a decrease in the frequency of action potential generation and consequently, a reduction in heart rate.[8]
Furthermore, diltiazem also affects atrioventricular (AV) nodal conduction.[9] By slowing conduction through the AV node, diltiazem can prolong the PR interval on an electrocardiogram.[9] This effect is beneficial in the management of certain supraventricular tachycardias.[2]
Negative Inotropic Effect
The negative inotropic effect, or the reduction in myocardial contractility, is a direct consequence of diltiazem's blockade of L-type calcium channels in cardiac myocytes.[1] The process of excitation-contraction coupling in these cells is initiated by the influx of a small amount of "trigger" Ca²⁺ through L-type calcium channels during the plateau phase (phase 2) of the cardiac action potential.[2] This trigger Ca²⁺ then binds to and activates ryanodine receptors on the sarcoplasmic reticulum (SR), leading to a large-scale release of Ca²⁺ from the SR into the cytoplasm, a phenomenon known as calcium-induced calcium release (CICR).[2] The resulting increase in intracellular Ca²⁺ concentration allows for the binding of Ca²⁺ to troponin C, initiating the interaction between actin and myosin filaments and leading to muscle contraction.[2]
By inhibiting the initial influx of trigger Ca²⁺, diltiazem attenuates the CICR process, resulting in a lower peak intracellular Ca²⁺ concentration and a reduced force of contraction.[2]
Signaling Pathways
The effects of diltiazem on cardiac chronotropy and inotropy can be visualized through the following signaling pathways:
Quantitative Data
The following tables summarize the quantitative data on the negative chronotropic and inotropic effects of diltiazem from various experimental studies.
Table 1: Negative Chronotropic Effects of Diltiazem
| Preparation | Parameter | Diltiazem Concentration | Effect | Reference |
| Isolated canine sinoatrial node | Spontaneous firing rate | Dose-dependent | Negative chronotropic effect | [10] |
| Human subjects with normal sinus node function | Sinus Cycle Length (SCL) | 0.25 mg/kg IV | 18% increase | [8] |
| Human subjects with normal sinus node function | Corrected Sinus Node Recovery Time (cSNRT) | 0.25 mg/kg IV | 63% increase | [8] |
| Human subjects with normal sinus node function | Sinoatrial Conduction Time (SACT) | 0.25 mg/kg IV | 18% increase | [8] |
| Isolated dog hearts | Spontaneous heart rate | 0.40 µM | 25% reduction | [11] |
Table 2: Negative Inotropic Effects of Diltiazem
| Preparation | Parameter | IC₅₀ Value | Reference |
| Rabbit heart mitochondria | Sodium-induced calcium release | 4.5 µmol/L | [12] |
| Chicken skeletal muscle sarcoplasmic reticulum | Active Ca²⁺ uptake | 260 µmol/L | [13] |
| Human papillary muscle strips | Myocardial contractility | 0.69 µmol/L | [14] |
| Isolated dog myocardial strips | Myocardial contractility | 0.40 µM | [14] |
| Failing hamster hearts | Negative inotropic action | 2.3 µM | [15] |
Experimental Protocols
Assessment of Negative Inotropic Effects in Isolated Papillary Muscle
This protocol describes a method for quantifying the direct negative inotropic effects of diltiazem on cardiac muscle, independent of systemic influences.[16]
Objective: To determine the concentration-response curve for diltiazem's effect on myocardial contractility.
Materials:
-
Isolated papillary muscle from a suitable animal model (e.g., mouse, rat, rabbit).[16]
-
Organ bath setup with temperature control, gassing capabilities (95% O₂, 5% CO₂), and electrical stimulation electrodes.[16]
-
Force transducer.
-
Data acquisition system.
-
Krebs-Henseleit solution (or similar physiological buffer).
-
Diltiazem stock solution.
Procedure:
-
Muscle Preparation: Isolate the left ventricular papillary muscle from the heart of a euthanized animal.[17] Securely mount the muscle in the organ bath chamber, connecting one end to a fixed point and the other to the force transducer.[16]
-
Equilibration: Perfuse the muscle with oxygenated Krebs-Henseleit solution at a physiological temperature (e.g., 37°C) and allow it to equilibrate for a specified period (e.g., 60 minutes) while being electrically stimulated at a constant frequency (e.g., 1 Hz).[16]
-
Baseline Measurement: Record the baseline contractile force (twitch tension) for a stable period.
-
Diltiazem Application: Introduce diltiazem into the organ bath in a cumulative, concentration-dependent manner. Allow the muscle to stabilize at each concentration before recording the contractile force.
-
Data Analysis: Normalize the contractile force at each diltiazem concentration to the baseline force. Plot the percentage inhibition of contractile force against the logarithm of the diltiazem concentration to generate a concentration-response curve and determine the IC₅₀ value.[14]
Electrophysiological Assessment of Negative Chronotropic Effects using Patch-Clamp
This protocol details the whole-cell patch-clamp technique to investigate the effects of diltiazem on the action potentials of isolated sinoatrial node cells.
Objective: To measure the changes in action potential parameters of SA node cells in response to diltiazem.
Materials:
-
Isolated sinoatrial node cells from a suitable animal model.
-
Patch-clamp rig including an amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass capillaries for fabricating micropipettes.
-
Perfusion system.
-
Extracellular (Tyrode's) and intracellular (pipette) solutions.
-
Diltiazem stock solution.
Procedure:
-
Cell Isolation: Isolate single pacemaker cells from the sinoatrial node region of an animal heart using enzymatic digestion.
-
Patch-Clamp Recording: Form a high-resistance seal (giga-seal) between the micropipette filled with intracellular solution and the membrane of a single SA node cell. Subsequently, rupture the cell membrane within the pipette tip to achieve the whole-cell configuration.
-
Baseline Recording: In the current-clamp mode, record spontaneous action potentials under baseline conditions (perfusion with control extracellular solution).
-
Diltiazem Perfusion: Perfuse the cell with the extracellular solution containing a known concentration of diltiazem.
-
Data Acquisition: Record the changes in action potential parameters, including the spontaneous firing rate (chronotropy), action potential duration, and the rate of diastolic depolarization.
-
Data Analysis: Compare the action potential parameters before and after the application of diltiazem to quantify its negative chronotropic effect.
Conclusion
Diltiazem's negative chronotropic and inotropic effects are well-established and are central to its therapeutic utility in cardiovascular medicine. These effects are a direct result of its inhibitory action on L-type calcium channels in the heart, leading to a reduction in the rate of pacemaker firing and a decrease in the force of myocardial contraction. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals seeking to further investigate the intricate pharmacology of diltiazem and to explore the potential of novel cardiodepressant agents. The continued exploration of these mechanisms will undoubtedly contribute to the advancement of cardiovascular therapeutics.
References
- 1. Diltiazem - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Diltiazem Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The L-type calcium channel inhibitor diltiazem prevents cardiomyopathy in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Effects of the calcium antagonist diltiazem on action potentials, slow response and force of contraction in different cardiac tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative effects of three calcium antagonists, diltiazem, verapamil and nifedipine, on the sinoatrial and atrioventricular nodes. Experimental and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Electrophysiologic effects of diltiazem, a calcium antagonist, in patients with impaired sinus or atrioventricular node function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jmsronline.com [jmsronline.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Negative chronotropic and inotropic effects of class I antiarrhythmic drugs assessed in isolated canine blood-perfused sinoatrial node and papillary muscle preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chronotropic, inotropic, and vasodilator actions of diltiazem, nifedipine, and verapamil. A comparative study of physiological responses and membrane receptor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Diltiazem inhibition of sodium-induced calcium release. Effects on energy metabolism of heart mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of diltiazem or verapamil on calcium uptake and release from chicken skeletal muscle sarcoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Impaired coronary sensitivity to diltiazem in experimental heart failure: involvement of the cyclooxygenase but not the nitric oxide-synthase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Contractility Measurements on Isolated Papillary Muscles for the Investigation of Cardiac Inotropy in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Figure 1 from Contractility Measurements on Isolated Papillary Muscles for the Investigation of Cardiac Inotropy in Mice. | Semantic Scholar [semanticscholar.org]
Methodological & Application
Application Note: Quantification of Diltiazem Hydrochloride in Human Plasma by HPLC-UV
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative analysis of diltiazem hydrochloride in human plasma. The described protocol employs a straightforward protein precipitation method for sample preparation, offering reliable recovery and minimizing matrix effects. The chromatographic conditions are optimized for sensitivity, selectivity, and a reasonable run time, making it suitable for pharmacokinetic studies and therapeutic drug monitoring.
Introduction
This compound is a calcium channel blocker widely prescribed for the management of hypertension, angina pectoris, and certain cardiac arrhythmias. Monitoring its concentration in plasma is crucial for optimizing dosage regimens, ensuring therapeutic efficacy, and maintaining patient safety. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a commonly employed analytical technique for this purpose due to its accessibility, reliability, and cost-effectiveness. This document provides comprehensive experimental protocols, method validation data, and a visual representation of the analytical workflow.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental for method development.
| Property | Value | Reference |
| Molecular Formula | C22H27ClN2O4S | [1] |
| Molecular Weight | 450.98 g/mol | [1][2] |
| Melting Point | 212-215°C (with decomposition) | [2][3] |
| Solubility | Freely soluble in water, methanol, and chloroform. | [2][3] |
| pH (1% solution) | 4.3 - 5.3 | [3] |
| UV Maximum (in Methanol) | ~236 nm | [4][5] |
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., Loxapine or Diazepam)
-
HPLC grade acetonitrile and methanol
-
Potassium dihydrogen phosphate
-
Orthophosphoric acid
-
Triethylamine
-
Drug-free human plasma
-
Ultrapure water
Instrumentation
-
HPLC system with a UV detector, pump, autosampler, and column oven.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]
-
Data acquisition and processing software.
Preparation of Solutions
-
Mobile Phase: A mixture of acetonitrile and potassium dihydrogen phosphate buffer (e.g., 35:65 v/v). The pH of the buffer is adjusted to 3.9 with orthophosphoric acid.[7] A small quantity of triethylamine can be added to improve peak shape.[5][7]
-
Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.[8]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 10 ng/mL to 200 ng/mL.[7]
-
Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of the chosen internal standard (e.g., Loxapine) in methanol.
-
Internal Standard Working Solution: Dilute the IS stock solution with the mobile phase to a suitable concentration (e.g., 50 ng/mL).
Sample Preparation (Protein Precipitation)
Protein precipitation is a simple and effective method for removing proteins from plasma samples.[9][10]
-
Pipette 500 µL of the plasma sample (unknown, calibration standard, or quality control) into a clean microcentrifuge tube.
-
Add a specified volume of the internal standard working solution.
-
Add 1.5 mL of acetonitrile (as the precipitating agent) to the tube.[9][11]
-
Vortex the mixture for 2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 4000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue with 200 µL of the mobile phase.
-
Vortex for 30 seconds to ensure complete dissolution.
-
Inject 20 µL of the reconstituted sample into the HPLC system.[8]
Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the analysis of diltiazem.
| Parameter | Condition | Reference |
| Column | Reversed-phase C18 (250 mm x 4.6 mm, 5 µm) | [6] |
| Mobile Phase | Acetonitrile : 0.05 M Potassium Dihydrogen Phosphate Buffer (pH 3.9) (35:65 v/v) | [7] |
| Flow Rate | 1.0 - 1.75 mL/min | [6][7] |
| Column Temperature | 40°C | [7] |
| Detection Wavelength | 236 - 240 nm | [4][6][12] |
| Injection Volume | 20 - 100 µL | [7][8] |
| Internal Standard | Loxapine | [7] |
Method Validation
The described method has been validated according to established guidelines. A summary of the validation parameters is presented in the tables below.
Linearity
The linearity of the method was evaluated by analyzing a series of calibration standards.
| Concentration Range (ng/mL) | Correlation Coefficient (r²) | Reference |
| 10 - 200 | > 0.999 | [7] |
| 0.625 - 20 (µg/mL) | > 0.998 | [6][13] |
| 50 - 150 (µg/mL) | 0.9999 | [5] |
Precision and Accuracy
Intra-day and inter-day precision and accuracy were assessed by analyzing quality control (QC) samples at low, medium, and high concentrations.
| QC Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) | Reference |
| Low (e.g., 30 ng/mL) | < 6.8 | < 8.4 | 91.4 - 104.0 | [14] |
| Medium (e.g., 100 ng/mL) | < 6.8 | < 8.4 | 91.4 - 104.0 | [14] |
| High (e.g., 180 ng/mL) | < 6.8 | < 8.4 | 91.4 - 104.0 | [14] |
Limits of Detection and Quantification
The sensitivity of the method is defined by the Limit of Detection (LOD) and Limit of Quantification (LOQ).
| Parameter | Value | Reference |
| LOD | 2 ng/mL | [7] |
| LOQ | 10 ng/mL | [7] |
Recovery
The extraction efficiency of the sample preparation method was determined by comparing the peak areas of extracted samples to those of unextracted standards.
| Concentration Level | Mean Recovery (%) | Reference |
| Low | 91.4 - 104.0 | [14] |
| Medium | 91.4 - 104.0 | [14] |
| High | 91.4 - 104.0 | [14] |
Visualized Experimental Workflow
The following diagrams illustrate the key workflows in this application note.
Caption: Workflow for Diltiazem Extraction from Plasma.
Caption: HPLC Analysis and Quantification Workflow.
Conclusion
The HPLC-UV method described in this application note is simple, sensitive, specific, and reproducible for the quantification of this compound in human plasma. The protein precipitation sample preparation is efficient and straightforward, and the chromatographic conditions provide good resolution and a short run time. This validated method is well-suited for application in pharmacokinetic studies and routine therapeutic drug monitoring of diltiazem.
References
- 1. This compound | C22H27ClN2O4S | CID 62920 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 33286-22-5 [chemicalbook.com]
- 3. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 4. jopcr.com [jopcr.com]
- 5. ijcpa.in [ijcpa.in]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]
- 8. benchchem.com [benchchem.com]
- 9. A fully automated plasma protein precipitation sample preparation method for LC-MS/MS bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. clinichrom.com [clinichrom.com]
- 11. agilent.com [agilent.com]
- 12. researchgate.net [researchgate.net]
- 13. Development of a RP-HPLC method for the simultaneous analysis of diltiazem and statin: Application in pharmaceuticals and human serum - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 14. HPLC determination of diltiazem in human plasma and its application to pharmacokinetics in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Effect of Diltiazem on Cardiomyocytes using Whole-Cell Patch Clamp
Audience: Researchers, scientists, and drug development professionals.
Introduction
Diltiazem is a benzothiazepine derivative and a non-dihydropyridine calcium channel blocker.[1] Its primary therapeutic action is the inhibition of L-type voltage-gated calcium channels (Ca_v1.2), which are fundamental for the excitation-contraction coupling in cardiac and smooth muscle cells.[1] In electrophysiological studies, Diltiazem serves as a critical pharmacological tool for investigating calcium channel function and cellular excitability.[1] This document provides a detailed protocol for utilizing the whole-cell patch clamp technique to study the effects of Diltiazem on isolated cardiomyocytes.
Mechanism of Action
Diltiazem primarily targets L-type calcium channels, which are prevalent in the myocardium and vascular smooth muscle.[2] By blocking these channels, it curtails the influx of calcium ions during the depolarization phase of the action potential.[2] This reduction in intracellular calcium leads to several physiological effects, including vasodilation, decreased myocardial contractility, and a reduced heart rate.[2] Diltiazem is considered cardioselective and is thought to bind preferentially to the open state of L-type calcium channels.[3] This inhibition of calcium influx ultimately leads to a decrease in the contractile force of the heart muscle.[3]
Data Presentation
Table 1: Solutions for Whole-Cell Patch Clamp Recording of L-type Ca²⁺ Currents in Cardiomyocytes
| Solution | Component | Concentration (mM) | Purpose |
| External Solution | NaCl | 135 | Main charge carrier |
| KCl | 5.4 | Sets resting membrane potential | |
| CaCl₂ | 1.8 | Permeating ion for Ca²⁺ channels | |
| MgCl₂ | 1 | Blocks non-specific channels | |
| HEPES | 10 | pH buffer | |
| Glucose | 10 | Energy source | |
| To isolate Ca²⁺ currents | |||
| NMDG⁺ | (replaces NaCl) | Non-permeable sodium substitute | |
| CsCl & TEA | (added) | Block potassium channels | |
| Internal Solution | CsCl | 120 | Blocks K⁺ currents from inside |
| EGTA | 10 | Chelates intracellular Ca²⁺ | |
| Mg-ATP | 5 | Energy source for cellular processes | |
| Na-GTP | 0.4 | Involved in G-protein signaling | |
| HEPES | 10 | pH buffer |
Note: Adjust pH of the external solution to 7.4 with NaOH and the internal solution to 7.2 with CsOH.[1]
Table 2: Voltage Clamp Protocol for L-type Ca²⁺ Current Measurement
| Parameter | Value | Purpose |
| Holding Potential | -80 mV or -90 mV | Ensures channels are in a closed, non-inactivated state.[1] |
| Depolarizing Steps | -40 mV to +60 mV | Elicits Ca²⁺ currents across a range of potentials.[1] |
| Step Duration | 200-300 ms | Allows for full activation and observation of inactivation kinetics.[1] |
| Prepulse (optional) | to -40 mV for 30 ms | Inactivates Na⁺ channels to isolate Ca²⁺ currents.[4] |
Experimental Protocols
Preparation of Diltiazem Stock Solution
-
Chemicals and Reagents : Diltiazem hydrochloride powder, Dimethyl sulfoxide (DMSO) or sterile water.[1]
-
Procedure :
-
To prepare a 10 mM stock solution, dissolve 4.51 mg of this compound (MW: 450.98 g/mol ) in 1 mL of DMSO or sterile water.[1]
-
Vortex thoroughly to ensure complete dissolution.[1]
-
Aliquot the stock solution into smaller volumes to prevent repeated freeze-thaw cycles.[1]
-
Store the stock solution at -20°C.[1]
-
Note : The final concentration of DMSO in the experimental solution should be kept low (typically ≤ 0.1%) to avoid solvent effects on ion channel activity.[1]
-
Cardiomyocyte Isolation
-
Hearts are retrogradely perfused with a Ca²⁺-free buffer solution (in mM: 113 NaCl, 4.7 KCl, 0.6 KH₂PO₄, 0.6 Na₂HPO₄, 1.2 MgSO₄, 12 NaHCO₃, 10 KHCO₃, 30 taurine, 5.55 glucose, 10 2,3-butanedione monoxime, 10 HEPES, pH 7.46) for approximately 6.5 minutes.[5]
-
Digest the heart with an enzymatic solution, such as Liberase TM (0.075 mg/ml), in a buffer containing 12.5 μm CaCl₂ for 7–8 minutes.[5]
-
Separate the ventricles from the atria and mince the tissue to dissociate single cardiomyocytes.[5]
-
Gradually reintroduce Ca²⁺ to the cell suspension up to a final concentration of 1 mM.[5]
Whole-Cell Patch Clamp Protocol
-
Cell Preparation : Culture the isolated cardiomyocytes on glass coverslips suitable for patch clamp recording. Ensure cells are healthy before proceeding.[1]
-
Solutions : Prepare the external and internal solutions as detailed in Table 1. Prepare working concentrations of diltiazem by diluting the stock solution in the external solution immediately before use.[1]
-
Pipette Pulling : Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.[1]
-
Whole-Cell Configuration :
-
Voltage Clamp Protocol :
-
Data Acquisition and Analysis :
-
Record baseline currents in the absence of Diltiazem.[1]
-
Perfuse the cell with the Diltiazem-containing external solution and record currents after the drug effect has reached a steady state.[1]
-
Analyze the peak current amplitude, current-voltage (I-V) relationship, and gating kinetics (activation and inactivation).[1]
-
To determine the IC₅₀ value, construct dose-response curves by applying a range of Diltiazem concentrations.[1][5]
-
Mandatory Visualization
Caption: Diltiazem's signaling pathway in cardiomyocytes.
Caption: Experimental workflow for patch clamp analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of Ditiazem Hydrochloride? [synapse.patsnap.com]
- 3. Diltiazem Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Diltiazem prevents stress‐induced contractile deficits in cardiomyocytes, but does not reverse the cardiomyopathy phenotype in Mybpc3‐knock‐in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
Application Note: In Vitro Assay for Assessing Diltiazem's Inhibition of Smooth Muscle Contraction
Audience: Researchers, scientists, and drug development professionals.
Introduction
Vascular smooth muscle contraction is a fundamental physiological process that regulates blood pressure and organ blood flow. Dysregulation of this process can lead to cardiovascular diseases such as hypertension. The contraction of smooth muscle cells is primarily dependent on the influx of extracellular calcium (Ca2+) through voltage-gated L-type calcium channels.[1][2] Diltiazem is a non-dihydropyridine calcium channel blocker that exerts its therapeutic effects by inhibiting this influx of calcium ions into cardiac and vascular smooth muscle cells.[1][3] This leads to smooth muscle relaxation, resulting in arterial vasodilation and a decrease in blood pressure.[3][4] This application note provides a detailed protocol for an in vitro assay to assess the inhibitory effect of Diltiazem on smooth muscle contraction using an isolated tissue organ bath system. This classical pharmacological technique allows for the quantification of drug effects on intact tissues.[5][6]
Principle of the Assay
This assay utilizes isolated aortic rings from a model organism, typically a rat, mounted in an organ bath containing a physiological salt solution.[7][8] The tissue is subjected to a contractile agent, such as phenylephrine (an α1-adrenergic agonist) or high potassium chloride (KCl), to induce a stable contraction.[9][10] Subsequently, cumulative concentrations of Diltiazem are added to the bath to determine its inhibitory effect on the pre-contracted smooth muscle. The resulting relaxation is measured isometrically using a force transducer, allowing for the generation of a dose-response curve and the calculation of key pharmacological parameters like the IC50 value (the concentration of an inhibitor where the response is reduced by half).[11][12]
Signaling Pathway of Smooth Muscle Contraction and Diltiazem's Mechanism of Action
Smooth muscle contraction is initiated by an increase in intracellular calcium concentration. This can occur through two main pathways:
-
Electromechanical Coupling: Depolarization of the cell membrane, often induced by high concentrations of extracellular potassium, opens voltage-gated L-type calcium channels, leading to an influx of Ca2+.[2]
-
Pharmacomechanical Coupling: Agonists like phenylephrine bind to G-protein coupled receptors (GPCRs), activating phospholipase C (PLC). PLC then generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum (SR), causing the release of stored Ca2+. DAG, along with Ca2+, activates protein kinase C (PKC), which contributes to the sustained phase of contraction. The initial Ca2+ increase can also trigger further Ca2+ influx through store-operated calcium channels (SOCCs).[2]
The increased intracellular Ca2+ binds to calmodulin (CaM). The Ca2+-CaM complex then activates myosin light chain kinase (MLCK), which phosphorylates the myosin light chain (MLC). Phosphorylated MLC enables the cross-bridge cycling between actin and myosin filaments, resulting in muscle contraction.[13]
Diltiazem primarily acts by blocking the L-type calcium channels, thus inhibiting the influx of extracellular Ca2+ that is crucial for both electromechanical and the sustained phase of pharmacomechanical coupling.[10][14] This leads to a decrease in intracellular Ca2+ levels, reduced MLCK activity, and subsequent smooth muscle relaxation.[3]
References
- 1. buffersandreagents.com [buffersandreagents.com]
- 2. Role of calcium channels responsible for phenylephrine-induced contraction in rat aorta 3 days after acute myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-dose diltiazem prevents migration and proliferation of vascular smooth muscle cells in various in-vitro models of human coronary restenosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Krebs–Henseleit solution - Wikipedia [en.wikipedia.org]
- 5. 17-β-oestradiol-induced vasorelaxation in vitro is mediated by eNOS through hsp90 and akt/pkb dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diltiazem-induced vasodilatation of smooth muscle cells of the canine basilar artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. reprocell.com [reprocell.com]
- 9. Activation of α1A‐adrenoceptors desensitizes the rat aorta response to phenylephrine through a neuronal NOS pathway, a mechanism lost with ageing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The mechanism of inhibitory action of diltiazem on vascular smooth muscle contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Importance of IC50 Determination | Visikol [visikol.com]
- 12. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. support.harvardapparatus.com [support.harvardapparatus.com]
Application Notes and Protocols: Diltiazem Hydrochloride Stock Solution for Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction Diltiazem Hydrochloride is a benzothiazepine derivative and a well-characterized L-type calcium channel blocker.[1][2][3] It is widely used in cardiovascular research and is increasingly being investigated for other cellular functions. In cell culture applications, diltiazem is used to study calcium signaling pathways, cell proliferation, and apoptosis. Its primary mechanism of action involves the inhibition of the transmembrane influx of extracellular calcium ions into myocardial and vascular smooth muscle cells by blocking voltage-gated L-type calcium channels.[1][4] This action leads to the relaxation of vascular smooth muscle and a negative inotropic effect on the heart.[1][2] Accurate and consistent preparation of this compound stock solutions is critical for obtaining reproducible experimental results. These application notes provide detailed protocols for the preparation, storage, and use of this compound in a cell culture setting.
Mechanism of Action this compound selectively binds to the α1 subunit of L-type Ca2+ channels, which are prevalent in cardiac and smooth muscle cells.[4] This binding inhibits the influx of calcium ions during membrane depolarization, leading to a reduction in intracellular calcium concentration and subsequent downstream effects.
Quantitative Data Summary
Solubility of this compound
This compound is a white to off-white crystalline powder.[1][5] It is freely soluble in several common laboratory solvents.
| Solvent | Solubility | Reference |
| Water | 50 mg/mL | [2][6] |
| Dimethyl Sulfoxide (DMSO) | ≥ 12.4 mg/mL to 90 mg/mL | [7][8] |
| Methanol | Freely Soluble | [1][6][9] |
| Chloroform | Soluble | [1][2][6] |
| Methylene Chloride | Freely Soluble | [1][9] |
| Phosphate-Buffered Saline (PBS) | pH-dependent; higher in acidic conditions | [7] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Dimethyl sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions of diltiazem for in vitro use.[7][9]
Materials:
-
This compound powder (MW: 450.98 g/mol )[1]
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or cryovials
-
Analytical balance
-
Vortex mixer and/or sonicator
Procedure:
-
Calculation: To prepare a 10 mM stock solution, weigh out 4.51 mg of this compound powder.
-
Calculation: 10 mmol/L * 1 L/1000 mL * 450.98 g/mol * 1000 mg/g = 4.51 mg/mL
-
-
Dissolution: Aseptically add the 4.51 mg of powder to a sterile tube. Add 1 mL of anhydrous, sterile DMSO.
-
Mixing: Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming or brief sonication can be used to aid dissolution if needed.[9]
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in sterile, light-protecting cryovials. This minimizes freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C for up to 3 months.[1][7][9]
Protocol 2: Preparation of a 1 mg/mL Stock Solution in Sterile Water
For experiments sensitive to DMSO, sterile water or a buffered solution can be used as a solvent.
Materials:
-
This compound powder
-
Sterile, deionized water or phosphate-buffered saline (PBS)
-
Sterile 0.22 µm syringe filter
-
Sterile syringes and tubes
-
Analytical balance
Procedure:
-
Weighing: Accurately weigh 10 mg of this compound powder.
-
Dissolution: Aseptically transfer the powder to a sterile tube. Add 10 mL of sterile water or PBS to achieve a final concentration of 1 mg/mL.
-
Mixing: Cap the tube and vortex until the solid is fully dissolved.
-
Sterilization: Draw the solution into a sterile syringe, attach a sterile 0.22 µm syringe filter, and dispense the solution into a new sterile tube. This step is critical to ensure the sterility of the stock solution for cell culture use.[4]
-
Aliquoting: Dispense into single-use aliquots in sterile, light-protecting tubes.
-
Storage: Store aliquots at 2-8°C for short-term use (up to 24 hours) or at -20°C for long-term storage (up to 3 months).[9]
Preparation of Working Solutions for Cell Culture
The final concentration of this compound in cell culture experiments typically ranges from the low micromolar (µM) to the mid-micromolar range. For example, studies have used concentrations from 5-30 µM in fibroblast cell lines.[10] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell type and assay.
Procedure:
-
Thaw a single aliquot of the high-concentration stock solution at room temperature.
-
Calculate the volume of stock solution needed to achieve the desired final concentration in your cell culture medium.
-
To minimize precipitation, especially when using a DMSO stock, add the stock solution directly to the culture medium and mix immediately and thoroughly.[7] It is good practice to ensure the final DMSO concentration in the culture medium does not exceed 0.1-0.5% to avoid solvent-induced cytotoxicity.
-
Always include a vehicle control (culture medium with the same final concentration of the solvent, e.g., DMSO) in your experiments.
Storage and Stability Guidelines
Proper storage is essential to maintain the potency and stability of this compound solutions. Diltiazem is known to be light-sensitive.[9]
| Solution Type | Storage Temperature | Duration | Light Protection | Reference |
| Solid Powder | 10-30°C | 1 year from purchase | Required | [1][5] |
| DMSO or Water Stock | -20°C | Up to 3 months | Required | [7][9] |
| Aqueous Stock (e.g., in 5% Dextrose) | 2-8°C | Up to 30 days | Required | [9][11] |
| Aqueous Stock (e.g., in 5% Dextrose) | Room Temperature (22-25°C) | Up to 30 days | Required | [9][11] |
| Reconstituted Vials (Aqueous) | 2-8°C or Room Temp | 24 hours | Required | [12][13] |
Troubleshooting
| Issue | Possible Cause | Solution | Reference |
| Precipitation upon dilution in media | The final concentration of diltiazem exceeds its solubility in the aqueous medium, often due to the solvent shift from DMSO. | Dilute the stock solution in a larger volume of media. Add the stock solution dropwise while vortexing/stirring the media. Reduce the concentration of the stock solution. | [7] |
| Cloudiness or precipitate after thawing | Concentration may be too high for the solvent at low temperatures. Solvent evaporation over time has increased the concentration. | Gently warm the solution to room temperature and vortex or sonicate to redissolve. If it does not redissolve, prepare a fresh, lower concentration stock solution. Ensure storage containers are sealed tightly. | [9] |
| Loss of drug activity | Improper storage (e.g., exposure to light, multiple freeze-thaw cycles, extended storage). | Always store in light-protecting containers. Aliquot stock solutions to avoid repeated freeze-thaw cycles. Adhere to recommended storage durations. | [9] |
References
- 1. This compound | 33286-22-5 [chemicalbook.com]
- 2. Diltiazem, Hydrochloride [sigmaaldrich.com]
- 3. Diltiazem | C22H26N2O4S | CID 39186 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound CAS#: 33286-22-5 [m.chemicalbook.com]
- 6. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 7. benchchem.com [benchchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Diltiazem, a L-type Ca2+ channel blocker, also acts as a pharmacological chaperone in Gaucher patient cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stability of extemporaneously compounded this compound infusions stored in polyolefin bags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pfizermedical.com [pfizermedical.com]
- 13. globalrph.com [globalrph.com]
Application of Diltiazem in Studying Ischemia-Reperfusion Injury Models
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Ischemia-reperfusion (I/R) injury is a paradoxical phenomenon where tissue damage is exacerbated upon the restoration of blood flow to an ischemic area. This complex process is central to the pathology of numerous clinical conditions, including myocardial infarction, stroke, and organ transplantation. Diltiazem, a benzothiazepine calcium channel blocker, has been extensively investigated as a potential therapeutic agent to mitigate I/R injury. Its primary mechanism of action involves the inhibition of L-type calcium channels, thereby reducing intracellular calcium overload—a critical event in the cascade of cell death and tissue damage during reperfusion.[1] Beyond its canonical role as a calcium antagonist, diltiazem exhibits pleiotropic effects, including anti-inflammatory, anti-oxidative, and anti-apoptotic properties, making it a valuable tool for studying the multifaceted pathophysiology of I/R injury.[2][3]
These application notes provide a comprehensive overview of the use of diltiazem in various experimental models of I/R injury. Detailed protocols, quantitative data from key studies, and visual representations of signaling pathways and experimental workflows are presented to guide researchers in designing and conducting their investigations.
Mechanism of Action in Ischemia-Reperfusion Injury
Diltiazem's protective effects in I/R injury are attributed to several interconnected mechanisms:
-
Inhibition of Calcium Overload: By blocking L-type calcium channels, diltiazem prevents the massive influx of calcium into cells upon reperfusion.[1] This helps to preserve mitochondrial function, reduce the activation of calcium-dependent proteases and phospholipases, and ultimately prevent cell death.
-
Anti-inflammatory Effects: Diltiazem has been shown to suppress the inflammatory response associated with I/R injury. It can reduce the release of pro-inflammatory cytokines such as IL-6 and TNF-α, and modulate the activity of immune cells.[2][4][5]
-
Reduction of Oxidative Stress: The drug can attenuate the production of reactive oxygen species (ROS) that are generated during reperfusion, thereby limiting lipid peroxidation and damage to cellular components.[5]
-
Modulation of Mitophagy: Recent studies suggest that diltiazem can protect against myocardial I/R injury by regulating mitophagy, the selective removal of damaged mitochondria, through the DUSP1-JNK-BNIP3L/NIX pathway.[6]
-
Vasodilation: Diltiazem's vasodilatory properties can improve microvascular perfusion in the post-ischemic tissue, enhancing the delivery of oxygen and nutrients and the washout of metabolic waste.[7][8]
Quantitative Data from Preclinical Studies
The following tables summarize the quantitative effects of diltiazem in various animal models of ischemia-reperfusion injury.
Table 1: Myocardial Ischemia-Reperfusion Injury
| Animal Model | Diltiazem Dosage & Administration | Key Findings | Reference |
| Dog | 20 µg/kg/min for 15 min, then 10 µg/kg/min for 4 hours (IV) | Significantly increased myocardial blood flow in hypokinetic segments.[9] | [9] |
| Dog | 3 µg/kg/min (IV) starting 15 min after occlusion | Reduced infarct area as a percentage of the risk area (27.5% vs 47.0% in control).[10] Markedly reduced tissue calcium elevation.[10] | [10] |
| Rabbit | 575 µg/kg total dose (IV) 5 min before reperfusion | Limited infarct size.[11] | [11] |
| Pig | 450 µg/kg over 2 hours | Reduced incidence of accelerated idioventricular rhythm and significantly reduced maximum creatine kinase levels.[12] No sudden deaths occurred in the diltiazem group compared to 50% in the control group.[12] | [12] |
| Swine | 2.5 mg in 60 cc saline infused into LAD over 12 min at reperfusion | Significantly reduced infarct size (0.13 g/kg vs 0.42 g/kg in control).[13] | [13] |
| Rat | 1 mg/kg (IV) | Significantly alleviated myocardial damage and increased cell viability.[6] | [6] |
| Rat (conscious) | 0.5 mg/kg and 2.0 mg/kg (IV) 10 min before occlusion | Reduced incidence of reperfusion-induced ventricular fibrillation from 100% to 50% and 25%, respectively.[14] Reduced mortality from 87% to 42% and 25%, respectively.[14] | [14] |
| Rat (isolated heart) | 5 x 10⁻⁷ M administered before ischemia | Reduced incidence of reperfusion-induced ventricular fibrillation from 100% to 17%.[15] | [15] |
Table 2: Cerebral Ischemia-Reperfusion Injury
| Animal Model | Diltiazem Dosage & Administration | Key Findings | Reference |
| Rat | 5 mg/kg/day for 7 days (IP) before I/R | Significantly lowered infarct size compared to the I/R group.[16][17] Reduced MPO activity and MDA levels in brain tissue.[16] | [16][17] |
Table 3: Renal Ischemia-Reperfusion Injury
| Animal Model | Diltiazem Dosage & Administration | Key Findings | Reference |
| Rat | 5 mg/kg (in combination with tadalafil) | Reversed the increase in kidney MDA, MPO, TNF-α, and IL-1β.[5] | [5] |
Table 4: Spinal Cord Ischemia-Reperfusion Injury
| Animal Model | Diltiazem Dosage & Administration | Key Findings | Reference |
| Rabbit | 2 µg/kg/min (IV) started 10 min before ischemia | Significantly improved hind-limb motor function.[2] Significantly reduced IL-6 levels and increased IL-10 levels.[2] | [2] |
Table 5: Intestinal Ischemia-Reperfusion Injury
| Animal Model | Diltiazem Dosage & Administration | Key Findings | Reference |
| Rat | 400 µg/kg over 95 min (IV) | Reduced the degree of mucosal injury from a mean grade of 3.8 to 2.5.[1] | [1] |
Experimental Protocols
Protocol 1: Myocardial Ischemia-Reperfusion Injury in Rats
This protocol is based on methodologies described in studies investigating the cardioprotective effects of diltiazem.[6]
1. Animal Model:
-
Male Sprague-Dawley or Wistar rats (250-300g).
2. Anesthesia and Surgical Preparation:
-
Anesthetize the rat with an appropriate anesthetic (e.g., sodium pentobarbital, 50 mg/kg, IP).
-
Intubate the trachea and provide mechanical ventilation.
-
Perform a left thoracotomy to expose the heart.
-
Place a slipknot ligature around the left anterior descending (LAD) coronary artery.
3. Induction of Ischemia and Reperfusion:
-
Induce regional ischemia by tightening the slipknot to occlude the LAD artery. Successful occlusion is confirmed by ST-segment elevation on the ECG and regional cyanosis of the myocardium.
-
Maintain ischemia for a predetermined period (e.g., 30 minutes).
-
Initiate reperfusion by releasing the slipknot.
-
Continue reperfusion for a specified duration (e.g., 60 minutes or 24 hours).
4. Diltiazem Administration:
-
Pre-treatment: Administer diltiazem (e.g., 1 mg/kg) intravenously via the tail vein at a specific time point before inducing ischemia (e.g., 15 minutes prior to LAD occlusion).
-
Treatment at Reperfusion: Alternatively, administer diltiazem at the onset of reperfusion.
-
A control group should receive an equivalent volume of saline.
5. Assessment of Myocardial Injury:
-
Infarct Size Measurement: At the end of the reperfusion period, excise the heart and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to delineate the viable (red) and infarcted (pale) tissue.
-
Biochemical Markers: Collect blood samples to measure cardiac troponins (cTnI, cTnT) and creatine kinase-MB (CK-MB) levels.
-
Histopathology: Fix heart tissue in formalin, embed in paraffin, and stain with Hematoxylin and Eosin (H&E) to assess for morphological changes, including myocyte necrosis, edema, and inflammatory cell infiltration.
-
Molecular Analysis: Harvest heart tissue for Western blotting or RT-qPCR to analyze the expression of proteins and genes involved in apoptosis (e.g., Bcl-2, Bax, Caspase-3), inflammation (e.g., TNF-α, IL-6), and mitophagy (e.g., Beclin 1, LC3B, JNK, BNIP3L/NIX).[6]
Protocol 2: Cerebral Ischemia-Reperfusion Injury in Rats
This protocol is adapted from studies evaluating the neuroprotective effects of diltiazem.[16][17]
1. Animal Model:
-
Male Wistar rats (200-250g).
2. Diltiazem Pre-treatment:
-
Administer diltiazem (e.g., 5 mg/kg/day, IP) or saline for a specified period (e.g., 7 days) prior to the induction of ischemia.[17]
3. Induction of Middle Cerebral Artery Occlusion (MCAO):
-
Anesthetize the rat.
-
Perform a midline neck incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Introduce a nylon monofilament suture into the ICA via the ECA stump and advance it to occlude the origin of the middle cerebral artery (MCA).
-
Maintain the occlusion for a specific duration (e.g., 60 minutes).
-
Withdraw the filament to allow for reperfusion.
4. Assessment of Neurological Deficit and Infarct Volume:
-
Neurological Scoring: Evaluate neurological deficits at specific time points after reperfusion using a standardized scoring system.
-
Infarct Volume Measurement: After a defined reperfusion period (e.g., 24 hours), euthanize the rat, remove the brain, and slice it into coronal sections. Stain the sections with TTC to differentiate between infarcted (white) and non-infarcted (red) tissue. Calculate the infarct volume.
5. Histopathological and Biochemical Analysis:
-
Histology: Perfuse the brain with saline followed by paraformaldehyde. Process the brain tissue for H&E staining to assess neuronal damage and inflammatory cell infiltration.
-
Myeloperoxidase (MPO) Activity: Homogenize brain tissue to measure MPO activity as an indicator of neutrophil infiltration.[16]
-
Malondialdehyde (MDA) Levels: Measure MDA levels in brain homogenates as a marker of lipid peroxidation and oxidative stress.[16]
Signaling Pathways and Experimental Workflows
Caption: Protective mechanisms of diltiazem in ischemia-reperfusion injury.
Caption: General experimental workflow for in vivo myocardial I/R studies.
Conclusion
Diltiazem serves as a critical pharmacological tool for investigating the mechanisms of ischemia-reperfusion injury. Its well-characterized role in blocking calcium influx, combined with its broader anti-inflammatory and anti-oxidative properties, allows researchers to dissect the complex interplay of factors contributing to tissue damage. The provided protocols and data offer a foundation for designing robust preclinical studies aimed at exploring the pathophysiology of I/R injury and evaluating novel therapeutic strategies. The consistent protective effects observed across different organ systems underscore the potential of targeting calcium dysregulation and related pathways in the treatment of I/R-associated clinical conditions.
References
- 1. Role of diltiazem in ischemia-reperfusion injury of the intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The neuroprotective and anti-inflammatory effects of diltiazem in spinal cord ischaemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti‐inflammatory action of diltiazem in patients with unstable angina - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Does diltiazem inhibit the inflammatory response in cardiopulmonary bypass? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Combination of tadalafil and diltiazem attenuates renal ischemia reperfusion-induced acute renal failure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Diltiazem Hydrochloride Protects Against Myocardial Ischemia/Reperfusion Injury in a BNIP3L/NIX-Mediated Mitophagy Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of Different Methods of Administration of Diltiazem on Clinical Efficacy in Patients with Acute ST-Segment Elevation Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Diltiazem and renal hemodynamics: implications for renal protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of diltiazem on experimental myocardial ischemia and on left ventricular performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Beneficial effect of diltiazem on ischemia-reperfusion injury in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Treatment with l-cis diltiazem before reperfusion reduces infarct size in the ischemic rabbit heart in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of diltiazem on reperfusion-induced arrhythmias in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Short-term low dose intracoronary diltiazem administered at the onset of reperfusion reduces myocardial infarct size - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 'Early' ischemia and reperfusion-induced arrhythmias: antiarrhythmic effects of diltiazem in the conscious rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Diltiazem and the reduction of reperfusion-induced arrhythmias in the rat: protection is secondary to modification of ischemic injury and heart rate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scielo.br [scielo.br]
- 17. scielo.br [scielo.br]
Application Notes and Protocols: Electrophysiological Effects of Diltiazem on Sinoatrial and Atrioventricular Nodes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the electrophysiological effects of diltiazem, a benzothiazepine calcium channel blocker, on the sinoatrial (SA) and atrioventricular (AV) nodes. Diltiazem is a widely used therapeutic agent for managing various cardiovascular conditions, including hypertension, angina, and certain types of arrhythmias.[1] Its clinical efficacy is largely attributed to its modulatory effects on cardiac conduction and automaticity.[1]
Mechanism of Action
Diltiazem exerts its primary effect by inhibiting the influx of extracellular calcium ions through L-type voltage-gated calcium channels in cardiac and vascular smooth muscle cells.[1][2][3] The SA and AV nodes, whose action potentials are predominantly dependent on the slow inward calcium current, are particularly sensitive to the effects of diltiazem.[1][4] By blocking these channels, diltiazem reduces the rate of spontaneous depolarization in the SA node, thereby decreasing heart rate.[5][6][7] In the AV node, diltiazem slows conduction and prolongs the refractory period, which is beneficial in controlling the ventricular response during supraventricular tachyarrhythmias.[8][9][10] The effects of diltiazem on the AV node are often rate-dependent, meaning its blocking action is more pronounced at higher heart rates.[9][11][12][13]
Data Presentation: Quantitative Effects of Diltiazem
The following tables summarize the quantitative effects of diltiazem on key electrophysiological parameters of the sinoatrial and atrioventricular nodes as reported in various studies.
Table 1: Effects of Intravenous Diltiazem on Sinoatrial Node Function
| Parameter | Species/Condition | Diltiazem Dose/Concentration | Change from Baseline | Reference |
| Sinus Cycle Length (SCL) | Human (Normal Sinus Function) | 10 mg i.v. | Significant Lengthening (p < 0.04) | [14] |
| Sinus Cycle Length (SCL) | Human (Chronic Bifascicular Block) | 0.25 mg/kg i.v. | +18% (p=0.001) | [15] |
| Sinus Cycle Length (SCL) | Human (Suspected CAD) | 60 mg t.i.d. (oral) + Propranolol | 840±150 ms to 945±147 ms (p<0.05) | [16] |
| Corrected Sinus Node Recovery Time (cSNRT) | Human (Normal) | 0.15 mg/kg bolus + 0.3 mg/kg/h infusion | 305±115 ms to 451±283 ms | [17] |
| Corrected Sinus Node Recovery Time (cSNRT) | Human (Chronic Bifascicular Block) | 0.25 mg/kg i.v. | +63% (p=0.002) | [15] |
| Sinoatrial Conduction Time (SACT) | Human (Chronic Bifascicular Block) | 0.25 mg/kg i.v. | +18% (p=0.001) | [15] |
Table 2: Effects of Intravenous Diltiazem on Atrioventricular Node Function
| Parameter | Species/Condition | Diltiazem Dose/Concentration | Change from Baseline | Reference |
| AH Interval | Human (Normal) | Dose 2 (73±6 ng/ml plasma) | +3±4 msec (long cycle) to +45±17 msec (short cycle) | [9] |
| AH Interval | Human (Normal) | Dose 3 (136±11 ng/ml plasma) | +25±8 msec (long cycle) to +58±12 msec (short cycle) | [9] |
| AH Interval | Human (with beta-blockade) | 10 mg i.v. | Significant Lengthening (p < 0.02) | [14] |
| Atrioventricular Effective Refractory Period (AVERP) | Human (Normal) | Dose 2 (73±6 ng/ml plasma) | +36±12 msec (long cycle) to +80±24 msec (short cycle) | [9] |
| Atrioventricular Effective Refractory Period (AVERP) | Human (Normal) | Dose 3 (136±11 ng/ml plasma) | +70±25 msec (long cycle) to +163±41 msec (short cycle) | [9] |
| Wenckebach Cycle Length | Human (Normal) | Dose 1 (43±4 ng/ml plasma) | +54±13 msec | [9] |
| Wenckebach Cycle Length | Human (Normal) | Dose 2 (73±6 ng/ml plasma) | +84±18 msec | [9] |
| Wenckebach Cycle Length | Human (Normal) | Dose 3 (136±11 ng/ml plasma) | +174±33 msec | [9] |
| Wenckebach Cycle Length | Human (with beta-blockade) | 10 mg i.v. | Significant Lengthening (p < 0.001) | [14] |
| Wenckebach Cycle Length | Anesthetized Dogs | Increasing plasma conc. (37-175 ng/mL) | Proportional Increase | [18] |
| AV Node Functional Refractory Period (AVFRP) | Anesthetized Dogs | Dose 1 | +10% (sinus rhythm) to +39% (atrial fibrillation) | [11] |
| AV Node Functional Refractory Period (AVFRP) | Anesthetized Dogs | Dose 2 | +17% (sinus rhythm) to +86% (atrial fibrillation) | [11] |
| AV Node Functional Refractory Period (AVFRP) | Anesthetized Dogs | Dose 3 | +32% (sinus rhythm) to +154% (atrial fibrillation) | [11] |
Experimental Protocols
The following are detailed protocols for key experiments to study the electrophysiological effects of diltiazem on isolated sinoatrial and atrioventricular nodal cells using the patch-clamp technique.
Protocol 1: Whole-Cell Patch-Clamp Recording of L-type Calcium Current (ICa,L) in Isolated SA or AV Node Myocytes
Objective: To quantify the inhibitory effect of diltiazem on the L-type calcium current in single pacemaker cells.
Materials:
-
Isolated SA or AV node myocytes from a suitable animal model (e.g., rabbit, guinea pig).
-
Patch-clamp amplifier and data acquisition system.
-
Borosilicate glass capillaries for pipette fabrication.
-
Microscope with manipulators.
-
External (Tyrode's) solution: 140 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose; pH 7.4 with NaOH.
-
Internal (pipette) solution: 130 mM CsCl, 5 mM NaCl, 10 mM HEPES, 10 mM EGTA, 5 mM MgATP; pH 7.3 with CsOH. (Cesium is used to block potassium currents).
-
Diltiazem stock solution.
Procedure:
-
Cell Preparation: Isolate single myocytes from the SA or AV node region using enzymatic digestion (e.g., collagenase and protease). Store the cells in a high-K+ solution at 4°C.
-
Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the internal solution.
-
Recording Setup: Place the isolated cells in a recording chamber on the microscope stage and perfuse with the external solution.
-
Seal Formation: Approach a single myocyte with the patch pipette and apply gentle suction to form a high-resistance (>1 GΩ) seal (giga-seal).
-
Whole-Cell Configuration: Apply a brief pulse of negative pressure to rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.
-
Voltage-Clamp Protocol:
-
Hold the cell membrane potential at a holding potential of -80 mV.
-
To inactivate sodium channels, apply a 50 ms prepulse to -40 mV.
-
Apply a series of depolarizing voltage steps (e.g., from -30 mV to +60 mV in 10 mV increments for 300 ms) to elicit the L-type calcium current.
-
-
Data Acquisition: Record the resulting currents during the voltage steps.
-
Diltiazem Application: Perfuse the recording chamber with the external solution containing the desired concentration of diltiazem.
-
Post-Drug Recording: Repeat the voltage-clamp protocol to record the L-type calcium current in the presence of diltiazem.
-
Data Analysis: Measure the peak inward current at each voltage step before and after diltiazem application. Construct a current-voltage (I-V) relationship to determine the effect of diltiazem on the peak ICa,L. Calculate the percentage of block at each concentration to determine the IC₅₀.
Protocol 2: Action Potential Recording in Isolated SA Node Myocytes
Objective: To determine the effect of diltiazem on the spontaneous action potential characteristics of pacemaker cells.
Materials:
-
Same as Protocol 1, with the exception of the internal solution.
-
Internal (pipette) solution for action potential recording: 120 mM K-gluconate, 20 mM KCl, 10 mM HEPES, 5 mM MgATP, 0.1 mM Na-GTP; pH 7.2 with KOH.
Procedure:
-
Cell Preparation and Setup: Follow steps 1-5 from Protocol 1.
-
Current-Clamp Mode: Switch the amplifier to the current-clamp mode (I=0) to allow for the recording of spontaneous action potentials.
-
Baseline Recording: Record spontaneous action potentials for a stable period to establish a baseline.
-
Diltiazem Application: Perfuse the chamber with the external solution containing diltiazem.
-
Post-Drug Recording: Continue to record spontaneous action potentials in the presence of diltiazem.
-
Data Analysis: Analyze the following action potential parameters before and after drug application:
-
Spontaneous firing rate (automaticity).
-
Action potential amplitude.
-
Maximum upstroke velocity (dV/dtmax).
-
Action potential duration at 50% and 90% repolarization (APD₅₀ and APD₉₀).
-
Diastolic depolarization rate (slope of phase 4).
-
Visualizations
The following diagrams illustrate the mechanism of action of diltiazem and the experimental workflow.
Caption: Diltiazem's mechanism of action on nodal cells.
Caption: Workflow for patch-clamp electrophysiology.
Caption: Logical flow of diltiazem's cardiac effects.
References
- 1. Diltiazem-induced Transient Complete Atrioventricular Block in an Elderly Patient with Acute on Chronic Renal Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diltiazem Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Frontiers | Diltiazem is a useful and effective medication for reversal of coronary artery spasm-induced complete atrioventricular block: A case report [frontiersin.org]
- 4. justintimemedicine.com [justintimemedicine.com]
- 5. youtube.com [youtube.com]
- 6. The pharmacological basis and pathophysiological significance of the heart rate-lowering property of diltiazem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. ahajournals.org [ahajournals.org]
- 9. ahajournals.org [ahajournals.org]
- 10. DILTIAZEM ( [pharmacology2000.com]
- 11. ahajournals.org [ahajournals.org]
- 12. Frequency-dependent effects of diltiazem on the atrioventricular node during experimental atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antiarrhythmic actions of diltiazem during experimental atrioventricular reentrant tachycardias. Importance of use-dependent calcium channel-blocking properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Electrophysiologic effects of amlodipine vs. diltiazem in patients with coronary artery disease and beta-blocking therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. jmsronline.com [jmsronline.com]
- 16. Electrophysiologic effects of oral diltiazem before and after beta blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effects of intravenous diltiazem on sinus node function and atrioventricular conduction in patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Effects of diltiazem on atrioventricular conduction and arterial blood pressure: correlation with plasma drug concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Vasodilation Studies of Isolated Arteries Using Diltiazem Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Diltiazem Hydrochloride in in vitro studies to investigate vasodilation in isolated arteries. This document outlines the mechanism of action, detailed experimental protocols, and data presentation guidelines to ensure robust and reproducible results.
Introduction
This compound is a non-dihydropyridine calcium channel blocker widely recognized for its vasodilatory properties.[1][2][3] It is an essential tool in cardiovascular research for studying the mechanisms of vasodilation and for the preclinical evaluation of novel vasoactive compounds. Diltiazem primarily exerts its effect by inhibiting the influx of extracellular calcium ions through L-type voltage-gated calcium channels in vascular smooth muscle cells.[2][3][] This reduction in intracellular calcium concentration leads to smooth muscle relaxation and subsequent vasodilation.[1][]
Mechanism of Action
This compound is a potent vasodilator that acts by blocking the influx of calcium ions into vascular smooth muscle cells. This action is primarily mediated through the inhibition of L-type voltage-gated calcium channels. The reduced intracellular calcium concentration leads to the relaxation of the smooth muscle, resulting in arterial vasodilation and a decrease in peripheral vascular resistance.[1][2][3] Studies have shown that diltiazem can inhibit contractions induced by various stimuli, including high-potassium depolarization and alpha-adrenoceptor agonists like norepinephrine.[5]
Data Presentation
The following tables summarize quantitative data from representative in vitro vasodilation studies using this compound.
Table 1: Dose-Dependent Inhibition of Contraction by Diltiazem in Rabbit Aorta
| Contractile Agent | Concentration of Contractile Agent | Diltiazem Concentration | % Inhibition of Contraction |
| High K+ | 40 mM | Varies (dose-dependent) | Dose-dependent inhibition[5] |
| Norepinephrine (NE) | 10⁻⁸ M | Varies (dose-dependent) | Dose-dependent inhibition[5] |
| Norepinephrine (NE) | 10⁻⁶ M - 10⁻⁵ M | Varies (dose-dependent) | More resistant to inhibition[5] |
Table 2: Effective Concentrations of Diltiazem in In Vitro Studies
| Tissue/Cell Type | Experimental Model | Effective Diltiazem Concentration | Observed Effect | Reference |
| Canine Basilar Artery | Isometric Tension Recording | > 3 x 10⁻⁷ M | Suppression of K+-induced contraction | [6] |
| Human Coronary Plaque Smooth Muscle Cells | Cell Proliferation Assay | > 50 µg/mL | Significant inhibition of proliferation | [7] |
| Human Coronary Media Smooth Muscle Cells | Cell Proliferation Assay | > 25 µg/mL | Significant inhibition of proliferation | [7] |
| Human Umbilical Vein Endothelial Cells | Cell Proliferation Assay | > 5 µg/mL | Significant inhibition of proliferation | [7] |
| Human Coronary Plaque Smooth Muscle Cells | Cell Migration Assay | 100 - 150 µg/mL | Significant inhibition of migration | [7] |
| Failing Hamster Hearts | Isolated Perfused Heart | EC₅₀ = 1.1 µM | Coronary dilation | [8] |
| Normal Hamster Hearts | Isolated Perfused Heart | EC₅₀ = 90 nM | Coronary dilation | [8] |
Experimental Protocols
Protocol 1: Preparation of Isolated Arterial Rings
This protocol describes the standard procedure for isolating and preparing arterial rings for in vitro vasodilation studies.
Materials:
-
Euthanasia solution
-
Krebs-Henseleit (KH) buffer (in mM: NaCl 122, KCl 4.7, NaHCO₃ 15.5, KH₂PO₄ 1.2, MgCl₂ 1.2, CaCl₂ 2.0, D-glucose 11.5, EDTA 0.026; pH 7.4)[9]
-
Carbogen gas (95% O₂ / 5% CO₂)
-
Dissection tools (scissors, forceps)
-
Petri dish
-
Organ bath system with force-displacement transducer
Procedure:
-
Humanely euthanize the experimental animal according to approved institutional guidelines.
-
Carefully excise the desired artery (e.g., thoracic aorta, coronary artery) and immediately place it in a Petri dish containing cold, oxygenated KH buffer.[9]
-
Under a dissecting microscope, remove any adhering connective and adipose tissue.
-
Cut the cleaned artery into rings of 3-5 mm in length.[9][10]
-
For endothelium-denuded studies, gently rub the intimal surface of the ring with a fine wire or wooden stick.
-
Suspend each arterial ring between two L-shaped stainless-steel hooks in an organ bath chamber filled with KH buffer maintained at 37°C and continuously bubbled with carbogen gas.[9]
-
Connect one hook to a fixed support and the other to a force-displacement transducer to record isometric tension.
-
Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1.5-2.0 g, replacing the KH buffer every 15-20 minutes.[9]
Protocol 2: Evaluation of Diltiazem-Induced Vasodilation
This protocol outlines the steps to assess the vasodilatory effect of this compound on pre-contracted arterial rings.
Materials:
-
Prepared isolated arterial rings in an organ bath
-
Contractile agonist (e.g., Phenylephrine, Norepinephrine, KCl)
-
This compound stock solution
-
Acetylcholine (for assessing endothelium integrity)
Procedure:
-
Viability and Endothelium Integrity Check:
-
Induce a submaximal contraction with a contractile agonist (e.g., 0.1 µM phenylephrine or 70 mM K⁺).[9]
-
Once a stable contraction plateau is reached, add 1 µM Acetylcholine to assess endothelium-dependent relaxation. A relaxation of over 80% is typically considered indicative of intact endothelium.[9]
-
Wash the rings with fresh KH buffer and allow them to return to baseline tension.
-
-
Induction of Contraction:
-
Induce a stable contraction in the arterial rings using a chosen agonist (e.g., phenylephrine at a concentration that produces approximately 80% of the maximal response).
-
-
Cumulative Concentration-Response Curve for Diltiazem:
-
Once the contraction is stable, add this compound to the organ bath in a cumulative manner, increasing the concentration stepwise (e.g., from 1 nM to 10 µM).
-
Allow the tissue to reach a steady-state response at each concentration before adding the next.
-
Record the relaxation at each concentration as a percentage of the pre-induced contraction.
-
-
Data Analysis:
-
Plot the concentration of this compound against the percentage of relaxation to generate a concentration-response curve.
-
Calculate the EC₅₀ value (the concentration of diltiazem that produces 50% of the maximal relaxation) to determine its potency.
-
Visualizations
Signaling Pathway of Diltiazem-Induced Vasodilation
Caption: Mechanism of Diltiazem-induced vasodilation.
Experimental Workflow for In Vitro Vasodilation Assay
Caption: In vitro vasodilation assay workflow.
References
- 1. Diltiazem - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of Ditiazem Hydrochloride? [synapse.patsnap.com]
- 3. droracle.ai [droracle.ai]
- 5. The mechanism of inhibitory action of diltiazem on vascular smooth muscle contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Diltiazem-induced vasodilatation of smooth muscle cells of the canine basilar artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High-dose diltiazem prevents migration and proliferation of vascular smooth muscle cells in various in-vitro models of human coronary restenosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Impaired coronary sensitivity to diltiazem in experimental heart failure: involvement of the cyclooxygenase but not the nitric oxide-synthase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for Evaluating the Impact of Diltiazem on Cardiac Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diltiazem is a non-dihydropyridine calcium channel blocker widely used in the management of cardiovascular diseases such as hypertension, angina, and certain arrhythmias.[1][2][3] Its therapeutic effects are primarily mediated by its inhibitory action on L-type voltage-gated calcium channels (Ca_v1.2) in cardiac and vascular smooth muscle cells.[1][4][5] By blocking the influx of calcium ions during depolarization, Diltiazem exerts negative chronotropic (decreased heart rate), dromotropic (slowed atrioventricular conduction), and inotropic (reduced contractility) effects on the heart.[2][3] These application notes provide detailed experimental protocols to comprehensively evaluate the electrophysiological impact of Diltiazem on the heart, from the single-cell to the whole-organism level.
Mechanism of Action: L-type Calcium Channel Blockade
Diltiazem binds to the α1 subunit of the L-type calcium channel, exhibiting a higher affinity for the inactivated state of the channel.[4] This state-dependent binding stabilizes the inactivated state, thereby reducing the influx of calcium into cardiomyocytes and vascular smooth muscle cells.[4] This reduction in intracellular calcium concentration leads to a cascade of effects, including decreased myocardial contractility and vasodilation of coronary and peripheral arteries.[1][5] In the cardiac conduction system, Diltiazem's primary action is on the sinoatrial (SA) and atrioventricular (AV) nodes, where calcium currents play a crucial role in the action potential upstroke.[6][7] This leads to a slowing of the heart rate and a delay in the conduction of the electrical impulse from the atria to the ventricles.
Data Presentation: Quantitative Effects of Diltiazem on Cardiac Electrophysiology
The following table summarizes the expected dose-dependent effects of Diltiazem on key cardiac electrophysiological parameters. These values are compiled from various in vitro and in vivo studies and should serve as a reference for expected outcomes.
| Parameter | Species/Preparation | Diltiazem Concentration (µM) | Observed Effect | Reference |
| Action Potential Duration (APD) | Guinea-pig & Human Ventricular Myocardium | ≥ 10 | Reduction in APD | [1] |
| Action Potential Amplitude | Guinea-pig Papillary Muscle (depolarized) | ≥ 0.3 | Reduction in amplitude | [1] |
| Maximum Upstroke Velocity (Vmax) | Guinea-pig Papillary Muscle (depolarized) | ≥ 0.3 | Reduction in Vmax | [1] |
| L-type Ca²⁺ Current (I_Ca) | Guinea-pig Ventricular Myocytes | 9 (Kd) | Dose-dependent inhibition | [1] |
| Voltage-gated Na⁺ Channel (I_Na) | Guinea-pig Ventricular Myocytes | 9 (Kd) | Dose-dependent inhibition | [1] |
| Voltage-gated K⁺ Channel (fKv1.4ΔN) | Xenopus oocytes | 241.04 (IC50) | Blocked current | [1] |
| AH Interval | Human (in vivo) | 20 mg (IV) | ~20% prolongation | [6] |
| AV Node Effective Refractory Period | Human (in vivo) | 20 mg (IV) | ~20% prolongation | [6] |
| Sinus Cycle Length | Human (in vivo, sick sinus syndrome) | Oral administration | Significant prolongation (up to 50%) | [6] |
| QTc Interval | Rat (in vivo, ziprasidone-induced prolongation) | 2 mg/kg (IP) | Significant shortening | [8] |
Experimental Protocols
The following protocols provide detailed methodologies for assessing the electrophysiological effects of Diltiazem at the cellular, isolated organ, and whole-animal levels.
Whole-Cell Patch Clamp Electrophysiology
This protocol is designed to measure the direct effects of Diltiazem on ion channel currents and action potentials in isolated cardiomyocytes.
1.1. Materials
-
Cells: Isolated primary cardiomyocytes (e.g., from rat or guinea pig) or a suitable cell line expressing L-type calcium channels.
-
External Solution (in mM): 135 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.[1]
-
Internal Solution (for Ca²⁺ current isolation, in mM): 120 CsCl, 10 EGTA, 5 Mg-ATP, 0.4 Na-GTP, 10 HEPES. Adjust pH to 7.2 with CsOH.[1]
-
Diltiazem Stock Solution (10 mM): Dissolve 4.51 mg of Diltiazem hydrochloride (MW: 450.98 g/mol ) in 1 mL of sterile water or DMSO. Store at -20°C.
-
Patch Clamp Rig: Amplifier, micromanipulator, perfusion system, and data acquisition software.
1.2. Procedure
-
Cell Preparation: Plate isolated cardiomyocytes on glass coverslips and allow them to adhere.
-
Solution Preparation: Prepare fresh external and internal solutions. Prepare working concentrations of Diltiazem by diluting the stock solution in the external solution. The final DMSO concentration should be ≤ 0.1%.
-
Electrophysiological Recording:
-
Transfer a coverslip with cardiomyocytes to the recording chamber and perfuse with the external solution at a constant rate (e.g., 1-2 mL/min).
-
Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.
-
Establish a whole-cell patch-clamp configuration on a single, healthy cardiomyocyte.
-
-
Voltage-Clamp Protocol for L-type Ca²⁺ Currents:
-
Hold the cell at a hyperpolarized potential (e.g., -80 mV) to ensure channels are in a closed state.
-
Apply a series of depolarizing voltage steps (e.g., from -40 mV to +60 mV in 10 mV increments for 200-300 ms) to elicit Ca²⁺ currents.
-
Record baseline currents in the drug-free external solution.
-
Perfuse the cell with the Diltiazem-containing external solution and record currents at steady-state.
-
-
Current-Clamp Protocol for Action Potentials:
-
Switch to current-clamp mode and record spontaneous action potentials.
-
To evoke action potentials, inject a brief depolarizing current pulse (e.g., 1-2 nA for 2-5 ms).
-
Record baseline action potentials.
-
Perfuse with Diltiazem-containing solution and record changes in action potential parameters (e.g., APD50, APD90, amplitude, Vmax).
-
-
Data Analysis: Analyze the recorded currents and action potentials to determine the effects of Diltiazem on ion channel function and cellular excitability.
Isolated Langendorff-Perfused Heart
This ex vivo model allows for the assessment of Diltiazem's effects on the integrated electrophysiology and mechanics of the whole heart, free from systemic influences.
2.1. Materials
-
Animal: Adult rat or guinea pig.
-
Langendorff Apparatus: Perfusion system with a temperature-controlled reservoir, aortic cannula, and pressure transducer.
-
Krebs-Henseleit Buffer (in mM): 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11 Glucose. Gassed with 95% O₂ / 5% CO₂ to maintain a pH of 7.4.
-
Diltiazem Stock Solution (10 mM): As prepared for patch-clamp experiments.
-
ECG Electrodes and Data Acquisition System.
2.2. Procedure
-
Heart Isolation: Anesthetize the animal and perform a thoracotomy to expose the heart. Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer.
-
Cannulation: Identify the aorta and cannulate it onto the Langendorff apparatus.
-
Perfusion: Initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure (e.g., 60-80 mmHg) and temperature (37°C).
-
Stabilization: Allow the heart to stabilize for at least 20-30 minutes, during which baseline parameters are recorded (heart rate, left ventricular developed pressure [LVDP], coronary flow, and ECG).
-
Diltiazem Administration:
-
Prepare a series of Diltiazem concentrations in the Krebs-Henseleit buffer.
-
Introduce the lowest concentration of Diltiazem into the perfusate and allow the heart to equilibrate for 15-20 minutes, or until a steady-state effect is observed.
-
Record all parameters.
-
Perform a washout with drug-free buffer until parameters return to baseline.
-
Repeat with increasing concentrations of Diltiazem.
-
-
Data Analysis: Analyze the dose-dependent effects of Diltiazem on heart rate, LVDP, coronary flow, and ECG intervals (PR, QRS, QT).
In Vivo Electrophysiology Study
This protocol is for assessing the effects of Diltiazem in a living animal, providing insights into its integrated cardiovascular effects, including autonomic influences.
3.1. Materials
-
Animal: Adult rat or mouse.
-
Anesthesia: As per institutional guidelines (e.g., isoflurane).
-
Surgical Instruments: For catheter placement.
-
ECG Recording System: With appropriate limb or subcutaneous electrodes.
-
Programmable Stimulator: For programmed electrical stimulation (PES).
-
Diltiazem Solution: Prepared for intraperitoneal (IP) or intravenous (IV) administration.
3.2. Procedure
-
Animal Preparation: Anesthetize the animal and maintain its body temperature. Place ECG electrodes (e.g., lead II configuration) for continuous monitoring.
-
Catheterization (Optional, for PES): For detailed intracardiac recordings and stimulation, a catheter can be introduced into the esophagus or directly into a cardiac chamber (e.g., right ventricle via the jugular vein).
-
Baseline Recording: Record a stable baseline ECG for at least 15-30 minutes.
-
Diltiazem Administration: Administer Diltiazem via the desired route (e.g., 0.5-2.0 mg/kg, IP).
-
Post-Dosing Recording: Continuously record the ECG to monitor changes in heart rate and ECG intervals.
-
Programmed Electrical Stimulation (PES) (Optional):
-
To assess effects on conduction and refractoriness, deliver programmed electrical stimuli.
-
A typical protocol involves a train of eight stimuli (S1) at a fixed cycle length, followed by a premature stimulus (S2) at progressively shorter coupling intervals to determine the effective refractory period.
-
Burst pacing can be used to assess susceptibility to arrhythmias.
-
-
Data Analysis: Analyze the ECG recordings for changes in heart rate, PR interval, QRS duration, and QTc interval. If PES was performed, analyze changes in refractory periods and arrhythmia inducibility.
References
- 1. benchchem.com [benchchem.com]
- 2. Programmed Electrical Stimulation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diltiazem - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Rat ECG Electrode Placement | ADInstruments [adinstruments.com]
- 5. 'Early' ischemia and reperfusion-induced arrhythmias: antiarrhythmic effects of diltiazem in the conscious rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. labeling.pfizer.com [labeling.pfizer.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. 4.11. Electrophysiological study [bio-protocol.org]
Utilizing Diltiazem to Investigate Calcium-Dependent Cellular Processes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diltiazem is a benzothiazepine derivative and a potent non-dihydropyridine L-type calcium channel blocker.[1][2] Its primary mechanism of action is the inhibition of calcium ion influx through voltage-gated L-type calcium channels, which are crucial for the excitation-contraction coupling in cardiac and smooth muscle cells.[3][4][5] By blocking these channels, Diltiazem effectively reduces intracellular calcium concentrations, leading to smooth muscle relaxation, vasodilation, and a decrease in heart rate and contractility.[1][4] These properties make Diltiazem a valuable tool for investigating a wide array of calcium-dependent cellular processes. This document provides detailed application notes and experimental protocols for utilizing Diltiazem in research settings.
Mechanism of Action
Diltiazem exerts its effects by binding to the α1 subunit of the L-type calcium channel, a site distinct from that of dihydropyridines.[2] This binding inhibits the influx of extracellular calcium into the cell during depolarization.[1][4] The reduction in intracellular calcium concentration interferes with the calcium-calmodulin-dependent activation of myosin light chain kinase, ultimately leading to the relaxation of vascular smooth muscle and negative inotropic and chronotropic effects on the heart.[3]
Key Applications and Experimental Protocols
Diltiazem's ability to modulate intracellular calcium levels makes it a versatile tool for studying various physiological and pathological processes.
Investigation of Smooth Muscle Contraction
Diltiazem is widely used to study the role of extracellular calcium in smooth muscle contraction. It effectively inhibits contractions induced by depolarizing stimuli such as high potassium concentrations.[6][7]
Experimental Protocol: In Vitro Smooth Muscle Contraction Assay
-
Tissue Preparation: Isolate smooth muscle strips (e.g., aortic or mesenteric artery rings) from a model organism and mount them in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit buffer) bubbled with 95% O₂ and 5% CO₂ at 37°C.
-
Equilibration: Allow the tissue to equilibrate for at least 60 minutes under a resting tension, with buffer changes every 15-20 minutes.
-
Contraction Induction: Induce contraction with a high potassium solution (e.g., 80 mM KCl).
-
Diltiazem Treatment: Once a stable contraction is achieved, add Diltiazem cumulatively in increasing concentrations (e.g., 10⁻⁹ to 10⁻⁵ M) to the organ bath.
-
Data Acquisition: Record the isometric tension of the smooth muscle strips using a force transducer connected to a data acquisition system.
-
Analysis: Express the relaxation induced by Diltiazem as a percentage of the maximal contraction induced by the high potassium solution. Calculate the IC₅₀ value (the concentration of Diltiazem that causes 50% relaxation).
Data Presentation: Dose-Dependent Inhibition of K⁺-Induced Contraction by Diltiazem
| Diltiazem Concentration (M) | % Inhibition of Contraction (Mean ± SEM) |
| 1 x 10⁻⁹ | 5.2 ± 1.1 |
| 1 x 10⁻⁸ | 15.8 ± 2.5 |
| 1 x 10⁻⁷ | 48.9 ± 4.2 |
| 1 x 10⁻⁶ | 85.1 ± 3.7 |
| 1 x 10⁻⁵ | 98.6 ± 0.9 |
Modulation of Cardiac Muscle Electrophysiology and Contractility
Diltiazem's effects on the heart are a cornerstone of its clinical use and a key area of research. It alters the cardiac action potential, particularly in nodal tissues, and reduces myocardial contractility.[8][9]
Experimental Protocol: Patch-Clamp Electrophysiology on Isolated Cardiomyocytes
-
Cell Isolation: Isolate ventricular myocytes from an animal model (e.g., guinea pig) using enzymatic digestion.
-
Patch-Clamp Recording: Perform whole-cell patch-clamp recordings to measure L-type Ca²⁺ currents. Use an external solution containing Ca²⁺ or Ba²⁺ as the charge carrier and an internal solution with a Cs⁺-based composition to block K⁺ currents.
-
Voltage Protocol: Hold the cell at a negative potential (e.g., -80 mV) and apply depolarizing voltage steps to elicit Ca²⁺ currents.
-
Diltiazem Application: Perfuse the cell with an external solution containing Diltiazem at various concentrations.
-
Data Acquisition: Record the peak inward Ca²⁺ current at each voltage step before and after Diltiazem application.
-
Analysis: Plot the current-voltage (I-V) relationship and calculate the percentage of current inhibition at each Diltiazem concentration to determine the IC₅₀.
Data Presentation: Effect of Diltiazem on Cardiac Action Potential Parameters
| Diltiazem Concentration (µM) | Action Potential Duration (APD₉₀, % of control) | Peak L-type Ca²⁺ Current (% of control) |
| 0.1 | 98.2 ± 2.1 | 95.4 ± 3.3 |
| 1 | 85.7 ± 3.5 | 68.1 ± 5.2 |
| 10 | 62.3 ± 4.1 | 25.9 ± 4.8 |
| 30 | 45.1 ± 3.9 | 10.3 ± 2.7 |
Investigation of Neurotransmitter Release
Calcium influx is a critical trigger for the fusion of synaptic vesicles and the release of neurotransmitters. Diltiazem can be used to investigate the contribution of L-type calcium channels to this process. Some studies have shown that Diltiazem can increase dopamine release and inhibit acetylcholine release in the central nervous system.[10][11]
Experimental Protocol: Measurement of Dopamine Release from Brain Slices
-
Slice Preparation: Prepare acute brain slices (e.g., striatal slices) from a rodent model.
-
[³H]-Dopamine Loading: Incubate the slices in artificial cerebrospinal fluid (aCSF) containing [³H]-dopamine to allow for uptake.
-
Superfusion: Place the slices in a superfusion chamber and continuously perfuse with aCSF.
-
Stimulation: Stimulate neurotransmitter release using electrical field stimulation or a high potassium solution.
-
Diltiazem Treatment: Add Diltiazem to the superfusion medium at various concentrations before and during stimulation.
-
Fraction Collection: Collect the superfusate in fractions and measure the radioactivity in each fraction using a scintillation counter to determine the amount of [³H]-dopamine released.
-
Analysis: Calculate the stimulation-evoked overflow of [³H]-dopamine and express it as a percentage of the total radioactivity in the tissue.
Data Presentation: Dose-Dependent Effect of Diltiazem on Stimulated Dopamine Release
| Diltiazem Concentration (M) | Stimulation-Evoked [³H]Dopamine Release (% of Control) |
| 3.3 x 10⁻⁷ | 125 ± 8 |
| 1 x 10⁻⁶ | 152 ± 11 |
| 3.3 x 10⁻⁶ | 189 ± 15 |
| 1 x 10⁻⁵ | 235 ± 21 |
Study of Insulin Secretion
Insulin secretion from pancreatic β-cells is a calcium-dependent process triggered by glucose metabolism and subsequent depolarization, which opens voltage-gated calcium channels. Diltiazem has been shown to inhibit glucose-induced insulin secretion in a dose-dependent manner.[2]
Experimental Protocol: Glucose-Stimulated Insulin Secretion from Isolated Pancreatic Islets
-
Islet Isolation: Isolate pancreatic islets from a rodent model by collagenase digestion.
-
Pre-incubation: Pre-incubate the islets in a low-glucose buffer.
-
Diltiazem Treatment: Incubate the islets with various concentrations of Diltiazem for a defined period.
-
Glucose Stimulation: Stimulate insulin secretion by incubating the islets in a high-glucose buffer.
-
Sample Collection: Collect the supernatant to measure the amount of secreted insulin.
-
Insulin Measurement: Quantify the insulin concentration in the supernatant using an ELISA or radioimmunoassay.
-
Analysis: Normalize the amount of secreted insulin to the total insulin content of the islets and express the results as a percentage of the control (no Diltiazem).
Data Presentation: Diltiazem's Inhibition of Glucose-Stimulated Insulin Secretion
| Diltiazem Concentration (M) | Insulin Secretion (% of Control) |
| 1 x 10⁻⁶ | 78.3 ± 5.4 |
| 1 x 10⁻⁵ | 52.1 ± 4.9 |
| 1 x 10⁻⁴ | 25.6 ± 3.8 |
Advanced Protocols
Measurement of Intracellular Calcium Concentration Using Fura-2 AM
This protocol allows for the direct visualization and quantification of changes in intracellular calcium concentration in response to Diltiazem treatment.[12][13][14][15][16]
-
Cell Culture: Plate cells on glass coverslips and culture until they reach the desired confluency.
-
Fura-2 AM Loading: Prepare a loading buffer containing 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in a physiological salt solution (e.g., HBSS). Remove the culture medium, wash the cells once, and incubate them in the loading buffer for 30-60 minutes at 37°C in the dark.
-
Washing and De-esterification: Remove the loading buffer and wash the cells twice with the salt solution to remove extracellular dye. Incubate the cells for an additional 30 minutes to allow for complete de-esterification of the Fura-2 AM within the cells.
-
Imaging: Mount the coverslip in a perfusion chamber on the stage of a fluorescence microscope equipped for ratiometric imaging.
-
Data Acquisition: Excite the cells alternately at 340 nm and 380 nm and record the emission at ~510 nm. Establish a stable baseline fluorescence ratio.
-
Treatment and Stimulation: Perfuse the cells with a solution containing the desired concentration of Diltiazem. After a pre-incubation period, stimulate the cells with an appropriate agonist (e.g., high potassium solution, a receptor agonist) to induce a calcium influx.
-
Data Analysis: Calculate the ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380). The change in this ratio is proportional to the change in intracellular calcium concentration.
Western Blot Analysis of Downstream Signaling
Changes in intracellular calcium can activate various signaling pathways, leading to altered gene expression through the phosphorylation of transcription factors like CREB (cAMP response element-binding protein). A Western blot can be used to assess the effect of Diltiazem on these downstream events.
Protocol: Western Blot for Phospho-CREB
-
Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat the cells with Diltiazem at various concentrations for a specified duration. You may include a positive control (e.g., a known activator of the calcium-CREB pathway).
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated CREB (pCREB) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total CREB.
-
Densitometry Analysis: Quantify the band intensities using image analysis software. Express the pCREB levels as a ratio to total CREB.
Conclusion
Diltiazem is a powerful pharmacological tool for dissecting the intricate roles of L-type calcium channels and calcium signaling in a multitude of cellular functions. The protocols and data presented here provide a framework for researchers to effectively utilize Diltiazem in their investigations, contributing to a deeper understanding of calcium-dependent cellular processes in both health and disease. Careful optimization of experimental conditions for specific cell types and research questions is crucial for obtaining robust and reproducible results.
References
- 1. Diltiazem inhibition of glucose-induced insulin secretion from the isolated perfused rat pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of diltiazem on insulin secretion. I. Experiments in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diltiazem Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Diltiazem - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. drugs.com [drugs.com]
- 6. Effects of diltiazem on smooth muscles and neuromuscular junction in the mesenteric artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Diltiazem-induced vasodilatation of smooth muscle cells of the canine basilar artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of the calcium antagonist diltiazem on action potentials, slow response and force of contraction in different cardiac tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effects of diltiazem hydrochloride on the cardiac conduction: a clinical study of His bundle electrogram - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of diltiazem on [3H]-acetylcholine release in rat central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Facilitatory effects of diltiazem on dopamine release in the central nervous system. Focus on interactions with D2 autoreceptors and guanosine triphosphate binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 13. hellobio.com [hellobio.com]
- 14. ionbiosciences.com [ionbiosciences.com]
- 15. moodle2.units.it [moodle2.units.it]
- 16. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Diltiazem Hydrochloride solubility issues in physiological buffers
Technical Support Center: Diltiazem Hydrochloride Solubility
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of this compound in physiological buffers. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to address common challenges encountered during research.
Frequently Asked Questions (FAQs)
Q1: What is the general aqueous solubility of this compound?
A1: this compound, the salt form of the weak base diltiazem, is generally considered freely soluble in water.[1][2] However, its solubility is significantly dependent on the pH of the aqueous medium.
Q2: How does pH affect the solubility of this compound?
A2: this compound's solubility is highly pH-dependent. It is a salt of a weak base with a pKa of approximately 7.5.[3]
-
Acidic Conditions (pH < pKa): In acidic solutions, diltiazem exists predominantly in its protonated (ionized) form, which is highly soluble in water. For instance, at pH 3.6, its solubility is reported to be as high as 879.03 mg/mL.[3]
-
Neutral to Basic Conditions (pH > pKa): As the pH increases towards and beyond its pKa, the equilibrium shifts towards the un-ionized (free base) form, which is significantly less soluble. At a physiological pH of 7.4, the solubility drops to approximately 71.42 mg/mL.[3] This decrease is a critical factor in experimental design.[4][5]
Q3: What are common physiological buffers used for this compound solubility studies?
A3: Common buffers include Phosphate-Buffered Saline (PBS) at pH 7.4, simulating physiological conditions, and various buffers across a pH range (e.g., HCl buffers for acidic conditions, phosphate buffers for neutral to slightly basic conditions) to establish a pH-solubility profile.[3][6][7]
Q4: Why is my this compound, dissolved in a DMSO stock, precipitating when diluted into physiological buffer (e.g., PBS)?
A4: This common issue, known as "precipitation upon dilution," occurs because diltiazem is much less soluble in aqueous buffers than in organic solvents like DMSO.[4] When the concentrated DMSO stock is introduced to the aqueous buffer, the solvent properties change dramatically. If the final concentration of diltiazem exceeds its solubility limit in the final DMSO/buffer mixture, it will precipitate out of the solution.[4]
Q5: Can temperature be used to increase the solubility of this compound?
A5: Yes, a modest increase in temperature can slightly increase the solubility of this compound in physiological buffers. For example, in phosphate buffer at pH 6.8, solubility increases from 0.8 mg/mL at 25°C to 0.86 mg/mL at 37°C.[6] A similar trend is observed at pH 7.4.[6] However, this effect is not substantial and may not be sufficient to overcome significant solubility challenges.
Q6: How can I prevent the precipitation of this compound in my buffer?
A6: To prevent precipitation, ensure the final concentration in your aqueous solution does not exceed the drug's solubility limit at the specific pH and temperature of your experiment. Strategies include lowering the final concentration, adjusting the pH of the buffer to be more acidic (if the experimental conditions allow), or using a small percentage of a co-solvent.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation observed after adding DMSO stock to PBS (pH 7.4). | The final concentration of diltiazem exceeds its aqueous solubility limit at pH 7.4.[4] | • Lower the Final Concentration: Dilute the stock solution further to ensure the final concentration is below the solubility threshold (approx. 71 mg/mL, but can be lower depending on exact buffer composition).[3] • Increase DMSO Percentage: If the experiment allows, slightly increasing the final percentage of DMSO (e.g., from 0.1% to 0.5%) can help maintain solubility. Always run a vehicle control. • pH Adjustment: If possible for the assay, use a buffer with a slightly lower pH (e.g., pH 6.8) where solubility is higher. |
| Inconsistent solubility results between experimental batches. | • Buffer Preparation: Minor variations in buffer pH can significantly impact solubility. • Temperature Fluctuations: Experiments run at different ambient temperatures can yield different results.[6] • Equilibration Time: Insufficient time for the solution to reach equilibrium solubility. | • Standardize Buffer Preparation: Use a calibrated pH meter for all buffer preparations. • Control Temperature: Perform all solubility experiments in a temperature-controlled environment (e.g., an incubator or water bath). • Ensure Equilibrium: For thermodynamic solubility, allow sufficient shaking time (e.g., 24 hours or more) for the solution to become fully saturated.[8][9] |
| Difficulty dissolving the required concentration of this compound directly in buffer. | The target concentration is higher than the intrinsic solubility of the compound in that specific buffer. | • Prepare a Concentrated Stock: First, dissolve the this compound in a suitable solvent where it is highly soluble (like water or DMSO) and then perform a serial dilution into the target buffer.[10] • Use pH Modification: Dissolve the compound in a more acidic buffer where it is more soluble, and then carefully adjust the pH to the desired level, being mindful of potential precipitation. |
Experimental Protocols
Protocol 1: Preparation of a Saturated this compound Solution in Phosphate-Buffered Saline (PBS)
This protocol is for preparing a stock solution to be used in experiments where a saturated or near-saturated concentration is required.
Materials:
-
This compound powder
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Glass vials with screw caps
-
Orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C)
-
0.22 µm syringe filters
-
Analytical balance
Procedure:
-
Add an excess amount of this compound powder to a glass vial. An excess is confirmed by the presence of visible, undissolved solid at the bottom of the vial.[4]
-
Add a known volume of PBS (pH 7.4) to the vial.
-
Seal the vial tightly and place it on an orbital shaker.
-
Agitate the mixture at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[11]
-
After shaking, let the vial stand to allow the excess solid to settle.
-
Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining undissolved particles.[4]
-
The resulting clear filtrate is a saturated solution of this compound in PBS at the specified temperature.
Protocol 2: Determination of this compound Solubility by the Shake-Flask Method
This method is considered the gold standard for determining equilibrium solubility.[9]
Materials:
-
All materials from Protocol 1.
-
Validated analytical instrument for quantification (e.g., HPLC or UV-Vis spectrophotometer).
-
Volumetric flasks and pipettes for dilutions.
Procedure:
-
Follow steps 1-6 from Protocol 1 to generate a saturated solution.
-
Carefully take a precise aliquot of the clear filtrate.
-
Dilute the aliquot with a suitable solvent (the mobile phase for HPLC or the buffer for UV-Vis) to a concentration that falls within the linear range of your analytical method's calibration curve.
-
Analyze the diluted sample using the validated HPLC or UV-Vis method to determine the concentration of this compound.[11]
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the equilibrium solubility.
Quantitative Data Summary
Table 1: Solubility of this compound in Different Buffers
| Buffer | pH | Temperature (°C) | Solubility (mg/mL) |
| 0.1 N HCl | ~1.2 | Not Specified | High (Implied) |
| Phosphate Buffer | 6.8 | 25 | 0.8 |
| Phosphate Buffer | 6.8 | 37 | 0.86 |
| Phosphate Buffer | 7.4 | 25 | 0.98 |
| Phosphate Buffer | 7.4 | 37 | 1.0 |
| Data sourced from:[6] |
Table 2: Effect of pH on this compound Solubility
| pH | Solubility (mg/mL) |
| 3.6 | 879.03 |
| 6.0 | 378.68 |
| 7.4 | 71.42 |
| Data sourced from:[3] |
Visual Guides
Caption: Troubleshooting workflow for diltiazem solubility issues.
Caption: pH-Solubility relationship for this compound.
References
- 1. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 2. This compound CAS#: 33286-22-5 [m.chemicalbook.com]
- 3. Influence of Organic Acids on Diltiazem HCl Release Kinetics from Hydroxypropyl Methyl Cellulose Matrix Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The effect of pH and Polymer type on Release of Diltiazem HCl from hydrophilic matrices - Journal of Mazandaran University of Medical Sciences [jmums.mazums.ac.ir]
- 6. Formulation and In-Vitro Evaluation of Controlled Release Matrix Tablets of this compound Using Different Rate Controlling Polymers [benthamopen.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. enamine.net [enamine.net]
- 9. researchgate.net [researchgate.net]
- 10. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Diltiazem Hydrochloride for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for utilizing Diltiazem Hydrochloride in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in in vitro systems?
A1: this compound is a non-dihydropyridine calcium channel blocker.[1][2] Its primary mechanism of action is the inhibition of the influx of calcium ions (Ca2+) through L-type voltage-gated calcium channels in cardiac and vascular smooth muscle cells.[1][3][] By blocking these channels, Diltiazem reduces the intracellular calcium concentration, leading to the relaxation of vascular smooth muscle and a decrease in the contractility of cardiac muscle.[1][2]
Q2: What is a typical effective concentration range for this compound in in vitro experiments?
A2: The effective concentration of this compound can vary significantly depending on the cell type and the specific experimental endpoint. For instance, in studies of voltage-gated Ca2+ channels, the IC50 value for resting-state block is around 41 μM, while for use-dependent block, it increases in potency to 10.4 μM.[5] In studies on cone photoreceptors, a biphasic dose-response was observed with an IC50 of 4.9 μM for a high-affinity block and 100.4 μM for a low-affinity block.[6] For studies on red blood cells, concentrations ranging from 50-1500 μM have been used to investigate hemolysis.[7] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is readily soluble in Dimethyl Sulfoxide (DMSO) and water.[8][9] For most in vitro applications, preparing a high-concentration stock solution (e.g., 10-50 mM) in anhydrous DMSO is a common practice.[8] To prepare a 10 mM stock solution, you can dissolve 4.51 mg of this compound (MW: 450.98 g/mol ) in 1 mL of DMSO.[10] It is crucial to vortex thoroughly to ensure complete dissolution.[10]
Q4: What is the stability of this compound solutions?
A4: Diltiazem solutions in DMSO or distilled water can be stored at -20°C for up to 3 months.[8] Stock solutions reconstituted in DMSO are stable for up to 2 weeks at 4°C.[9] In aqueous solutions, Diltiazem is susceptible to hydrolysis, especially in alkaline conditions.[8] It is recommended to prepare fresh aqueous dilutions from a DMSO stock shortly before use.[8]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Precipitation of Diltiazem upon dilution in aqueous buffer or cell culture medium. | Diltiazem is significantly less soluble in aqueous solutions compared to DMSO. This is a common phenomenon known as "precipitation upon dilution."[8] | - Lower the final concentration of Diltiazem in your experiment.- Increase the final percentage of DMSO in your working solution (ensure it is not toxic to your cells, typically ≤ 0.1%).- Prepare the final dilution in a pre-warmed medium and vortex immediately.[10] |
| High variability in experimental results. | - Inconsistent Diltiazem concentration due to improper dissolution or storage.- Degradation of Diltiazem in aqueous solutions.- Cell health and passage number. | - Ensure complete dissolution of the stock solution.- Prepare fresh dilutions for each experiment from a frozen stock.- Use cells within a consistent passage number range and ensure high viability before starting the experiment. |
| Unexpected off-target effects or cytotoxicity. | Diltiazem can have effects independent of L-type calcium channel blockade, including influencing apoptosis and modulating P-glycoprotein.[11][12] At high concentrations, it can induce hemolysis in red blood cells.[7] | - Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range for your specific cell line.- Review the literature for known off-target effects of Diltiazem in your experimental system.- Consider using a lower concentration or a different calcium channel blocker if off-target effects are a concern. |
| No observable effect of Diltiazem. | - The concentration used is too low.- The cells do not express functional L-type calcium channels.- The experimental endpoint is not sensitive to changes in intracellular calcium. | - Perform a dose-response experiment to determine the optimal concentration.- Verify the expression of L-type calcium channels in your cell line (e.g., via Western blot or qPCR).- Ensure your assay is appropriate for detecting changes in calcium signaling. |
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| Water | 50 mg/mL | [9] |
| DMSO | At least 12.4 mg/mL | [8] |
| Chloroform | Soluble | [9] |
| Methanol | Soluble | [9] |
Table 2: Reported In Vitro Effective Concentrations of Diltiazem
| Cell/System Type | Effect Measured | Concentration Range / IC50 | Reference |
| Voltage-gated Ca2+ channel (CaVAb) | Resting-state block | IC50: 41 μM | [5] |
| Voltage-gated Ca2+ channel (CaVAb) | Use-dependent block | IC50: 10.4 μM | [5] |
| Cone photoreceptors | High-affinity block | IC50: 4.9 μM | [6] |
| Cone photoreceptors | Low-affinity block | IC50: 100.4 μM | [6] |
| Red blood cells | Hemolysis | 50 - 1500 μM | [7] |
| PANC-1 human pancreatic cancer cells | Potentiation of chemotherapy | Not specified | [11] |
| MHCC97H hepatocellular carcinoma cells | Inhibition of proliferation | 100 μmol/L | [13] |
| 7402 hepatocellular carcinoma cells | Inhibition of proliferation | 50 μmol/L | [13] |
| Dispersed bovine parathyroid cells | Inhibition of PTH release | 10⁻⁷ - 10⁻⁴ mol/L | [14] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder (MW: 450.98 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
To prepare a 10 mM stock solution, weigh out 4.51 mg of this compound.[10]
-
Add 1 mL of anhydrous DMSO to the powder.[10]
-
Vortex the solution vigorously until the this compound is completely dissolved.[10]
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[10]
-
Store the aliquots at -20°C for up to 3 months.[8]
Protocol 2: In Vitro Assessment of Diltiazem's Effect on Cardiomyocyte Contractility
This protocol is a generalized procedure for studying cardiomyocyte function.
Objective: To evaluate the effect of diltiazem on the contractility and calcium transients of isolated cardiomyocytes.
Materials:
-
Isolated adult ventricular cardiomyocytes
-
Tyrode's solution (e.g., in mM: 140 NaCl, 5.4 KCl, 1 MgCl2, 1 CaCl2, 10 glucose, 5 HEPES; pH 7.4)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Fura-2 AM (for calcium imaging)
-
Ion-imaging system with a video-based edge-detection system
Procedure:
-
Cell Preparation: Isolate ventricular cardiomyocytes using established enzymatic digestion protocols.
-
Fura-2 AM Loading: Incubate cardiomyocytes with Fura-2 AM for calcium imaging as per the manufacturer's instructions.
-
Baseline Measurements:
-
Place the cardiomyocytes in a perfusion chamber on an inverted microscope stage.
-
Superfuse with Tyrode's solution at a physiological temperature (e.g., 37°C).
-
Electrically pace the cells at a basal frequency (e.g., 1 Hz).
-
Record baseline sarcomere shortening (contraction) and calcium transients.
-
-
Diltiazem Treatment:
-
Introduce the desired concentration of diltiazem (e.g., 1 µM) into the superfusion solution.
-
Allow for an equilibration period of 10-15 minutes.
-
Record sarcomere shortening and calcium transients under continued electrical pacing.
-
-
Data Analysis: Analyze parameters such as contraction amplitude, time to peak contraction, relaxation time, calcium transient amplitude, and calcium decay rate.
Visualizations
Caption: Diltiazem's mechanism of action on vascular smooth muscle cells.
Caption: A logical workflow for troubleshooting common issues in diltiazem experiments.
References
- 1. Diltiazem - BioPharma Notes [biopharmanotes.com]
- 2. Diltiazem - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is the mechanism of Ditiazem Hydrochloride? [synapse.patsnap.com]
- 5. Structural Basis for Diltiazem Block of a Voltage-Gated Ca2+ Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitory action of diltiazem on voltage-gated calcium channels in cone photoreceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The in vitro hemolytic effect of diltiazem on erythrocytes exposed to varying osmolarity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Diltiazem, Hydrochloride [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. Diltiazem potentiates the cytotoxicity of gemcitabine and 5-fluorouracil in PANC-1 human pancreatic cancer cells through inhibition of P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
Troubleshooting unexpected results in patch clamp studies with Diltiazem
This guide provides troubleshooting for unexpected results in patch clamp experiments involving the L-type calcium channel blocker, Diltiazem. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Why is the inhibitory effect of Diltiazem on L-type calcium channels weaker or more variable than expected?
A1: Several factors can contribute to a reduced or inconsistent block by Diltiazem. Consider the following:
-
State-Dependence of the Channel: Diltiazem exhibits a higher affinity for the inactivated state of L-type calcium channels.[1][2] If your voltage protocol does not adequately lead to channel inactivation, the blocking effect will be less pronounced. Protocols using more depolarized holding potentials or longer depolarizing pulses can enhance the block.[2]
-
Use-Dependence: The block by Diltiazem is use-dependent, meaning it increases with the frequency of channel activation.[2][3] If you are applying single depolarizing steps at a very low frequency, you may not observe the maximal effect. Applying a train of depolarizing pulses is recommended to assess use-dependent block.[1]
-
Cell Health and Rundown: Poor cell health can lead to a general "rundown" of the current over time, which can be mistaken for a drug effect or mask the true effect.[4] Ensure cells are healthy, solutions are fresh, and minimize the recording time to prevent rundown.
-
Drug Concentration and Stability: Always verify the final concentration of your Diltiazem solution. Prepare working concentrations fresh from a stock solution (commonly dissolved in DMSO or sterile water) immediately before use to ensure its potency.[1]
-
pH of Solutions: The effectiveness of Diltiazem can be pH-dependent. Changes in external or internal pH can alter the charge of the drug molecule, potentially affecting its ability to reach its binding site and block the channel.[5] It has been suggested that uncharged Diltiazem is more effective at promoting channel blockade.[5]
-
Alternative Splicing of the Channel: Different splice variants of the CaV1.2 channel exist in various tissues (e.g., cardiac vs. smooth muscle).[6][7] These isoforms can exhibit different sensitivities to Diltiazem, with cardiac variants sometimes being less sensitive than smooth muscle variants.[6][7] Be aware of the specific splice variant expressed in your cell type.
Q2: I'm observing effects on currents other than L-type calcium currents. Does Diltiazem have off-target effects?
A2: Yes, while Diltiazem is a potent L-type calcium channel blocker, it can affect other ion channels, particularly at higher concentrations.
-
Potassium Channels: Diltiazem has been reported to block certain voltage-gated potassium (Kv) channels, such as hKv1.5 and Kv4.3.[8] It can also inhibit Kv1.4 channels in a use- and voltage-dependent manner.[8][9] If your cell type expresses these channels, you may observe changes in potassium currents.
-
Cyclic-Nucleotide Gated (CNG) Channels: In retinal photoreceptors, Diltiazem is known to inhibit cGMP-gated CNG channels.[10]
-
General Membrane Effects: At high concentrations (thresholds varying from 12.5 to 200 µM), Diltiazem may nonselectively increase the ionic permeability of cell membranes, which could lead to a variety of unexpected effects.[11] It is crucial to use the lowest effective concentration to ensure specificity.
Q3: What is "use-dependent block" and how can I design a protocol to test for it?
A3: Use-dependent block means the drug's inhibitory effect increases with repeated activation of the channel.[2][3] Diltiazem binds more effectively to channels that are frequently opening and inactivating.
To test for use-dependence, you can use a voltage protocol consisting of a train of short, repetitive depolarizing pulses. For example, apply a train of pulses from a holding potential of -80 mV to +10 mV for 100 ms at frequencies ranging from 0.1 to 1 Hz.[1] You should observe a progressive decrease in the current amplitude with each pulse in the presence of Diltiazem, which is indicative of use-dependent block.
Q4: My patch clamp recordings are generally noisy or unstable when using Diltiazem. What are some general troubleshooting steps?
A4: Noisy or unstable recordings are a common issue in patch clamping and may not be specific to Diltiazem.[4][12] Here are some key areas to check:
-
Seal Resistance: A stable giga-ohm (GΩ) seal is critical for low-noise recordings.[4] If you have trouble achieving or maintaining a good seal, try pulling a new pipette, ensuring your solutions are filtered (0.22 µm filter for internal solution), and checking cell health.[4][13]
-
Grounding and Shielding: Ensure all equipment is properly grounded and check for ground loops. Use a Faraday cage to shield your setup from external electrical interference.[4]
-
Pipette and Solutions: Use clean, freshly pulled pipettes with the appropriate resistance (typically 2-5 MΩ for whole-cell).[1] Ensure solutions have the correct osmolarity and are free of precipitates.[14][15][16] Debris in the pipette can block the tip and prevent a good seal.[12]
-
Access Resistance: Keep access resistance low (ideally < 25 MΩ) and stable throughout the experiment.[4] High access resistance can introduce voltage errors and slow your recordings.
Quantitative Data Summary
The inhibitory concentration (IC50) of Diltiazem can vary significantly based on the experimental conditions and cell type used.
| Cell Type / Channel | Holding Potential (mV) | Stimulation Frequency (Hz) | IC50 (µM) | Reference |
| Human Mesenteric Arterial Myocytes | -60 | Not specified | 51 (at pHo 7.2) | [5] |
| Human Mesenteric Arterial Myocytes | -60 | Not specified | 20 (at pHo 9.2) | [5] |
| Cone Photoreceptors (High-affinity site) | Not specified | Not specified | 4.9 | [10] |
| Cone Photoreceptors (Low-affinity site) | Not specified | Not specified | 100.4 | [10] |
| fKv1.4ΔN (Potassium Channel) | Not specified | Not specified | 241.04 | [8][9] |
Detailed Experimental Protocol
This section provides a general whole-cell voltage-clamp protocol for assessing the effect of Diltiazem on L-type calcium channels (CaV1.2).
1. Solution Preparation:
-
External Solution (in mM): 135 NaCl, 10 BaCl₂ (or CaCl₂), 1 MgCl₂, 10 HEPES, 10 Glucose. To block potassium channels, CsCl and TEA can be added. Adjust pH to 7.4 with NaOH.
-
Internal Solution (in mM): 120 CsCl, 10 EGTA, 5 Mg-ATP, 0.4 Na-GTP, 10 HEPES. Adjust pH to 7.2 with CsOH.[1]
-
Diltiazem Stock Solution: Prepare a concentrated stock solution (e.g., 10-100 mM) in DMSO or sterile water. Store aliquots at -20°C.
-
Diltiazem Working Solution: Dilute the stock solution in the external solution to the desired final concentration immediately before each experiment.
2. Cell Preparation:
-
Culture cells expressing L-type calcium channels (e.g., HEK293 cells stably expressing CaV1.2, primary cardiomyocytes, or smooth muscle cells) on glass coverslips.[17]
-
Ensure cells are healthy and at a low density suitable for patching individual cells.[17]
3. Electrophysiological Recording:
-
Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.[1]
-
Using a patch clamp amplifier and data acquisition system, establish a whole-cell configuration on a target cell.
-
Compensate for series resistance and cell capacitance to ensure recording fidelity.[1]
4. Voltage-Clamp Protocol:
-
Hold the cell at a hyperpolarized potential (e.g., -80 mV or -90 mV) to ensure channels are in a closed, non-inactivated state.[1]
-
To generate a current-voltage (I-V) curve: Apply depolarizing voltage steps from the holding potential to various potentials (e.g., -40 mV to +60 mV in 10 mV increments) for 200-300 ms.[1]
-
To assess use-dependence: Apply a train of short depolarizing pulses (e.g., to +10 mV for 100 ms) at a specific frequency (e.g., 0.5 Hz or 1 Hz).[1]
-
To assess steady-state inactivation: Use a two-pulse protocol where a long (e.g., 5 seconds) conditioning pre-pulse to various potentials is followed by a test pulse to elicit maximal current (e.g., +10 mV).[1]
5. Data Acquisition and Analysis:
-
Record baseline currents in the control external solution.
-
Perfuse the cell with the Diltiazem-containing external solution until the drug effect reaches a steady state.
-
Record currents using the same voltage protocols.
-
Analyze the peak current amplitude, current-voltage (I-V) relationship, and gating kinetics (activation and inactivation).[1]
-
To determine the IC50 value, construct a dose-response curve by applying a range of Diltiazem concentrations.[1]
Visualizations
Caption: Diltiazem's mechanism of action on L-type calcium channels.
Caption: A typical workflow for a patch clamp experiment with Diltiazem.
References
- 1. benchchem.com [benchchem.com]
- 2. Diltiazem and verapamil preferentially block inactivated cardiac calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interaction of diltiazem with an intracellularly accessible binding site on CaV1.2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pH-dependent block of the L-type Ca2+ channel current by diltiazem in human mesenteric arterial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Alternative splicing modulates diltiazem sensitivity of cardiac and vascular smooth muscle Cav1.2 calcium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alternative splicing modulates diltiazem sensitivity of cardiac and vascular smooth muscle Ca(v)1.2 calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of L-type Calcium Channel Antagonists Verapamil and Diltiazem on fKv1.4ΔN Currents in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of L-type Calcium Channel Antagonists Verapamil and Diltiazem on fKv1.4ΔN Currents in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibitory action of diltiazem on voltage-gated calcium channels in cone photoreceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Diltiazem at high concentration increases the ionic permeability of biological membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scientifica.uk.com [scientifica.uk.com]
- 13. Troubleshooting patch clamping - G23 Instruments [g23instruments.com]
- 14. docs.axolbio.com [docs.axolbio.com]
- 15. Patch Clamp Protocol [labome.com]
- 16. scientifica.uk.com [scientifica.uk.com]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Diltiazem Hydrochloride Stability in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the stability of diltiazem hydrochloride in various cell culture media. Below you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to ensure the accuracy and reliability of your in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in aqueous solutions?
A1: this compound's stability in aqueous solutions is primarily influenced by pH and temperature. It is most stable in acidic conditions, with optimal stability reported around pH 3.5 to 5.[1][2][3] As the pH increases, particularly in alkaline conditions, the rate of hydrolysis to its major degradant, desacetyl-diltiazem, increases.[1][4][5]
Q2: What is the primary degradation pathway for this compound in cell culture media?
A2: The main degradation pathway for diltiazem in aqueous environments, including cell culture media, is hydrolysis of the acetate group, forming desacetyl-diltiazem.[1][4][5] This degradant has significantly less pharmacological activity than the parent compound.[4] Photodegradation can also occur upon exposure to light, leading to the formation of diltiazem-S-oxide.[6][7]
Q3: Is this compound stable in common cell culture media like DMEM and RPMI-1640?
Q4: How does the presence of serum in cell culture media affect diltiazem stability?
A4: this compound is known to bind to plasma proteins, primarily albumin and alpha-1-acid glycoprotein (AAG).[2][8][9] In cell culture, the presence of fetal bovine serum (FBS) or other sera will lead to protein binding. This binding can potentially have a stabilizing effect on the drug by reducing the amount of free diltiazem available for hydrolysis. However, serum also contains enzymes that could potentially metabolize the drug.[1] The net effect of serum on diltiazem stability in cell culture has not been extensively studied and may vary depending on the serum lot and concentration.
Q5: How should I prepare and store this compound stock solutions for cell culture experiments?
A5: It is recommended to prepare high-concentration stock solutions of this compound in a suitable solvent like DMSO or sterile water.[7][10] These stock solutions are reported to be stable for up to 3 months when stored at -20°C.[10] For aqueous stock solutions, storage at 4°C is suitable for up to 2 weeks.[8] To minimize degradation, it is best practice to prepare fresh dilutions in your specific cell culture medium immediately before each experiment. Avoid repeated freeze-thaw cycles of the stock solution by aliquoting it into single-use vials.
Q6: Is this compound sensitive to light?
A6: Yes, diltiazem is known to be light-sensitive and can undergo photodegradation.[6][7] It is crucial to protect stock solutions and experimental setups from direct light exposure. This can be achieved by using amber vials for storage and minimizing the exposure of cell culture plates to light during incubation and analysis.
Troubleshooting Guides
This section addresses common issues researchers may encounter when working with this compound in cell culture.
Issue 1: Precipitation of Diltiazem in Cell Culture Medium
-
Possible Cause 1: Exceeding Solubility Limit. this compound has good aqueous solubility; however, if a highly concentrated stock solution (especially in an organic solvent like DMSO) is rapidly diluted into the aqueous culture medium, localized high concentrations can lead to precipitation.
-
Solution: Add the stock solution dropwise to the medium while gently vortexing or swirling to ensure rapid and even dispersion. Prepare an intermediate dilution in a smaller volume of medium before adding it to the final culture volume.
-
-
Possible Cause 2: pH-Dependent Solubility. While diltiazem is soluble at physiological pH, its solubility is higher in acidic conditions.[10] If the pH of your medium is unusually high, it could contribute to reduced solubility.
-
Solution: Ensure your cell culture medium is properly buffered and the pH is within the expected physiological range (typically 7.2-7.4).
-
-
Possible Cause 3: Interaction with Media Components. Although less common for diltiazem, some compounds can interact with salts or other components in the medium, leading to the formation of insoluble complexes.[6]
-
Solution: If precipitation persists, consider preparing the diltiazem solution in a simpler buffered saline solution (like PBS) at the same final concentration to see if the complex media components are the cause.
-
Issue 2: Inconsistent or Lower-than-Expected Biological Activity
-
Possible Cause 1: Degradation of Diltiazem. As discussed, diltiazem can degrade in cell culture medium over time, especially during long-term incubations. This will reduce the effective concentration of the active compound.
-
Solution: For experiments longer than 24 hours, consider replacing the medium with freshly prepared diltiazem-containing medium at regular intervals. It is also advisable to perform a stability study under your specific experimental conditions to determine the rate of degradation (see Experimental Protocol 1).
-
-
Possible Cause 2: Adsorption to Plasticware. Some small molecules can adsorb to the plastic surfaces of cell culture plates and tubes, reducing the concentration available to the cells.
-
Solution: While specific data on diltiazem adsorption is limited, this is a general consideration for in vitro assays. Using low-protein-binding plasticware can help mitigate this issue.
-
-
Possible Cause 3: Inaccurate Stock Solution Concentration. Errors in weighing the compound or in dilutions can lead to incorrect final concentrations.
-
Solution: Calibrate your balance regularly. Prepare stock solutions carefully and consider verifying the concentration of your stock solution using an analytical method like HPLC or UV-spectrophotometry.
-
Data Presentation
Table 1: Summary of this compound Stability in Different Conditions (Literature Data)
| Condition | Solvent/Medium | Temperature | Duration | Stability/Half-life | Reference(s) |
| pH 3-6 | Aqueous Buffer | Not Specified | - | Relatively Stable | [1] |
| pH 5 | Aqueous Buffer | Not Specified | 42 days (shelf-life) | Optimum Stability | [1] |
| pH > 8 | Aqueous Solution in PVC container | Not Specified | - | Degradation and Sorption | [11] |
| Acidic (pH 0.45-6.1) | Aqueous Solution | 70°C | - | Slow hydrolysis, minimum at pH 3.5 | [2] |
| Whole Blood | - | Physiological | 27 hours (half-life) | Significant Degradation | [12] |
| Plasma | - | Physiological | 88 hours (half-life) | Slower Degradation than Whole Blood | [12] |
| Gastric Fluid | - | Physiological | 153 hours (half-life) | Least Degradation | [12] |
| 5% Dextrose | Infusion Bag | -20°C, 2-6°C, 22-25°C | 30 days | >90% remaining | [13][14] |
| Stock Solution | DMSO or Distilled Water | -20°C | Up to 3 months | Stable | [7][10] |
| Stock Solution | Aqueous | 4°C | Up to 2 weeks | Stable | [8] |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in a Specific Cell Culture Medium
This protocol provides a framework for researchers to determine the stability of diltiazem under their specific experimental conditions.
Objective: To quantify the concentration of this compound in a chosen cell culture medium over a defined period at 37°C.
Materials:
-
This compound
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640) with or without serum
-
Sterile, conical tubes (15 mL or 50 mL)
-
Calibrated pipettes and sterile tips
-
37°C incubator with 5% CO₂
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 x 4.6 mm, 5 µm)
-
HPLC grade solvents (e.g., acetonitrile, methanol, water)
-
Buffer reagents for mobile phase (e.g., acetate buffer)
Methodology:
-
Preparation of Diltiazem-Containing Medium:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., 10 mM in sterile water or DMSO).
-
Warm your complete cell culture medium to 37°C.
-
Spike the pre-warmed medium with the diltiazem stock solution to achieve the final concentration used in your experiments. Ensure thorough mixing.
-
-
Incubation and Sampling:
-
Aliquot the diltiazem-containing medium into sterile conical tubes, one for each time point (e.g., 0, 4, 8, 12, 24, 48, 72 hours).
-
Place the tubes in a 37°C, 5% CO₂ incubator.
-
At each time point, remove one tube and immediately freeze the sample at -80°C until analysis. The T=0 sample should be frozen immediately after preparation.
-
-
Sample Preparation for HPLC Analysis:
-
Thaw the samples.
-
If the medium contains serum, a protein precipitation step is necessary. Add 3 volumes of ice-cold acetonitrile to 1 volume of the medium sample. Vortex thoroughly and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Carefully transfer the supernatant to a clean tube and evaporate the solvent under a stream of nitrogen or in a vacuum concentrator.
-
Reconstitute the dried extract in a known volume of the HPLC mobile phase.
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC Analysis:
-
Mobile Phase Example: A mixture of acetate buffer and acetonitrile (e.g., 65:35 v/v).[15][16]
-
Injection Volume: 20 µL.
-
Quantification: Prepare a standard curve of this compound in the mobile phase. Calculate the concentration of diltiazem in the samples by comparing their peak areas to the standard curve.
-
-
Data Analysis:
-
Plot the percentage of the initial diltiazem concentration remaining against time.
-
Calculate the half-life (t₁/₂) of diltiazem in your cell culture medium.
-
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Lipoprotein and protein binding of the calcium channel blocker diltiazem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetics of hydrolysis of this compound in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Serum binding of diltiazem in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Binding of diltiazem to albumin, alpha 1-acid glycoprotein and to serum in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. thepharmajournal.com [thepharmajournal.com]
- 11. Diltiazem | C22H26N2O4S | CID 39186 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Stability of diltiazem in different biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. q1scientific.com [q1scientific.com]
- 14. 3 Important Photostability Testing Factors [sampled.com]
- 15. Factors affecting stability of drugs | PPTX [slideshare.net]
- 16. derpharmachemica.com [derpharmachemica.com]
Preventing precipitation of Diltiazem when diluting from DMSO stock
Welcome to the technical support center for Diltiazem. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on handling Diltiazem, with a specific focus on preventing precipitation when diluting from Dimethyl Sulfoxide (DMSO) stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for creating Diltiazem stock solutions?
A1: Diltiazem hydrochloride, the commonly used salt form, is readily soluble in DMSO.[1] Published data indicates a solubility of at least 12.4 mg/mL in DMSO.[2] It is also freely soluble in water (up to 50 mg/mL), methanol, and chloroform.[3][4][5] For most in vitro applications, preparing a high-concentration stock solution (e.g., 10-50 mM) in anhydrous DMSO is a standard and feasible practice.[1]
Q2: My Diltiazem, dissolved in DMSO, precipitates when I dilute it into my aqueous buffer (e.g., PBS or cell culture medium). Why does this happen?
A2: This is a common phenomenon known as "precipitation upon dilution" or "solvent-shift precipitation."[1][6] It occurs because Diltiazem is significantly less soluble in aqueous solutions compared to pure DMSO.[1] When the concentrated DMSO stock is added to the aqueous buffer, the overall solvent composition changes dramatically. This shift can cause the local concentration of Diltiazem to exceed its solubility limit in the new DMSO/aqueous mixture, leading to the compound falling out of solution.[1][6]
Q3: How does pH affect the solubility of Diltiazem in aqueous solutions?
A3: this compound is the salt of a weak base and its solubility in aqueous solutions is pH-dependent. Solubility is significantly higher in acidic conditions and decreases as the solution becomes more neutral or basic.[1] This is a critical factor to consider for experiments in physiological buffers, which are typically at a neutral pH (e.g., pH 7.4).
Q4: What is the maximum final concentration of DMSO recommended for cell-based assays?
A4: To avoid cellular toxicity and other off-target effects, the final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.5% and ideally below 0.1%.[7][8] It is crucial to include a vehicle control in your experiments, which consists of the assay medium with the same final concentration of DMSO used to deliver the compound.[7]
Q5: How should I store my Diltiazem stock solution?
A5: Diltiazem is light-sensitive and should be stored in light-protecting containers.[9] For long-term storage, aliquot your DMSO stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[10] Solutions of Diltiazem in DMSO or distilled water can be stored at -20°C for up to 3 months.[4][9]
Troubleshooting Guide: Preventing Diltiazem Precipitation
Use the following troubleshooting guide to identify and resolve issues with Diltiazem precipitation during experimental setup.
| Symptom | Possible Cause | Recommended Solution |
| Precipitate forms immediately upon adding DMSO stock to aqueous media. | High Supersaturation: The local concentration of Diltiazem drastically exceeds its solubility limit in the aqueous media upon addition. | 1. Optimize Dilution Method: Add the DMSO stock solution dropwise into the vortex of the aqueous media to ensure rapid mixing.[8] 2. Perform Serial Dilutions: First, perform a serial dilution of your compound in 100% DMSO to get closer to your final concentration before the final dilution into the aqueous medium.[10] 3. Use Pre-warmed Media: Pre-warming the cell culture media to 37°C can increase the solubility of the compound.[8] |
| Solution becomes cloudy or a precipitate forms over time after dilution. | Delayed Precipitation: The initial diluted solution was metastable (supersaturated) but not stable over the duration of the experiment. | 1. Lower Final Concentration: The final concentration of Diltiazem may be above its equilibrium solubility in the final medium. Perform a solubility test to determine the maximum stable concentration (see Protocol 1). 2. Check Media pH: Cellular metabolism can lower the pH of the medium, which for some compounds can decrease solubility. Ensure your medium is adequately buffered. |
| The thawed DMSO stock solution appears cloudy or contains crystals. | Precipitation during Freeze-Thaw: The compound has precipitated out of the DMSO at low temperatures. | 1. Gentle Warming & Sonication: Warm the vial to room temperature or 37°C and vortex or sonicate in a water bath until the precipitate redissolves completely.[9] 2. Lower Stock Concentration: The stock concentration may be too high for stable storage at -20°C or -80°C. Consider preparing a fresh, less concentrated stock. |
Data Presentation: this compound Solubility
| Solvent | Solubility | Reference |
| Water | Freely Soluble (~50 mg/mL) | [3][5] |
| DMSO | ≥12.4 mg/mL | [1][2] |
| Ethanol | ≥2.56 mg/mL (with ultrasonic) | [2] |
| Methanol | Freely Soluble | [3][4] |
| Chloroform | Freely Soluble | [3][5] |
Experimental Protocols
Protocol 1: Determining Maximum Soluble Concentration in Media
This protocol helps determine the practical solubility limit of Diltiazem in your specific cell culture medium to avoid precipitation during experiments.
-
Prepare Stock Solution: Create a high-concentration stock of Diltiazem HCl in 100% DMSO (e.g., 50 mM).
-
Serial Dilution: Prepare a series of dilutions from the stock solution into your complete cell culture medium (pre-warmed to 37°C). Aim for a range of final concentrations that bracket your intended experimental concentrations.
-
Incubation: Incubate the dilutions under your standard experimental conditions (e.g., 37°C, 5% CO₂) for a duration matching your longest experimental time point (e.g., 24, 48 hours).
-
Visual Inspection: After incubation, carefully inspect each tube or well for any signs of precipitation (e.g., cloudiness, visible crystals, or film). Examination under a microscope can help detect microprecipitates.
-
Determine Limit: The highest concentration that remains completely clear is the maximum working soluble concentration for your specific experimental conditions.
Protocol 2: Recommended Method for Diluting DMSO Stock Solutions
This method minimizes the risk of precipitation by controlling the dilution process.
-
Prepare High-Concentration Stock: Dissolve Diltiazem HCl in 100% sterile DMSO to a concentration significantly higher than your final working concentration (e.g., 1000x).
-
Create Intermediate Dilution (Optional but Recommended): If your final DMSO concentration needs to be very low, perform an intermediate serial dilution in 100% DMSO. For example, dilute your 1000x stock 1:10 in DMSO to create a 100x stock.
-
Pre-warm Aqueous Medium: Warm your final aqueous solution (cell culture medium, PBS, etc.) to 37°C.[8]
-
Final Dilution: While gently vortexing or swirling the pre-warmed medium, add the required volume of your DMSO stock drop-by-drop.[8] This ensures the stock is rapidly and evenly dispersed, preventing localized high concentrations that can trigger precipitation.
-
Final Mix and Use: Gently mix the final solution and use it immediately for your experiment.
Visualizations
Diltiazem Mechanism of Action
Diltiazem is a calcium channel blocker that primarily targets L-type calcium channels in cardiac and vascular smooth muscle cells.[11][12] By inhibiting the influx of calcium ions, it leads to vasodilation and a decrease in heart rate and contractility.[][14]
References
- 1. benchchem.com [benchchem.com]
- 2. apexbt.com [apexbt.com]
- 3. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 4. This compound | 33286-22-5 [chemicalbook.com]
- 5. Diltiazem, Hydrochloride [sigmaaldrich.com]
- 6. Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evaluation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Diltiazem Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. What is the mechanism of Ditiazem Hydrochloride? [synapse.patsnap.com]
- 14. Diltiazem - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
pH-dependent stability and activity of Diltiazem Hydrochloride in experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Diltiazem Hydrochloride. The information focuses on its pH-dependent stability and activity, offering insights into potential experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for maintaining the stability of this compound in aqueous solutions?
A1: this compound exhibits its greatest stability in the pH range of 3 to 6, with optimal stability observed at approximately pH 5.[1] Under these conditions, the rate of hydrolysis to its primary degradation product, desacetyldiltiazem, is minimized.
Q2: What are the primary degradation pathways for this compound at different pH values?
A2: The primary degradation pathway for this compound in aqueous solutions is hydrolysis of the acetate ester moiety, leading to the formation of desacetyldiltiazem.[1][2] This hydrolysis is subject to both specific acid and base catalysis, meaning the degradation rate increases significantly in strongly acidic (pH below 3) and alkaline (pH above 6) conditions.[3][4]
Q3: How does pH affect the biological activity of this compound?
A3: The activity of diltiazem as an L-type calcium channel blocker is influenced by pH. An increase in pH enhances the proportion of the uncharged form of the drug.[5] This uncharged form is believed to more readily interact with the calcium channel, thus promoting its blockade.[5]
Q4: My this compound solution shows precipitation at a neutral or slightly alkaline pH. Why is this happening?
A4: this compound's solubility is pH-dependent. It is highly soluble in acidic conditions but has significantly lower solubility at basic pH levels.[6] For instance, its solubility is substantially higher at pH 3.6 compared to pH 7.4.[6] Therefore, precipitation at neutral or alkaline pH is expected due to this property.
Q5: What analytical method is most suitable for studying the stability of this compound?
A5: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for assessing the stability of this compound.[3][7] A stability-indicating HPLC method can effectively separate the intact drug from its degradation products, allowing for accurate quantification of its degradation over time.[7][8]
Troubleshooting Guides
Issue 1: Rapid Degradation of Diltiazem in Solution
-
Symptom: HPLC analysis shows a rapid decrease in the Diltiazem peak and a corresponding increase in the desacetyldiltiazem peak shortly after preparing the solution.
-
Possible Cause: The pH of the aqueous solution is outside the optimal stability range of 3-6.
-
Troubleshooting Steps:
-
Measure the pH of your solution.
-
If the pH is below 3 or above 6, adjust it to be within the 3-6 range, with pH 5 being optimal, using appropriate buffers.[1]
-
Re-analyze the freshly prepared, pH-adjusted solution by HPLC to confirm stability.
-
Issue 2: Inconsistent Results in Biological Activity Assays
-
Symptom: Variability in the measured IC50 or blocking effect of Diltiazem in cell-based assays.
-
Possible Cause: The pH of the experimental buffer system is not consistent across experiments. The proportion of the more active uncharged form of diltiazem is sensitive to pH changes.[5]
-
Troubleshooting Steps:
-
Strictly control and monitor the pH of all buffers and media used in the assay.
-
Ensure that the pH of the final assay solution is recorded for each experiment.
-
Consider the pKa of diltiazem (approximately 7.7) when designing experiments and interpreting results, as small pH shifts around this value will significantly alter the ratio of charged to uncharged species.
-
Data Presentation
Table 1: pH-Dependent Stability of this compound
| pH | Stability Profile | Primary Degradation Product |
| 1-2 | Relatively unstable, rapid degradation | Desacetyldiltiazem[1] |
| 3-6 | Relatively stable[1] | Desacetyldiltiazem |
| 5 | Optimal stability[1] | Desacetyldiltiazem |
| > 7 | Unstable, degradation rate increases with pH | Desacetyldiltiazem[4] |
Table 2: pH-Dependent Solubility of this compound
| pH | Solubility (mg/mL) |
| 3.6 | 879.03[6] |
| 6.0 | 378.68[6] |
| 7.4 | 71.42[6] |
Experimental Protocols
Protocol 1: pH-Dependent Stability Study of this compound using HPLC
This protocol outlines a typical experimental setup to determine the degradation kinetics of this compound at various pH values.
-
Preparation of Buffer Solutions:
-
Prepare a series of aqueous buffer solutions covering the desired pH range (e.g., pH 1, 3, 5, 7, 9). Common buffer systems include phosphate, citrate, and borate buffers.
-
-
Preparation of Diltiazem Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or water) to prepare a concentrated stock solution.
-
-
Incubation:
-
Dilute the Diltiazem stock solution with each buffer to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).
-
Incubate these solutions at a constant temperature (e.g., 37°C or 50°C) to accelerate degradation.
-
-
Sample Collection:
-
Withdraw aliquots from each solution at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).
-
-
HPLC Analysis:
-
Data Analysis:
-
Quantify the peak areas of Diltiazem and its primary degradation product, desacetyldiltiazem.
-
Plot the natural logarithm of the remaining Diltiazem concentration versus time to determine the pseudo-first-order degradation rate constant (k) for each pH.
-
Visualizations
Caption: Workflow for pH-Dependent Stability Study.
Caption: pH Influence on Diltiazem Properties.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Stability of diltiazem in acid solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetics of hydrolysis of this compound in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pH-dependent block of the L-type Ca2+ channel current by diltiazem in human mesenteric arterial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Influence of Organic Acids on Diltiazem HCl Release Kinetics from Hydroxypropyl Methyl Cellulose Matrix Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ajbasweb.com [ajbasweb.com]
- 8. scielo.br [scielo.br]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. Validation and Uncertainty Estimation of an Ecofriendly and Stability-Indicating HPLC Method for Determination of Diltiazem in Pharmaceutical Preparations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Diltiazem Hydrochloride Delivery in Animal Studies
This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully administering Diltiazem Hydrochloride in animal studies. Below you will find troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and pharmacokinetic data to support your research.
Troubleshooting Guide & FAQs
This section addresses common challenges and questions that may arise during the experimental process.
| Question/Issue | Potential Cause & Explanation | Recommended Solution |
| Why am I seeing high variability in plasma concentrations between animals in the same oral administration group? | Diltiazem undergoes significant first-pass metabolism in the liver and gut wall, meaning a large portion of the orally administered drug is metabolized before it reaches systemic circulation. Small variations in individual animal physiology, stress levels (which can affect gastric emptying), and gavage technique can lead to substantial differences in drug absorption and, consequently, plasma levels. | Refine Oral Gavage Technique: Ensure consistent and gentle administration to the stomach to minimize stress. Standardize the procedure across all animals and technicians.[1] Standardize Fasting: Implement a consistent fasting period (e.g., 12-18 hours for rats with free access to water) before dosing to reduce variability in stomach content and pH.[1] Consider Alternative Routes: For studies requiring high consistency, intravenous (IV) or intra-arterial (IA) administration bypasses first-pass metabolism, leading to more uniform plasma concentrations.[1] |
| My plasma concentrations after oral dosing are much lower than expected. Why? | This is likely due to the extensive first-pass metabolism of diltiazem. The oral bioavailability in some animal models can be quite low (e.g., around 30% in dogs), meaning only a fraction of the administered dose reaches the bloodstream.[1][2] | Dose Adjustment: Account for the low bioavailability when calculating your oral dose. Higher doses may be necessary to achieve the desired therapeutic plasma concentrations.[1] Switch to Parenteral Route: If precise plasma concentrations are critical for your study, consider using IV or IA administration to ensure 100% bioavailability.[1] |
| The this compound solution I prepared is cloudy or has precipitated. What should I do? | This compound has specific solubility and stability characteristics. The choice of vehicle, pH, and storage conditions are crucial. Precipitation can occur if the solution is not prepared or stored correctly. | Vehicle Selection: this compound is soluble and stable in common vehicles such as 0.9% saline and 5% dextrose solutions.[1] pH and Temperature: Ensure the pH of your solution is within a stable range. Diltiazem solutions in 5% dextrose are reported to be stable for at least 30 days at refrigerated (2-6°C), room (22-25°C), and frozen (-20°C) temperatures.[1] Visual Inspection: Always visually inspect solutions for any particulate matter or cloudiness before administration.[1] |
| I'm observing significant bradycardia (slow heart rate) and hypotension in my animals. What's causing this? | Diltiazem is a potent calcium channel blocker, and these are expected pharmacological effects. If they are more severe than anticipated, the dose may be too high for the specific animal model, strain, or administration route.[1] | Dose-Response Study: Conduct a pilot study with a range of doses to determine the optimal dose that provides the desired therapeutic effect with minimal adverse cardiovascular effects in your specific animal model.[1] Continuous Monitoring: When possible, continuously monitor vital signs such as blood pressure and heart rate, especially during and immediately after administration of a new dose or formulation. |
| What is the best way to administer diltiazem to mimic clinical use in humans? | Oral administration is the most common route for clinical use in humans.[1] Therefore, oral gavage in animal models is often the preferred method for preclinical studies aiming to simulate this route. However, it's important to be aware of the challenges related to bioavailability and variability. | Use of Sustained-Release Formulations: To overcome the short half-life and frequent dosing required with immediate-release formulations, consider using or developing sustained-release pellets or osmotic pump systems. These can provide more stable plasma concentrations over a longer period.[3] |
| Can I administer diltiazem with food? | Diltiazem can be given with or without food.[4] However, for consistency in pharmacokinetic studies, it is generally recommended to administer it to fasted animals to minimize variability in absorption. If you choose to administer with food, this should be done consistently across all animals in the study. | Standardize Feeding Schedule: If administering with food, ensure the timing and composition of the meal are consistent for all animals in the experiment. |
Data Presentation: Pharmacokinetic Parameters of Diltiazem
The following tables summarize key pharmacokinetic parameters of this compound in various animal species and with different formulations.
Table 1: Pharmacokinetic Parameters of Diltiazem Following Intravenous and Oral Administration in Different Animal Species
| Animal Model | Administration Route | Dose | T½ (half-life) | Clearance | Volume of Distribution | Oral Bioavailability (F) |
| Dog (Beagle) | Intravenous | 1 mg/kg | 2.24 hours[5] | 46.1 mL/min/kg[5] | - | - |
| Dog (Beagle) | Oral | 5 mg/kg | - | - | - | ~30%[2] |
| Cat | Intravenous | - | ~120 minutes[6] | 15.0 mL/min/kg[6] | 2.70 L/kg[6] | - |
| Cat | Oral (Conventional) | 1 mg/kg | ~120 minutes[6] | - | - | 71%[6] |
| Rat (Sprague-Dawley) | Intra-arterial | 20 mg/kg | - | - | - | - |
| Rat (Sprague-Dawley) | Oral | 20 mg/kg | - | - | - | - |
| Rabbit | - | - | - | - | - | - |
Table 2: Comparison of Conventional vs. Sustained-Release Oral Diltiazem Formulations in Animal Models
| Animal Model | Formulation | Dose | T½ (half-life) | Oral Bioavailability (F) | Key Finding |
| Dog | Conventional (HER) | - | - | ~30%[2] | Rapid absorption and elimination. |
| Dog | Sustained-Release (HER-SR) | - | - | ~80% (relative to HER)[3] | Prolonged plasma concentration, sometimes with a double peak.[3] |
| Cat | Conventional (DLT) | 1 mg/kg | ~120 minutes[6] | 71%[6] | Higher bioavailability compared to the slow-absorption formulation. |
| Cat | Slow-Absorption (CD) | 10 mg/kg | 460 minutes[6] | 36%[6] | Significantly longer half-life, providing sustained plasma levels. |
Experimental Protocols
Below are detailed methodologies for common experiments involving the administration of this compound.
Protocol 1: Oral Gavage Administration in Rats
Objective: To administer a precise oral dose of this compound to rats for pharmacokinetic or pharmacodynamic studies.
Animal Model: Male Sprague-Dawley rats (250-300g).
Materials:
-
This compound
-
Vehicle (e.g., sterile water, 0.5% methylcellulose)
-
Appropriately sized oral gavage needles (e.g., 18-gauge, 2-3 inches long with a ball tip)[7]
-
Syringes
-
Animal scale
Procedure:
-
Fasting: Fast animals overnight (12-18 hours) with ad libitum access to water to ensure an empty stomach and reduce variability in absorption.[1]
-
Dose Calculation and Preparation:
-
Weigh each rat to determine the precise dosing volume. The maximum recommended volume for oral gavage in rats is 10-20 ml/kg.[8]
-
Prepare the this compound solution or suspension in the chosen vehicle to the desired concentration. Ensure the drug is fully dissolved or homogeneously suspended.
-
-
Animal Restraint:
-
Gently but firmly restrain the rat to immobilize its head and align the head and body vertically with the esophagus.[9]
-
-
Gavage Needle Insertion:
-
Measure the gavage needle externally from the tip of the rat's nose to the last rib to estimate the length needed to reach the stomach.[8]
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
Allow the rat to swallow the needle; do not force it. If resistance is met, withdraw the needle and try again.[9][10]
-
-
Substance Administration:
-
Once the needle is in the stomach, administer the compound slowly and steadily.[9]
-
-
Needle Removal and Monitoring:
-
After administration, gently remove the gavage needle.
-
Monitor the animal for any signs of distress, such as difficulty breathing or fluid coming from the nose, which could indicate accidental administration into the trachea.[9]
-
-
Blood Sampling (for PK studies):
Protocol 2: Intravenous Bolus Administration in Dogs
Objective: To administer a precise intravenous dose of this compound to dogs for pharmacokinetic or pharmacodynamic studies.
Animal Model: Beagle dogs.
Materials:
-
This compound
-
Vehicle (e.g., 0.9% sterile saline)
-
Syringes and needles
-
Catheters (for drug administration and blood sampling)
-
Anesthetic agent (if required by the study protocol)
-
Blood pressure and ECG monitoring equipment
Procedure:
-
Animal Preparation:
-
Fast the dog overnight.
-
If required, anesthetize the animal according to your institution's approved protocol.
-
-
Catheterization:
-
Place a catheter in a suitable vein (e.g., cephalic vein) for drug administration.
-
Place a second catheter in an artery (e.g., femoral artery) for blood pressure monitoring and blood sampling.[1]
-
-
Dose Preparation:
-
Dissolve the this compound in 0.9% saline to the desired concentration.
-
-
Administration:
-
Monitoring:
-
Continuously monitor blood pressure and ECG throughout the experiment to assess the cardiovascular effects of the drug.[1]
-
-
Blood Sampling (for PK studies):
-
Collect blood samples from the arterial catheter at predefined intervals (e.g., 0, 5, 15, 30, 60, 120, 240 minutes) after the bolus injection.[1]
-
-
Sample Processing:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -20°C or lower until analysis by a validated HPLC method.[1]
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of Diltiazem in vascular smooth muscle cells.
Caption: General experimental workflow for a pharmacokinetic study of Diltiazem.
Caption: Simplified metabolic pathways of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Pharmacokinetics of diltiazem and its metabolites in dogs after oral administration of a multiparticulate sustained-release preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of an oral sustained-release diltiazem preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diltiazem for Dogs | PetMD [petmd.com]
- 5. Pharmacokinetics of diltiazem in selected animal species and human beings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic and pharmacodynamic properties of conventional and CD-formulated diltiazem in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 8. research.fsu.edu [research.fsu.edu]
- 9. ouv.vt.edu [ouv.vt.edu]
- 10. research.sdsu.edu [research.sdsu.edu]
- 11. avmajournals.avma.org [avmajournals.avma.org]
- 12. avmajournals.avma.org [avmajournals.avma.org]
- 13. A clinically utilized intravenous continuous rate infusion of diltiazem does not significantly decrease systolic function in healthy dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Long-term storage and handling of Diltiazem Hydrochloride for research
Technical Support Center: Diltiazem Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage, handling, and troubleshooting of this compound for research purposes.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
A1: Solid this compound should be stored in tight, light-resistant containers at 25°C, with excursions permitted to 15–30°C.[1] It is crucial to protect the compound from excessive humidity.[1] For prolonged storage, freezing desiccated (as it is hygroscopic) is also an acceptable condition.
Q2: How should I prepare and store this compound solutions for in vitro experiments?
A2: this compound is soluble in water, DMSO, and chloroform.[2] For aqueous solutions, sterile preparations of 1 mg/mL in 5% dextrose have been shown to be stable for at least 30 days when stored at -20°C, 2-6°C, and 22-25°C.[3] Reconstituted stock solutions can be stored in a refrigerator (4°C) and are stable for up to 2 weeks. It is recommended to visually inspect solutions for particulate matter and discoloration before use.[4][5]
Q3: My this compound solution appears cloudy/precipitated. What could be the cause?
A3: Cloudiness or precipitation can occur due to several factors. This compound's solubility is pH-dependent, with lower solubility at basic pH.[6] For instance, its solubility is significantly reduced at pH 7.4 compared to more acidic conditions.[6] Ensure your buffer system is appropriate and that the concentration does not exceed its solubility at the given pH and temperature. Storing solutions at low temperatures (e.g., 4°C) can sometimes lead to precipitation, which may resolve upon warming to room temperature.
Q4: I am seeing an unexpected peak in my HPLC analysis of a this compound sample. What could it be?
A4: An unexpected peak likely represents a degradation product. This compound is susceptible to hydrolysis, which results in the formation of desacetyl-diltiazem, the major degradation product.[7][8] This degradation is potentiated in acidic and alkaline mediums, as well as at high temperatures.[8] Other potential degradation products include N-demethyldiltiazem and various oxides.[2][9]
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected potency in cellular assays.
-
Possible Cause 1: Degradation of this compound.
-
Troubleshooting Step: Verify the age and storage conditions of your stock solution. Prepare a fresh solution from solid material.
-
Verification: Analyze the solution using a stability-indicating HPLC method to quantify the parent compound and any degradation products. Compare the results with a freshly prepared standard.
-
-
Possible Cause 2: pH-dependent activity.
-
Troubleshooting Step: Check the pH of your cell culture medium or assay buffer. The activity of this compound can be influenced by pH.
-
Verification: Perform a dose-response curve at a controlled and verified pH to ensure consistency.
-
Issue 2: Poor solubility when preparing aqueous solutions.
-
Possible Cause 1: High pH of the solvent.
-
Possible Cause 2: Concentration exceeds solubility limit.
-
Troubleshooting Step: Review the intended concentration. You may be attempting to prepare a supersaturated solution.
-
Solution: Prepare a more dilute solution or consider using a co-solvent like DMSO, followed by further dilution in your aqueous medium.
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Temperature | Light/Humidity | Duration | Reference |
| Solid | 10-30°C | Protect from humidity | Manufacturer's Expiry | [1] |
| Aqueous Solution (1 mg/mL in 5% dextrose) | -20°C, 2-6°C, or 22-25°C | N/A | At least 30 days | [3] |
| Reconstituted Stock Solution | 4°C | N/A | Up to 2 weeks |
Table 2: Solubility of this compound at Different pH Values
| pH | Solubility (mg/mL) | Reference |
| 3.6 | 879.03 | [6] |
| 6.0 | 378.68 | [6] |
| 7.4 | 71.42 | [6] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol is a generalized method based on common practices for analyzing the stability of this compound.
-
Objective: To quantify this compound and its primary degradation product, desacetyl-diltiazem, in a research sample.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Materials:
-
Procedure:
-
Preparation of Mobile Phase: Prepare the buffer and acetonitrile solutions. Filter and degas before use.
-
Preparation of Standard Solutions: Accurately weigh and dissolve this compound and desacetyl-diltiazem Hydrochloride reference standards in the mobile phase to create stock solutions. Prepare working standards by diluting the stock solutions to known concentrations.
-
Preparation of Sample Solution: Dissolve the this compound research sample in the mobile phase to a known concentration. If the sample is in a complex matrix, appropriate extraction and filtration steps may be necessary.
-
Chromatographic Conditions:
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Quantification: Identify the peaks for this compound and desacetyl-diltiazem based on the retention times of the reference standards. Calculate the concentration of each compound in the sample by comparing the peak areas with those of the standards.
-
Visualizations
References
- 1. drugs.com [drugs.com]
- 2. benchchem.com [benchchem.com]
- 3. Stability of extemporaneously compounded this compound infusions stored in polyolefin bags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. globalrph.com [globalrph.com]
- 5. pfizermedical.com [pfizermedical.com]
- 6. Influence of Organic Acids on Diltiazem HCl Release Kinetics from Hydroxypropyl Methyl Cellulose Matrix Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. impactfactor.org [impactfactor.org]
- 8. EP1516622A1 - Stable this compound pharmaceutical composition for cutaneous application and process for the preparation thereof - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. rjpbcs.com [rjpbcs.com]
- 11. Validated gradient stability indicating HPLC method for determining this compound and related substances in bulk drug and novel tablet formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ijcpa.in [ijcpa.in]
- 14. uspnf.com [uspnf.com]
- 15. derpharmachemica.com [derpharmachemica.com]
Validation & Comparative
Diltiazem vs. Verapamil: A Comparative Analysis of Their Mechanisms on Cardiac Ion Channels
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the mechanisms of action of two widely used calcium channel blockers, Diltiazem and Verapamil, on cardiac ion channels. The information presented is supported by experimental data to aid in research and drug development.
Overview of Mechanism of Action
Diltiazem, a benzothiazepine, and Verapamil, a phenylalkylamine, are both non-dihydropyridine calcium channel blockers that exert their primary therapeutic effects by inhibiting the influx of calcium through L-type calcium channels (Ca_v1.2) in cardiac and vascular smooth muscle.[1][2] Their actions on these channels are state-dependent, meaning they preferentially bind to the channels when they are in specific conformations, such as the open or inactivated state.[3][4] This state-dependent binding contributes to their use- and frequency-dependent effects.[3][5]
While their primary target is the L-type calcium channel, both drugs also exhibit effects on other cardiac ion channels, including various potassium and, to a lesser extent, sodium channels. These "off-target" effects contribute to their overall electrophysiological profile and can be important considerations in both therapeutic applications and potential side effects.
Comparative Effects on Cardiac Ion Channels
The following tables summarize the quantitative data on the effects of Diltiazem and Verapamil on major cardiac ion channels, as determined by various experimental studies.
L-type Calcium Channels (I_Ca,L)
| Parameter | Diltiazem | Verapamil | Reference(s) |
| Primary Mechanism | Blocks L-type calcium channels | Blocks L-type calcium channels | [1][2] |
| State-Dependent Binding | Preferentially binds to inactivated channels | Preferentially binds to inactivated channels | [3][4] |
| Binding Site | Central cavity of the channel pore, partially overlapping with the Verapamil binding site | Central cavity of the channel pore, partially overlapping with the Diltiazem binding site | [6][7] |
| Effect on Channel Kinetics | Use-dependent block | Use-dependent block | [3] |
Potassium Channels
| Parameter | Diltiazem | Verapamil | Reference(s) |
| IC50 | 17.3 µmol/L (weak block) | 143.0 nmol/L (potent block) | [5][8] |
| Mechanism | Weakly blocks HERG current | Potent, use- and frequency-dependent block. Binds to a site accessible from the intracellular side, possibly involving the serine at position 620. | [5][8] |
| Effect on Channel Kinetics | Not detailed | Unbinds from channels near normal resting potential. | [5] |
| Parameter | Diltiazem | Verapamil | Reference(s) |
| IC50 | 241.04 ± 23.06 µmol/L | 260.71 ± 18.50 µmol/L | [9] |
| Mechanism | Open channel block; frequency-, voltage-, and concentration-dependent. | Open channel block; frequency-, voltage-, and concentration-dependent. | [9] |
| Effect on Channel Kinetics | Accelerates C-type inactivation rate and slows recovery. | Accelerates C-type inactivation rate and slows recovery. Shifts the steady-state activation curve to the right. | [9][10] |
| Parameter | Diltiazem | Verapamil | Reference(s) |
| IC50 | Biphasic: 4.8 ± 1.5 nM and 42.3 ± 3.6 µM | Reduces I_Kur in human atrial cells (quantitative data not specified). | [11][12] |
| Mechanism | Frequency-dependent block. Binds to the open and inactivated state of the channels. | Reduces I_Kur. | [11][12] |
| Effect on Channel Kinetics | Shifts midpoint of activation and inactivation curves to more negative potentials. | Not detailed | [11] |
| Parameter | Diltiazem | Verapamil | Reference(s) |
| IC50 | Biphasic: 62.6 ± 11.1 nM and 109.9 ± 12.8 µM | No direct comparative data found. | [11] |
| Mechanism | Frequency-dependent block. Binds to the open and inactivated state of the channels. | Not detailed | [11] |
| Effect on Channel Kinetics | Decreases peak current and accelerates inactivation time course at concentrations ≥0.1 µM. Shifts voltage-dependence of inactivation to more negative potentials. | Not detailed | [11] |
| Parameter | Diltiazem | Verapamil | Reference(s) |
| Effect | No direct comparative data found. | Reduces I_K1 current. Blocks Kir2.1 and Kir2.3 channels. | [12] |
| Mechanism | Not detailed | Binds to the pore and interferes with PIP2 binding. | [12] |
Sodium Channels (I_Na)
| Parameter | Diltiazem | Verapamil | Reference(s) |
| Effect | At higher concentrations, may have effects on neuronal Na+ channels. | Does not influence steady-state or recovery characteristics of Vmax of rapid Na+ channel-dependent action potentials in K+-depolarized ventricular fibers. At higher concentrations, may have effects on neuronal Na+ channels. | [13][14] |
| Mechanism | Inhibition of sodium-induced calcium release in heart mitochondria (IC50 = 4.5 µmol/L). | Not detailed | [15] |
Experimental Protocols
The primary experimental technique used to generate the data in this guide is whole-cell patch-clamp electrophysiology .[16][17][18] This method allows for the recording of ionic currents through the entire cell membrane, providing a detailed characterization of ion channel function and pharmacology.
Whole-Cell Patch-Clamp Protocol Outline:
-
Cell Preparation: Cardiomyocytes or heterologous expression systems (e.g., HEK293, CHO, or Xenopus oocytes) expressing the cardiac ion channel of interest are cultured and prepared on a recording chamber mounted on an inverted microscope.[9][11]
-
Micropipette Fabrication: Borosilicate glass capillaries are pulled using a micropipette puller to create a fine tip (typically 1-2 µm). The tip is then fire-polished to ensure a smooth surface for sealing.[16]
-
Pipette Filling and Sealing: The micropipette is filled with an internal solution mimicking the intracellular ionic composition. Positive pressure is applied to the pipette as it approaches a target cell. Once in contact, gentle suction is applied to form a high-resistance "gigaohm" seal between the pipette tip and the cell membrane.[16]
-
Whole-Cell Configuration: After establishing a stable giga-seal, a brief pulse of suction is applied to rupture the membrane patch under the pipette tip, allowing for electrical and diffusional access to the cell's interior.[16]
-
Voltage Clamp and Data Acquisition: The membrane potential is clamped at a holding potential (e.g., -80 mV). A series of voltage-step protocols are applied to elicit ionic currents through the channels of interest. These currents are recorded using a patch-clamp amplifier, digitized, and stored for analysis.[18][19]
-
Drug Application: Diltiazem or Verapamil is applied to the extracellular solution at various concentrations to determine their effects on the recorded currents. Dose-response curves are generated to calculate IC50 values.
-
Data Analysis: The recorded currents are analyzed to determine the effects of the drugs on various channel properties, including current amplitude, voltage-dependence of activation and inactivation, and the kinetics of channel opening, closing, and inactivation.[18]
Visualizing the Mechanisms
Signaling Pathways and Mechanisms
The following diagrams illustrate the key mechanisms of action of Diltiazem and Verapamil.
Caption: State-dependent block of L-type calcium channels.
Caption: Simplified whole-cell patch-clamp workflow.
Conclusion
Both Diltiazem and Verapamil are effective L-type calcium channel blockers with a state-dependent mechanism of action, preferentially targeting the inactivated state of the channel. Their binding sites within the channel pore overlap, suggesting a similar locus of action for their primary effect.[6] However, they exhibit notable differences in their effects on other cardiac ion channels, particularly potassium channels. Verapamil is a potent blocker of the hERG channel, while Diltiazem's effect is significantly weaker.[5][8] Both drugs inhibit the Kv1.4 channel with similar potencies.[9] These differential effects on various ion channels likely contribute to the subtle but clinically relevant differences in their electrophysiological profiles and therapeutic applications. Understanding these nuanced mechanisms is crucial for the development of more targeted and effective cardiovascular therapies.
References
- 1. Calcium antagonists. Mechanisms, therapeutic indications and reservations: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diltiazem Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Diltiazem and verapamil preferentially block inactivated cardiac calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. ahajournals.org [ahajournals.org]
- 6. Structural Basis for Diltiazem Block of a Voltage-Gated Ca2+ Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mechanism of block and identification of the verapamil binding domain to HERG potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of L-type Calcium Channel Antagonists Verapamil and Diltiazem on fKv1.4ΔN Currents in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of diltiazem and propafenone on the inactivation and recovery kinetics of fKv1.4 channel currents expressed in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Diltiazem inhibits hKv1.5 and Kv4.3 currents at therapeutic concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Verapamil inhibits Kir2.3 channels by binding to the pore and interfering with PIP2 binding - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of verapamil on rapid Na channel-dependent action potentials of K+-depolarized ventricular fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The effects of verapamil and diltiazem on N-, P- and Q-type calcium channels mediating dopamine release in rat striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Diltiazem inhibition of sodium-induced calcium release. Effects on energy metabolism of heart mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]
- 17. Whole Cell Patch Clamp Assay for Voltage-Gated Ion Channel Screening [aragen.com]
- 18. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
- 19. tandfonline.com [tandfonline.com]
Diltiazem vs. Nifedipine: A Head-to-Head Comparison on Vascular Smooth Muscle Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diltiazem and Nifedipine are both potent calcium channel blockers (CCBs) widely utilized in the management of cardiovascular diseases such as hypertension and angina. While both drugs exert their therapeutic effects by modulating calcium influx in vascular smooth muscle cells (VSMCs), leading to vasodilation, they belong to different chemical classes and exhibit distinct pharmacological profiles. Diltiazem is a benzothiazepine, while Nifedipine is a dihydropyridine. This guide provides a detailed head-to-head comparison of their effects on VSMCs, supported by experimental data, to aid researchers and drug development professionals in their understanding and application of these compounds.
Mechanism of Action: A Tale of Two Calcium Channel Blockers
Both Diltiazem and Nifedipine primarily target L-type voltage-gated calcium channels in the plasma membrane of VSMCs. The influx of extracellular calcium through these channels is a critical step in the initiation of smooth muscle contraction. By inhibiting this influx, both drugs promote vascular relaxation.
Nifedipine , as a dihydropyridine, is a potent vasodilator with a high degree of selectivity for vascular smooth muscle over cardiac tissue.[1] It directly acts on the vascular smooth muscle to cause peripheral arterial vasodilation.[1]
Diltiazem , a non-dihydropyridine, also inhibits calcium influx but exhibits less selectivity for vascular smooth muscle compared to Nifedipine, with additional effects on cardiac conduction.[1] It inhibits calcium influx activated by both membrane depolarization and alpha-adrenergic receptor stimulation.[2]
The following diagram illustrates the common signaling pathway affected by both drugs:
Quantitative Comparison of Performance
The following tables summarize the available quantitative data from various experimental models comparing the effects of Diltiazem and Nifedipine on vascular smooth muscle cells.
| Parameter | Drug | Species | Vascular Bed | Agonist | IC50 / ID50 (M) | Reference |
| Inhibition of Contraction | Diltiazem | Rabbit | Aorta | K+ | 5 x 10-7 | [3] |
| Nifedipine | Rabbit | Aorta | K+ | 3 x 10-9 | [3] | |
| Relaxation | Diltiazem | Dog | Coronary Artery | KCl (50 mM) | 3 x 10-7 | [4] |
| Nifedipine | Dog | Coronary Artery | KCl (50 mM) | 1 x 10-8 | [4] | |
| Inhibition of Cell Growth | Diltiazem | Rat | Aortic Smooth Muscle Cells | Angiotensin II | 6.6 ± 2.8 x 10-6 | [5] |
| Nifedipine | Rat | Aortic Smooth Muscle Cells | Angiotensin II | 2.3 ± 0.7 x 10-6 | [5] |
| Parameter | Drug | Species | Vascular Bed | Agonist | EC50 / IC50 (M) | Potency Comparison | Reference |
| Relaxation | Diltiazem | Human | Chorionic Arteries & Veins | K+ (40 or 75 mM) | - | Efficacy generally greater than Nifedipine | [6] |
| Inhibition of Contraction | Diltiazem | Human | Chorionic Arteries & Veins | 5-HT | - | Less potent than Nifedipine | [6] |
| Nifedipine | Human | Chorionic Arteries & Veins | K+ | - | More potent than on 5-HT induced contraction | [6] | |
| Relaxation | Diltiazem | Rat | Aortic Rings | Phenylephrine | 1.035 x 10-5 | - | [1] |
Experimental Protocols
Isometric Tension Recording in Isolated Aortic Rings
This protocol is widely used to assess the vasorelaxant effects of pharmacological agents.
Methodology:
-
Tissue Preparation: Thoracic aortas are excised from euthanized rats (e.g., Wistar) and placed in cold Krebs-Henseleit solution. The aorta is cleaned of adhering connective and adipose tissue and cut into rings of 2-3 mm in width.[7]
-
Mounting: Aortic rings are mounted between two stainless steel hooks in an organ bath containing Krebs-Henseleit solution at 37°C and bubbled with 95% O2 and 5% CO2.[7]
-
Equilibration: The rings are allowed to equilibrate for 60 minutes under a resting tension of 1.5 g.[7]
-
Pre-contraction: After equilibration, the aortic rings are contracted with a submaximal concentration of a vasoconstrictor agent, such as phenylephrine (10-6 M) or potassium chloride (60 mM).
-
Drug Administration: Once a stable contraction plateau is reached, cumulative concentration-response curves are generated by adding increasing concentrations of Diltiazem or Nifedipine to the organ bath.
-
Data Analysis: The relaxation response is measured as the percentage decrease in the pre-contracted tone. The EC50 value (the concentration of the drug that produces 50% of its maximal effect) is calculated to determine the vasorelaxant potency.
Measurement of Intracellular Calcium ([Ca2+]i) with Fura-2 AM
This method allows for the real-time monitoring of changes in intracellular calcium concentration in cultured vascular smooth muscle cells.
Methodology:
-
Cell Culture: Vascular smooth muscle cells (e.g., A7r5 cell line or primary rat aortic smooth muscle cells) are cultured to 70-80% confluency on glass coverslips.
-
Fura-2 AM Loading: Cells are incubated with Fura-2 acetoxymethyl ester (Fura-2 AM) in a physiological salt solution for a specified time (e.g., 60 minutes) at room temperature in the dark. Fura-2 AM is a membrane-permeant dye that is cleaved by intracellular esterases to the fluorescent Ca2+ indicator Fura-2.
-
Washing: After loading, the cells are washed to remove extracellular dye.
-
Measurement: The coverslip is mounted in a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system. The cells are excited at 340 nm and 380 nm, and the emission is recorded at 510 nm.
-
Stimulation: After obtaining a baseline [Ca2+]i, cells are stimulated with a vasoconstrictor (e.g., phenylephrine or KCl) in the presence or absence of Diltiazem or Nifedipine.
-
Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths (340/380 nm) is calculated and converted to [Ca2+]i using a calibration curve. This allows for the quantification of the inhibitory effect of the drugs on the agonist-induced increase in [Ca2+]i.
Concluding Remarks
Both Diltiazem and Nifedipine are effective vasodilators that act by inhibiting calcium influx into vascular smooth muscle cells. The experimental data consistently demonstrate that Nifedipine is a more potent vasodilator than Diltiazem , as evidenced by its lower IC50 and ID50 values in various models.[3][4] However, Diltiazem possesses a broader spectrum of action, including effects on cardiac tissue and inhibition of agonist-induced calcium influx, which may be advantageous in certain clinical scenarios.[1][2] The choice between these two agents in a research or drug development context will depend on the specific experimental question and the desired pharmacological profile. This guide provides a foundational understanding of their comparative effects on vascular smooth muscle cells to inform such decisions.
References
- 1. Magnesium and diltiazem relaxes phenylephrine-precontracted rat aortic rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selectivity of calcium antagonistic action in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Verapamil, diltiazem and nifedipine block the depolarization-induced potentiation of norepinephrine contractions in rabbit aorta and porcine coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential cardiovascular effects of calcium channel blocking agents: potential mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative pharmacology of calcium antagonists: nifedipine, verapamil and diltiazem. | Sigma-Aldrich [sigmaaldrich.com]
- 6. Effects of Ca2+ antagonists nifedipine and diltiazem on isolated human chorionic arteries and veins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
In Vitro Comparative Analysis of Benzothiazepine Derivatives as L-Type Calcium Channel Blockers
A comprehensive guide for researchers and drug development professionals on the in vitro performance of various benzothiazepine derivatives, with a focus on Diltiazem as a benchmark compound. This guide provides a synthesis of experimental data, detailed methodologies for key assays, and visual representations of the underlying molecular pathways and experimental workflows.
Introduction to Benzothiazepines and Diltiazem
Benzothiazepines are a distinct class of organic compounds that have significant therapeutic applications, most notably as calcium channel blockers.[1] Diltiazem, a prominent member of this family, is widely used in the management of cardiovascular conditions such as hypertension, angina pectoris, and certain types of arrhythmias.[2] Its therapeutic effects are primarily mediated through the blockade of L-type voltage-gated calcium channels, leading to vasodilation and a reduction in myocardial contractility.[2][3] This guide provides an in vitro comparison of Diltiazem with other benzothiazepine derivatives, offering insights into their relative potencies and pharmacological profiles.
Comparative In Vitro Potency of Benzothiazepine Derivatives
The following table summarizes the in vitro potency of various benzothiazepine derivatives in comparison to Diltiazem. The data is derived from studies assessing their ability to inhibit calcium-induced contractions in different smooth muscle preparations and their effects on calcium channel currents.
| Derivative | Assay | Tissue/Cell Line | Potency Metric | Value (µM) | Relative Potency to Diltiazem | Reference |
| Diltiazem | Inhibition of Ca²⁺-induced contraction | Rabbit Mesenteric Artery | IC25 | 0.13 | - | [4] |
| Siratiazem | Inhibition of Ca²⁺-induced contraction | Rabbit Mesenteric Artery | IC25 | 0.75 | ~5.8-fold less potent | [4] |
| Diltiazem | Inhibition of Ca²⁺-induced contraction | Rabbit Ileum | IC25 | 0.1 | - | [4] |
| Siratiazem | Inhibition of Ca²⁺-induced contraction | Rabbit Ileum | IC25 | 0.33 | ~3.3-fold less potent | [4] |
| Diltiazem | Inhibition of Ca²⁺-induced contraction | Sheep Cerebral Arteries | IC25 | 0.89 | - | [4] |
| Siratiazem | Inhibition of Ca²⁺-induced contraction | Sheep Cerebral Arteries | IC25 | 1.18 | ~1.3-fold less potent | [4] |
| Diltiazem | Inhibition of Ca²⁺-induced contraction | Sheep Coronary Artery | IC25 | 0.08 | - | [5] |
| Siratiazem | Inhibition of Ca²⁺-induced contraction | Sheep Coronary Artery | IC25 | 0.13 | ~1.6-fold less potent | [5] |
| Diltiazem | Inhibition of KCl-induced contraction | Rabbit Aorta | EC50 | 0.277 | - | [6] |
| Clentiazem | Inhibition of KCl-induced contraction | Rabbit Aorta | EC50 | 0.0613 | ~4.5-fold more potent | [6] |
| 2-nitro derivative | Inhibition of K⁺-depolarized contraction | Rabbit Aorta | IC50 | 0.3 | - | [3] |
| Diltiazem | Inhibition of ICa | Mouse Inner Hair Cells (Ca(v)1.3 channels) | IC50 | 326 | - | [7] |
IC25: Concentration causing 25% inhibition. IC50: Concentration causing 50% inhibition. EC50: Concentration causing 50% of the maximal effect.
Signaling Pathway of Benzothiazepine Derivatives
Benzothiazepine derivatives exert their primary pharmacological effect by modulating the function of L-type voltage-gated calcium channels. These channels are crucial for excitation-contraction coupling in smooth and cardiac muscle. The binding of benzothiazepines to the α1 subunit of the L-type calcium channel inhibits the influx of extracellular calcium ions into the cell.[3] This reduction in intracellular calcium concentration leads to the relaxation of vascular smooth muscle, resulting in vasodilation, and a decrease in the force and rate of cardiac contraction.[2][3] Molecular modeling studies suggest that benzothiazepines bind within the pore domain of the Ca(v)1.2 channel, with key interactions in the interface between domains III and IV.[8]
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for the in vitro comparison of pharmacologically active compounds. Below are methodologies for two key experiments used to characterize the activity of benzothiazepine derivatives.
Radioligand Binding Assay
This assay is employed to determine the binding affinity of a compound to its target receptor.
Objective: To determine the equilibrium dissociation constant (Kd) or the inhibitory constant (Ki) of benzothiazepine derivatives for the L-type calcium channel.
Methodology:
-
Membrane Preparation:
-
Isolate membranes from tissues rich in L-type calcium channels, such as the rat cerebral cortex or cardiac muscle.
-
Homogenize the tissue in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a higher speed (e.g., 20,000 x g) to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.
-
Finally, resuspend the pellet in an appropriate assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a multi-well plate, incubate the prepared membranes with a fixed concentration of a radiolabeled benzothiazepine ligand (e.g., [³H]diltiazem).
-
For competition assays, add increasing concentrations of the unlabeled test compound (the benzothiazepine derivative being evaluated).
-
To determine non-specific binding, a separate set of wells should contain the radioligand and a high concentration of an unlabeled reference compound (e.g., unlabeled diltiazem).
-
Incubate the mixture at a specific temperature (e.g., 25°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).
-
-
Separation and Detection:
-
Terminate the binding reaction by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the concentration of the unlabeled test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion channel currents and the effect of drugs on their function.
Objective: To characterize the inhibitory effect of benzothiazepine derivatives on L-type calcium channel currents and determine their IC50 values.
Methodology:
-
Cell Preparation:
-
Use isolated single cells that endogenously express L-type calcium channels (e.g., vascular smooth muscle cells, ventricular myocytes) or a cell line heterologously expressing the channel (e.g., HEK293 cells transfected with the α1 subunit of the L-type calcium channel).
-
Plate the cells on glass coverslips for recording.
-
-
Electrophysiological Recording:
-
Establish a whole-cell patch-clamp configuration using a glass micropipette filled with an appropriate internal solution.
-
Continuously perfuse the cells with an external solution.
-
Apply a specific voltage protocol to elicit L-type calcium currents. A typical protocol involves holding the cell at a negative potential (e.g., -80 mV) and then depolarizing to a potential that activates the channels (e.g., 0 mV).
-
-
Drug Application:
-
Record baseline calcium currents in the control external solution.
-
Perfuse the cell with external solutions containing increasing concentrations of the benzothiazepine derivative under investigation.
-
Record the calcium currents at each concentration after the drug effect has reached a steady state.
-
Perform a washout with the control solution to assess the reversibility of the drug's effect.
-
-
Data Acquisition and Analysis:
-
Record the amplitude of the calcium currents before, during, and after drug application.
-
Normalize the current amplitude at each drug concentration to the baseline current.
-
Plot the normalized current as a function of the drug concentration.
-
Fit the concentration-response data with a suitable equation (e.g., the Hill equation) to determine the IC50 value.
-
Conclusion
The in vitro comparison of benzothiazepine derivatives reveals a range of potencies and selectivities for the L-type calcium channel. While Diltiazem remains a cornerstone of this class, newer derivatives such as Clentiazem have demonstrated enhanced potency in some in vitro models.[6] The methodologies of radioligand binding assays and patch-clamp electrophysiology provide robust platforms for the continued evaluation and development of novel benzothiazepine-based therapeutics with potentially improved pharmacological profiles. This guide serves as a foundational resource for researchers engaged in the discovery and characterization of next-generation calcium channel blockers.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and biological activity of novel calcium channel blockers: 2,5-dihydro-4-methyl-2-phenyl-1,5-benzothiazepine-3-carboxylic acid esters and 2,5-dihydro-4-methyl-2-phenyl-1,5-benzodiazepine-3-carboxylic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of the effects of diltiazem and its analogue siratiazem on contractility in arteries, ileum and cardiac muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of diltiazem and its analogue siratiazem on contraction and 45Ca2+ uptake in sheep coronary artery rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Effects of phenylalkylamines and benzothiazepines on Ca(v)1.3-mediated Ca2+ currents in neonatal mouse inner hair cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular modeling of benzothiazepine binding in the L-type calcium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Diltiazem's Efficacy: A Comparative Analysis Using Genetically Modified Models
For researchers, scientists, and drug development professionals, understanding the precise mechanism and effect of a drug is paramount. This guide provides a comparative analysis of Diltiazem, a potent L-type calcium channel blocker, by examining its effects in a genetically modified mouse model with altered calcium handling and comparing these outcomes to a model where the primary vascular target of Diltiazem, the Cav1.2 calcium channel, is knocked out.
Diltiazem exerts its therapeutic effects, including blood pressure reduction and control of cardiac arrhythmias, by inhibiting the influx of calcium through L-type calcium channels. The primary isoform of this channel in cardiac and smooth muscle is Cav1.2. By studying the effects of Diltiazem in models where calcium signaling is perturbed or the drug's target is absent, we can gain a deeper understanding of its in vivo efficacy and mechanism of action.
Comparison of Diltiazem's Effects in a Hypertrophic Cardiomyopathy Model and a Smooth Muscle Cav1.2 Knockout Model
This guide leverages data from two key mouse models to validate the effects of Diltiazem:
-
αMHC403/+ Mouse Model of Hypertrophic Cardiomyopathy: This model carries a mutation that leads to a disease state with altered intracellular calcium handling, making it a relevant system to test the therapeutic potential of a calcium channel blocker.
-
Smooth Muscle-Specific Cav1.2 Knockout (SMAKO) Mouse: This model provides a clean system to understand the specific contribution of vascular Cav1.2 channels to blood pressure regulation, which is a primary target of Diltiazem. While not directly treated with Diltiazem in the cited study, the phenotype of these mice serves as a benchmark for the expected effects of complete vascular Cav1.2 blockade.
The following tables summarize the key findings from studies utilizing these models.
Cardiac Effects of Diltiazem in the αMHC403/+ Mouse Model
| Parameter | Wild-Type (Untreated) | αMHC403/+ (Untreated) | Wild-Type + Diltiazem | αMHC403/+ + Diltiazem |
| Heart Rate (bpm) | 582 ± 25 | 582 ± 25 | 504 ± 1 | 504 ± 1 |
| Max. Left Ventricular Wall Thickness (mm) | 0.87 ± 0.06 | 1.12 ± 0.07 | 0.89 ± 0.03 | 1.01 ± 0.05 |
| Atrial Natriuretic Factor (ANF) RNA Expression (relative) | ~1 | ~3-5 fold increase vs. WT | Not significantly changed | ~50% reduction vs. untreated αMHC403/+ |
| α-Skeletal Actin RNA Expression (relative) | ~1 | ~3-5 fold increase vs. WT | Not significantly changed | ~50% reduction vs. untreated αMHC403/+ |
Data from Semsarian et al., 2002, J. Clin. Invest.[1][2][3][4][5][6]
Vascular Effects Inferred from Smooth Muscle-Specific Cav1.2 Knockout (SMAKO) Mice
| Parameter | Control Mice | Smooth Muscle-Specific Cav1.2 Knockout (SMAKO) Mice | Expected Effect of Diltiazem in Wild-Type |
| Mean Arterial Blood Pressure (mmHg) | 120 ± 4.5 | 87 ± 8 | Decrease |
| Phenylephrine-induced Blood Pressure Increase | Present | Blunted | Blunted |
| Angiotensin II-induced Blood Pressure Increase | Present | Blunted | Blunted |
| Depolarization-induced Contraction of Tibialis Arteries | 73 ± 20% constriction | Absent | Absent |
Data from Moosmang et al., 2005, The EMBO Journal.[2]
In Vitro Validation: Differential Sensitivity of Cav1.2 Splice Variants to Diltiazem
The tissue-specific effects of Diltiazem can be explained by the differential sensitivity of Cav1.2 splice variants. In vitro studies have shown that smooth muscle isoforms of the Cav1.2 channel are more sensitive to Diltiazem than the cardiac isoform. This is attributed to differences in the inactivation kinetics between the splice variants, with the smooth muscle form being more readily blocked by the drug.[7][8]
| Cav1.2 Splice Variant | IC50 for Diltiazem Block | Inactivation Potential | Diltiazem-induced Shift in Inactivation |
| Cardiac (Cav1.2CM) | Higher | More Positive | Less Negative Shift |
| Smooth Muscle (Cav1.2SM & Cav1.2b) | Lower | Less Positive | More Negative Shift |
Data from Liao et al., 2007, British Journal of Pharmacology.[7][8]
Experimental Protocols
Diltiazem Treatment in the αMHC403/+ Mouse Model of Hypertrophic Cardiomyopathy
Animal Model: αMHC403/+ mice carrying an Arg403Gln missense mutation in the α cardiac myosin heavy chain gene, and their wild-type littermates.[1][2][3][4][5][6]
Drug Administration: Diltiazem was added to the drinking water of the mice at a concentration of 450 mg/L. This corresponds to a daily dose of approximately 1.8 mg of diltiazem per day. Treatment was initiated in pre-hypertrophic male mice (6-8 weeks of age) and continued for 30 weeks.[1][2][3][4][5][6]
Physiological Measurements:
-
ECG Telemetry: Heart rate was monitored in unanesthetized mice using ECG telemetry.[3]
-
Echocardiography: Left ventricular wall thickness was measured in anesthetized mice using a Sonos 4500 ultrasonograph with a 6- to 15-MHz linear array probe.[1]
-
Molecular Analysis: RNA was extracted from the left ventricles and subjected to Northern blot analysis to quantify the expression of atrial natriuretic factor (ANF) and α-skeletal actin.[3]
Generation and Analysis of Smooth Muscle-Specific Cav1.2 Knockout (SMAKO) Mice
Animal Model: Mice with a conditional knockout of the Cav1.2 gene (CACNA1C) specifically in smooth muscle cells were generated using the Cre-loxP system. Gene inactivation was induced by tamoxifen administration.[2]
Physiological Measurements:
-
Blood Pressure Measurement: Mean arterial blood pressure was measured in awake, freely moving mice.[2]
-
Vascular Reactivity: The contractile response of isolated tibialis arteries to depolarization (60 mM K+) was assessed using video-microscopy.[2]
Visualizing the Mechanisms and Workflows
Caption: Diltiazem's mechanism of action in smooth muscle cells.
Caption: Experimental workflows for validating Diltiazem's effects.
Conclusion
The validation of Diltiazem's effects through genetically modified mouse models provides compelling evidence for its mechanism of action and therapeutic potential. The study on the αMHC403/+ mouse model of hypertrophic cardiomyopathy demonstrates that Diltiazem can ameliorate disease-related cardiac phenotypes by targeting aberrant calcium signaling.[1][2][3][4][5][6] Furthermore, the phenotype of smooth muscle-specific Cav1.2 knockout mice, which exhibit significantly lower blood pressure, aligns with the expected outcome of Diltiazem's blockade of vascular L-type calcium channels.[2] In vitro data further refines our understanding by showing that the differential sensitivity of Cav1.2 splice variants in cardiac and smooth muscle tissues underlies the drug's specific physiological effects.[7][8] Together, these studies, utilizing both gain-of-function (disease model) and loss-of-function (knockout model) approaches, provide a robust validation of Diltiazem's efficacy and its primary reliance on the blockade of Cav1.2 L-type calcium channels.
References
- 1. The L-type calcium channel inhibitor diltiazem prevents cardiomyopathy in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dominant role of smooth muscle L-type calcium channel Cav1.2 for blood pressure regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. The L-type calcium channel inhibitor diltiazem prevents cardiomyopathy in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. [PDF] The L-type calcium channel inhibitor diltiazem prevents cardiomyopathy in a mouse model. | Semantic Scholar [semanticscholar.org]
- 7. Alternative splicing modulates diltiazem sensitivity of cardiac and vascular smooth muscle Cav1.2 calcium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Alternative splicing modulates diltiazem sensitivity of cardiac and vascular smooth muscle Ca(v)1.2 calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Electrophysiological Effects of Diltiazem and Other Class IV Antiarrhythmics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the electrophysiological effects of Diltiazem and other prominent Class IV antiarrhythmic agents, namely Verapamil and Bepridil. The information presented is supported by experimental data to aid in research and development endeavors within the cardiovascular field.
Introduction to Class IV Antiarrhythmics
Class IV antiarrhythmic drugs, as defined by the Vaughan Williams classification, primarily exert their effects by blocking the slow inward calcium current (ICa) in cardiac tissues. This is achieved through the inhibition of L-type calcium channels, which are crucial for the depolarization of the sinoatrial (SA) and atrioventricular (AV) nodes and for the plateau phase of the cardiac action potential in myocytes. By modulating calcium influx, these agents influence key electrophysiological parameters, including heart rate, conduction velocity, and contractility.
Diltiazem, a benzothiazepine derivative, along with Verapamil (a phenylalkylamine) and Bepridil, are principal members of this class. While they share a common mechanism of action, their distinct chemical structures lead to variations in their electrophysiological profiles, potency, and clinical applications. This guide will delve into a comparative analysis of these differences, supported by quantitative data and detailed experimental methodologies.
Data Presentation: Quantitative Electrophysiological Effects
The following table summarizes the quantitative effects of Diltiazem, Verapamil, and Bepridil on key cardiac electrophysiological parameters as reported in various experimental studies.
| Electrophysiological Parameter | Diltiazem | Verapamil | Bepridil |
| L-type Ca²⁺ Channel Blockade (IC₅₀) | ~241 µmol/L (in Xenopus oocytes expressing fKv1.4ΔN channels)[1] | ~260 µmol/L (in Xenopus oocytes expressing fKv1.4ΔN channels)[1] | Broad-spectrum, also blocks other channels |
| Effect on Action Potential Duration (APD) | Shortens APD in sheep cardiac Purkinje fibres.[2] Reduces APD in human and guinea-pig ventricular myocardium at concentrations ≥ 10 µmol/l.[3] | Slightly lengthens APD in sheep cardiac Purkinje fibres (not statistically significant).[2] | Prolongs QT interval.[4][5][6] |
| AV Nodal Conduction | Slows AV nodal conduction.[7][8] | Slows AV nodal conduction, to a greater degree than diltiazem.[7] | Slows AV nodal conduction. |
| AV Nodal Refractoriness | Prolongs AV nodal refractoriness. | Prolongs AV nodal refractoriness to a greater degree than diltiazem.[7] | Increases refractory period in the AV node.[9] |
| Ventricular Effective Refractory Period (ERP) | No significant effect. | No significant effect.[9] | Prolongs ventricular effective refractory period.[10] |
| Heart Rate | Slows heart rate.[7] | Can increase heart rate upon acute administration.[7] | Can cause bradycardia.[9] |
| QTc Interval | No significant alteration.[6] | High doses can significantly increase the QTc interval.[11] | Significantly prolongs the QTc interval.[4][10] |
Signaling Pathways and Experimental Workflows
To understand the mechanisms of action and the methodologies used to study these drugs, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: Signaling pathway of Class IV antiarrhythmics in cardiomyocytes.
References
- 1. Effects of L-type Calcium Channel Antagonists Verapamil and Diltiazem on fKv1.4ΔN Currents in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of verapamil and diltiazem on calcium-dependent electrical activity in cardiac Purkinje fibres - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of the calcium antagonist diltiazem on action potentials, slow response and force of contraction in different cardiac tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bepridil for drug-refractory ventricular tachyarrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of bepridil on cardiac electrophysiologic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of bepridil and diltiazem on ventricular repolarization in angina pectoris [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative clinical electrophysiologic effects of diltiazem, verapamil and nifedipine: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The comparative effects of diltiazem and verapamil on atrioventricular conduction and atrioventricular reentry tachycardia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Electrophysiological effects of bepridil and its quaternary derivative CERM 11888 in closed chest anaesthetized dogs: a comparison with verapamil and diltiazem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Electrophysiologic effects of bepridil in patients with refractory ventricular tachycardia assessed by programmed electrical stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of equal-weight oral dosages of verapamil hydrochloride and diltiazem hydrochloride in patients with mild to moderate hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
Diltiazem in the Spotlight: A Comparative Analysis with Other Calcium Channel Blockers in Isolated Heart Perfusion Models
For researchers, scientists, and drug development professionals, understanding the nuanced differences between calcium channel blockers (CCBs) is critical for preclinical cardiac research. This guide provides an objective comparison of diltiazem against other prominent CCBs—verapamil and nifedipine—specifically within the context of isolated heart perfusion models. The data presented is collated from various experimental studies to offer a comprehensive overview of their cardiovascular effects.
The three major classes of CCBs, represented by diltiazem (a benzothiazepine), verapamil (a phenylalkylamine), and nifedipine (a dihydropyridine), all function by inhibiting the influx of calcium ions through L-type calcium channels. However, their distinct chemical structures lead to significant variations in their effects on cardiac and vascular tissues. In isolated heart preparations, where systemic influences are eliminated, these differences are particularly evident.
Comparative Performance Data
The following tables summarize quantitative data from studies utilizing isolated heart models, such as the Langendorff preparation, to compare the effects of diltiazem, verapamil, and nifedipine on key cardiac parameters.
Table 1: Effects on Coronary Vasodilation in Isolated Rabbit Hearts
| Drug | Dose | Mean Coronary Outflow (ml/min) | Percentage Increase from Control |
| Control | - | 6.61 ± 1.23 | - |
| Nifedipine | 1 µg | 7.43 ± 0.18 | 12.4% |
| 2 µg | 8.02 ± 0.20 | 21.3% | |
| 4 µg | 8.73 ± 0.23 | 32.1% | |
| Verapamil | 10 µg | 7.46 ± 0.22 | 12.9% |
| 20 µg | 8.15 ± 0.19 | 23.3% | |
| 40 µg | 9.26 ± 0.14 | 40.1% | |
| Diltiazem | 10 µg | 8.04 ± 0.29 | 21.6% |
| 20 µg | 8.55 ± 0.10 | 29.3% | |
| 40 µg | 9.14 ± 0.18 | 38.3% |
Data adapted from Kaur et al., 1984.[1]
Table 2: Comparative Potency in Isolated Dog Coronary Artery and Myocardium
| Effect | Nifedipine | Verapamil | Diltiazem |
| Coronary Artery Relaxation (ID50) | 0.01 µM | 0.02 µM | 0.30 µM |
| Negative Chronotropy (25% HR Reduction) | 0.09 µM | 0.20 µM | 0.40 µM |
| Negative Inotropy (50% Force Reduction) | 0.03 µM | 0.10 µM | 0.40 µM |
ID50: Half-maximal inhibitory dose. Data adapted from Millard et al., 1983.
Experimental Protocols
The data presented in this guide is primarily derived from studies employing the Langendorff isolated heart perfusion model. Below is a detailed methodology representative of these experiments.
Langendorff Isolated Heart Perfusion Protocol
1. Animal Preparation and Heart Isolation:
-
Male Wistar rats (250-300g) are anesthetized with sodium pentobarbital (60 mg/kg, intraperitoneally).
-
A thoracotomy is performed, and the heart is rapidly excised and immediately placed in ice-cold Krebs-Henseleit buffer.
-
The aorta is cannulated on a Langendorff apparatus for retrograde perfusion.
2. Perfusion and Stabilization:
-
The heart is perfused with Krebs-Henseleit buffer at a constant pressure of 75 mmHg. The buffer composition is as follows (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, and glucose 11. The buffer is gassed with 95% O2 and 5% CO2 to maintain a pH of 7.4 and is kept at 37°C.[2]
-
A latex balloon connected to a pressure transducer is inserted into the left ventricle to measure isovolumetric ventricular pressure. The balloon is inflated to achieve a left ventricular end-diastolic pressure (LVEDP) of 5-10 mmHg.
-
The heart is allowed to stabilize for a period of 20-30 minutes.
3. Drug Administration and Data Acquisition:
-
After stabilization, baseline measurements of heart rate (HR), left ventricular developed pressure (LVDP), the maximum rate of pressure development (+dP/dtmax), the maximum rate of pressure decay (-dP/dtmax), and coronary flow (CF) are recorded.
-
Diltiazem, verapamil, or nifedipine are then added to the perfusion buffer at various concentrations.
-
Hemodynamic parameters are continuously monitored and recorded for a specified duration after drug administration.
4. Ischemia-Reperfusion Protocol (if applicable):
-
To study the effects of the drugs on ischemia-reperfusion injury, global ischemia is induced by stopping the perfusion for a defined period (e.g., 30 minutes).
-
Reperfusion is then initiated by restoring the flow of the oxygenated buffer (with or without the drug) for a subsequent period (e.g., 60-120 minutes).
-
Functional recovery is assessed by comparing post-ischemic and pre-ischemic hemodynamic parameters.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways affected by calcium channel blockers and a typical experimental workflow for their evaluation in an isolated heart model.
Caption: Cardiomyocyte Excitation-Contraction Coupling and CCB Action.
Caption: Langendorff Isolated Heart Perfusion Experimental Workflow.
Discussion of Comparative Effects
The experimental data reveals a distinct profile for each of the three calcium channel blockers in isolated heart models.
-
Diltiazem demonstrates a balanced effect on both cardiac and vascular parameters. In isolated heart preparations, it produces a dose-dependent increase in coronary flow, indicating coronary vasodilation.[1] Its negative chronotropic (heart rate-lowering) and inotropic (contractility-reducing) effects are moderate, falling between those of verapamil and nifedipine.[3] This intermediate profile makes diltiazem a valuable tool for studying the effects of combined vasodilation and moderate cardiac suppression.
-
Verapamil exhibits more pronounced cardiac effects compared to diltiazem. It has a significant negative inotropic and chronotropic effect.[4] While it is also a coronary vasodilator, its primary impact in isolated heart models is on reducing myocardial contractility and heart rate.[3]
-
Nifedipine , a dihydropyridine, is the most potent vasodilator of the three.[1] Its primary effect in isolated heart preparations is a marked increase in coronary flow. Nifedipine has minimal direct effects on myocardial contractility and heart rate at therapeutic concentrations, although at higher doses, a negative inotropic effect can be observed.[3][5]
References
- 1. ijpp.com [ijpp.com]
- 2. Langendorff heart - Wikipedia [en.wikipedia.org]
- 3. Differential cardiovascular effects of calcium channel blocking agents: potential mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Calcium channel blocking agents in the treatment of cardiovascular disorders. Part II: Hemodynamic effects and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative effects of bepridil, diltiazem, nifedipine and verapamil on haemodynamic parameters and myocardial oxygen consumption in anaesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-validation of Diltiazem's efficacy in different animal models of cardiovascular disease
A comprehensive guide for researchers and drug development professionals on the cross-validation of Diltiazem's efficacy in preclinical models of cardiovascular disease.
This guide provides an objective comparison of Diltiazem's performance in various animal models of cardiovascular disease, supported by experimental data. It is designed to assist researchers, scientists, and drug development professionals in evaluating the preclinical evidence for Diltiazem's therapeutic potential.
Mechanism of Action
Diltiazem is a non-dihydropyridine calcium channel blocker.[1] Its primary therapeutic effects are achieved by inhibiting the influx of calcium ions through L-type calcium channels in cardiac and vascular smooth muscle cells.[1][2] This action leads to several key physiological effects beneficial in cardiovascular diseases:
-
Vasodilation: By relaxing vascular smooth muscle, Diltiazem reduces peripheral vascular resistance, leading to a decrease in blood pressure.[1][2]
-
Negative Chronotropic and Inotropic Effects: Diltiazem decreases heart rate and the force of myocardial contraction, which reduces myocardial oxygen demand.[1]
-
Improved Myocardial Perfusion: Diltiazem can increase blood flow to the myocardium, particularly in ischemic areas.
Efficacy Data in Animal Models
The following tables summarize the quantitative efficacy of Diltiazem in various animal models of cardiovascular disease.
Table 1: Efficacy of Diltiazem in Hypertension Animal Models
| Animal Model | Strain | Diltiazem Dosage | Key Efficacy Parameter | Results |
| Spontaneously Hypertensive Rat (SHR) | SHR, Wistar-Kyoto (WKY) | 30 mg/kg twice daily (gavage) for 3 weeks | Mean Arterial Pressure (MAP) | 9% decrease in MAP in SHR (183 ± 4 to 167 ± 4 mm Hg); no significant change in WKY.[3] |
| Spontaneously Hypertensive Rat (SHR) | SHR, Wistar-Kyoto (WKY) | 10-60 mg/kg (oral) | Blood Pressure | Dose-dependent hypotension, more pronounced in SHR than WKY.[4] |
| Genetically Hypertensive Rats | SHR, stroke-prone SHR (SHR-sp), genetically hypertensive rats (GHR), and normotensive controls | 10, 30, 100 mg/kg (oral) or 0.1, 0.3, 1.0, 3.0 mg/kg (IV) | Percent Decrease in Blood Pressure | Greater percent decrease in blood pressure in hypertensive rat strains compared to normotensive controls.[5] |
| Renovascular Hypertensive Rat | Goldblatt two-kidney, one-clip | 40-50 mg/kg/day (oral) for 8 weeks | Systolic Blood Pressure & Left Ventricular Mass | Blood pressure reduced from 208 ± 5 mm Hg to 155 ± 3 mm Hg; Left ventricular mass decreased from 3.10 ± 0.19 mg/g to 2.35 ± 0.04 mg/g.[6] |
| Renovascular Hypertensive Rat | Anesthetized renovascular-hypertensive rats | 0.1-2.5 mg/kg (IV) | Blood Pressure | Dose-dependent decrease in blood pressure (ED50 ≈ 1 mg/kg).[7] |
Table 2: Efficacy of Diltiazem in Myocardial Infarction/Ischemia Animal Models
| Animal Model | Strain/Species | Diltiazem Dosage | Key Efficacy Parameter | Results |
| Coronary Artery Occlusion | Dog | 0.75 mg/kg bolus + 600 µg/kg/h infusion | Infarct Size (% of area at risk) | 27 ± 4% in Diltiazem group vs. 42 ± 5% in control group.[8] |
| Coronary Embolization | Dog | 100 µg/kg bolus + 15 µg/kg/min infusion for 48h | Infarct Size (% of area at risk) | 47.4 ± 8.9% in Diltiazem group vs. 76.1 ± 6.4% in control group.[9] |
| Ischemic Reperfused Heart | Dog | 10 mg/kg (continuous drip infusion) | Infarct Area (% of left ventricle) | 1.2 ± 0.6% in Diltiazem group vs. 6.4 ± 1.0% in control group.[10] |
| Coronary Artery Occlusion | Dog | Intracoronary administration before reperfusion | Infarct Size (% of area at risk) | Early diltiazem: 15.6 ± 3.6%; Late diltiazem: 21.2 ± 5.1%; Control: 49 ± 4.6%.[11] |
| Myocardial Ischemia | Dog | 20 µg/kg/min for 15 min, then 10 µg/kg/min for 4h | Regional Systolic Shortening (%ΔL) | Significant recovery in hypokinetic segments after 120 minutes; no recovery in dyskinetic segments.[12] |
Table 3: Efficacy of Diltiazem in Arrhythmia and Cardiomyopathy Animal Models
| Animal Model | Condition | Strain/Species | Diltiazem Dosage | Key Efficacy Parameter | Results |
| Ventricular Fibrillation | Experimental VF | Dog | Pre- or early CPR administration | Resuscitation Rate | 100% in Diltiazem group vs. 57% in calcium group and 29% in placebo group.[13] |
| Ventricular Dysrhythmias | Sudden Coronary Death Model | Dog | Not specified | Onset of Ventricular Fibrillation | Time to onset of fatal arrhythmia was significantly delayed.[14] |
| Atrial Fibrillation | Iatrogenic AF | Dog | 0.438-0.938 mg/kg (cumulative IV) | Heart Rate | Slowed heart rate to levels similar to sinus rhythm.[15] |
| Atrial Fibrillation | Chronic AF | Dog | Not specified | Ventricular Rate | Combination with digoxin provided better rate control than monotherapy. |
| Sudden Cardiac Death | Experimental model | Cat | Not specified | Ventricular Tachycardia/Fibrillation | Abolished ventricular tachycardia and fibrillation.[16] |
| Familial Hypertrophic Cardiomyopathy | Transgenic mouse (TnT-I79N mutation) | Mouse | Pretreatment | Prevention of Diastolic Heart Failure and Sudden Death | Prevented severe diastolic heart failure and cardiac sudden death under stress.[17] |
| Hypertrophic Cardiomyopathy | αMHC403/+ mouse model | Mouse | Chronic oral administration | Prevention of Cardiomyopathy | Restored normal levels of sarcoplasmic reticulum proteins and prevented the development of pathology.[18][19] |
| Hypertrophic Cardiomyopathy | Mybpc3-knock-in mouse model | Mouse | 25 mg/kg/day for 6 months | Contractile Function | Improved contractile function of isolated cardiomyocytes acutely, but did not reverse the phenotype in adult mice with established HCM.[20] |
| Feline Hypertrophic Cardiomyopathy | Symptomatic cats | Cat | Chronic oral therapy | Clinical Symptoms and Echocardiographic Parameters | All 12 cats became asymptomatic; significant reduction in pulmonary congestion and improved ventricular filling.[21] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Hypertension Models
Spontaneously Hypertensive Rat (SHR) Model
-
Objective: To evaluate the dose-dependent effect of Diltiazem on blood pressure in SHRs.
-
Animals: Male Spontaneously Hypertensive Rats (SHR) and normotensive Wistar-Kyoto (WKY) rats as controls.
-
Method:
-
Acclimation: Rats are acclimated to the housing facility for at least one week.
-
Baseline Measurement: Baseline systolic and diastolic blood pressure and heart rate are measured for 3 consecutive days using tail-cuff plethysmography or radiotelemetry.[22]
-
Grouping: SHRs are randomly divided into treatment groups (e.g., Vehicle, Diltiazem 10 mg/kg, 30 mg/kg, 100 mg/kg) and a WKY control group.[22]
-
Drug Administration: Diltiazem or vehicle is administered orally via gavage once daily for a specified duration (e.g., 4 weeks).[22]
-
Monitoring: Blood pressure and heart rate are measured at regular intervals.[22]
-
Renovascular Hypertension (Two-Kidney, One-Clip Goldblatt Model)
-
Objective: To assess the efficacy of Diltiazem in a model mimicking hypertension caused by renal artery stenosis.
-
Animals: Rats.
-
Method:
-
Surgical Procedure: Under anesthesia, the left renal artery is exposed, and a silver clip is placed around it to induce stenosis. Sham-operated rats serve as controls.[22]
-
Hypertension Development: Hypertension is allowed to develop and stabilize over 4-6 weeks, with weekly blood pressure monitoring.[22]
-
Grouping and Treatment: Once hypertension is established, rats are randomized into vehicle and Diltiazem treatment groups (e.g., 40-50 mg/kg/day orally).[6][22]
-
Efficacy Evaluation: Treatment is administered for a specified period (e.g., 8 weeks), with regular blood pressure monitoring.[6]
-
Myocardial Infarction/Ischemia Models
Coronary Artery Occlusion/Embolization in Dogs
-
Objective: To determine the effect of Diltiazem on infarct size and cardiac function following myocardial ischemia.
-
Animals: Dogs.
-
Method:
-
Instrumentation: Dogs are anesthetized and instrumented for hemodynamic monitoring.
-
Ischemia Induction: The left circumflex (LCX) or left anterior descending (LAD) coronary artery is occluded for a specific duration (e.g., 90 minutes) to induce myocardial ischemia.[8] In some models, coronary embolization is used.[9]
-
Drug Administration: Diltiazem or saline (control) is administered intravenously as a bolus followed by a continuous infusion, either before occlusion, during occlusion, or just before reperfusion.[8][9]
-
Reperfusion: The occlusion is released to allow for reperfusion.
-
Infarct Size Measurement: After a set period of reperfusion (e.g., 24 or 48 hours), the hearts are excised. The area at risk is determined, and the infarct size is measured using staining techniques like triphenyltetrazolium chloride (TTC).[8][9]
-
Cardiomyopathy Models
Transgenic Mouse Model of Familial Hypertrophic Cardiomyopathy
-
Objective: To evaluate the potential of Diltiazem to prevent the development of hypertrophic cardiomyopathy.
-
Animals: Transgenic mice carrying a mutation linked to familial hypertrophic cardiomyopathy (e.g., αMHC403/+ or TnT-I79N).[17][18]
-
Method:
-
Treatment Initiation: Diltiazem is administered orally to pre-hypertrophic mutant mice, often starting at a young age.[18]
-
Long-term Administration: The treatment is continued for an extended period (e.g., 30-39 weeks).[18]
-
Cardiac Function Assessment: Cardiac hemodynamics and morphology are assessed using techniques like echocardiography and pressure-volume loop analysis.[17][18]
-
Pathological Analysis: Histological analysis is performed to evaluate myocyte hypertrophy, disarray, and fibrosis.
-
Visualizations
Signaling Pathway of Diltiazem in Cardiomyocytes
Caption: Diltiazem inhibits L-type calcium channels, reducing intracellular calcium and muscle contraction.
Experimental Workflow for Myocardial Infarction Model
Caption: Workflow for evaluating Diltiazem's effect on myocardial infarct size in a canine model.
Logical Relationship of Diltiazem's Effects
Caption: Diltiazem's mechanism leads to reduced blood pressure and myocardial oxygen demand.
References
- 1. Diltiazem - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of Ditiazem Hydrochloride? [synapse.patsnap.com]
- 3. Hemodynamic effects of prolonged treatment with diltiazem in conscious normotensive and spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hypotensive and diuretic actions of diltiazem in spontaneously hypertensive and Wistar Kyoto rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antihypertensive effect of diltiazem in young or adult rats of genetically hypertensive strains [pubmed.ncbi.nlm.nih.gov]
- 6. Diltiazem and left ventricular hypertrophy in renovascular hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of diltiazem on renovascular-hypertensive and on normotensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of diltiazem on extent of ultimate myocardial injury resulting from temporary coronary artery occlusion in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Diltiazem reduced infarct size but not ventricular arrhythmias in 48 hour coronary embolized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Limitation of infarct size with preconditioning and calcium antagonist (diltiazem): difference in 99mTc-PYP uptake in the myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of intracoronary diltiazem on infarct size and regional myocardial function in the ischemic reperfused canine heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of diltiazem on experimental myocardial ischemia and on left ventricular performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Diltiazem improves resuscitation from experimental ventricular fibrillation in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of diltiazem upon experimental ventricular dysrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cardiovascular effects of intravenous diltiazem in dogs with iatrogenic atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Efficacy of diltiazem in two experimental feline models of sudden cardiac death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Diltiazem treatment prevents diastolic heart failure in mice with familial hypertrophic cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The L-type calcium channel inhibitor diltiazem prevents cardiomyopathy in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The L-type calcium channel inhibitor diltiazem prevents cardiomyopathy in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Diltiazem prevents stress‐induced contractile deficits in cardiomyocytes, but does not reverse the cardiomyopathy phenotype in Mybpc3‐knock‐in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Evaluation of the calcium channel-blocking agents diltiazem and verapamil for treatment of feline hypertrophic cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
A Comparative Analysis of the Off-Target Effects of Diltiazem and Verapamil
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diltiazem and verapamil are non-dihydropyridine calcium channel blockers widely prescribed for the management of cardiovascular diseases such as hypertension, angina pectoris, and certain arrhythmias. Their primary therapeutic action is the blockade of L-type calcium channels, leading to vasodilation and reduced cardiac contractility and conductivity. However, beyond their intended pharmacological effects, both drugs exhibit a range of off-target interactions that can contribute to their therapeutic profiles and adverse effects. This guide provides a comprehensive comparative study of the off-target effects of diltiazem and verapamil, supported by experimental data and detailed methodologies, to aid researchers in understanding the broader pharmacological landscape of these important drugs.
Quantitative Comparison of Off-Target Effects
The following tables summarize the quantitative data on the off-target interactions of diltiazem and verapamil with various ion channels and transporters.
Table 1: Inhibition of Non-L-Type Voltage-Gated Calcium Channels
| Target Channel | Drug | Potency (IC₅₀/Inhibition) | Experimental System | Reference |
| P-type Ca²⁺ Channel | Verapamil | Blocks P-type channels | Rat striatal slices | [1][2] |
| Diltiazem | Blocks P-type channels | Rat striatal slices | [1][2] | |
| N-type Ca²⁺ Channel | Verapamil | Possible blockade at higher concentrations | Rat striatal slices | [1][2] |
| Diltiazem | No significant effect | Rat striatal slices | [1][2] | |
| Q-type Ca²⁺ Channel | Verapamil | Possible blockade at higher concentrations | Rat striatal slices | [1][2] |
| Diltiazem | No significant effect | Rat striatal slices | [1][2] |
Table 2: Inhibition of Voltage-Gated Potassium Channels
| Target Channel | Drug | Potency (IC₅₀) | Experimental System | Reference |
| hERG (IKr) | Verapamil | 143.0 nmol/L | HEK 293 cells expressing HERG | [3][4] |
| Diltiazem | 17.3 µmol/L | HEK 293 cells expressing HERG | [3][4] | |
| fKv1.4ΔN | Verapamil | 260.71 ± 18.50 µmol/L | Xenopus oocytes expressing fKv1.4ΔN | [5][6][7] |
| Diltiazem | 241.04 ± 23.06 µmol/L | Xenopus oocytes expressing fKv1.4ΔN | [5][6][7] |
Table 3: Interaction with Other Channels and Transporters
| Target | Drug | Effect | Concentration | Experimental System | Reference |
| Sodium (Na⁺) Channels | Verapamil | Inhibition | >30 µM | Rat striatal slices | [1] |
| Diltiazem | Possible inhibition at higher concentrations | Rat striatal slices | [1] | ||
| Acetylcholine Receptors (nAChR) | Verapamil | Inhibition (less potent than diltiazem) | Xenopus oocytes expressing human nAChRs | [8][9] | |
| Diltiazem | Inhibition (α7 > α4β2 ≈ muscle types) | Xenopus oocytes expressing human nAChRs | [8][9] | ||
| P-glycoprotein (P-gp) | Verapamil | Decreases P-gp expression and inhibits function | Human leukemia cell lines, rat jejunum | [10][11][12] | |
| Diltiazem | No effect on P-gp expression | Human leukemia cell lines | [10] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Voltage-Clamp Assay for Ion Channel Blockade
This protocol is a generalized method for assessing the inhibitory effects of diltiazem and verapamil on voltage-gated ion channels, such as calcium and potassium channels, expressed in cell lines (e.g., HEK 293) or Xenopus oocytes.
Objective: To determine the concentration-dependent block of ion channel currents by diltiazem and verapamil and to calculate IC₅₀ values.
Materials:
-
Cells or oocytes expressing the target ion channel.
-
Patch-clamp rig with amplifier and data acquisition system.
-
External and internal recording solutions specific to the ion channel being studied.
-
Stock solutions of diltiazem and verapamil (typically in DMSO or water).
Procedure:
-
Cell Preparation: Culture cells on coverslips or prepare Xenopus oocytes for two-electrode voltage-clamp recording.
-
Solution Preparation: Prepare external and internal solutions. For example, to isolate Ca²⁺ currents, Na⁺ in the external solution can be replaced with NMDG⁺, and K⁺ channels can be blocked with CsCl and TEA.
-
Electrophysiological Recording:
-
Establish a whole-cell patch-clamp configuration or impale oocytes with microelectrodes.
-
Hold the cell membrane at a negative potential (e.g., -80 mV) to keep the channels in a closed state.
-
Apply a voltage protocol to elicit ionic currents. This typically involves a series of depolarizing voltage steps. To study use-dependent block, a train of short depolarizing pulses is applied.
-
-
Drug Application:
-
Record baseline currents in the absence of the drug.
-
Perfuse the cells with increasing concentrations of diltiazem or verapamil, allowing for equilibration at each concentration.
-
Record currents at each drug concentration.
-
-
Data Analysis:
-
Measure the peak current amplitude at each voltage step in the presence and absence of the drug.
-
Calculate the percentage of current inhibition for each drug concentration.
-
Plot the percentage of inhibition against the drug concentration and fit the data to a Hill equation to determine the IC₅₀ value.[5]
-
References
- 1. The effects of verapamil and diltiazem on N-, P- and Q-type calcium channels mediating dopamine release in rat striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effects of verapamil and diltiazem on N-, P- and Q-type calcium channels mediating dopamine release in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Mechanism of block and identification of the verapamil binding domain to HERG potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of L-type Calcium Channel Antagonists Verapamil and Diltiazem on fKv1.4ΔN Currents in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of L-type Calcium Channel Antagonists Verapamil and Diltiazem on fKv1.4ΔN Currents in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. brieflands.com [brieflands.com]
- 8. Effects of diltiazem and verapamil on responses to acetylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of diltiazem on human nicotinic acetylcholine and GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Verapamil decreases P-glycoprotein expression in multidrug-resistant human leukemic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Verapamil suppresses the emergence of P-glycoprotein-mediated multi-drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Extensive metabolism of diltiazem and P-glycoprotein-mediated efflux of desacetyl-diltiazem (M1) by rat jejunum in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the specificity of Diltiazem for L-type calcium channels over other ion channels
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Diltiazem's binding affinity and inhibitory effects on its primary target, the L-type voltage-gated calcium channels (CaV1.x), versus other ion channels. The data presented is compiled from various electrophysiological and binding studies to assist in validating Diltiazem's specificity and understanding its potential off-target effects.
Quantitative Comparison of Diltiazem's Potency Across Various Ion Channels
Diltiazem is a well-established benzothiazepine calcium channel blocker with a primary therapeutic action on L-type calcium channels.[1] Its clinical efficacy in treating cardiovascular conditions such as hypertension, angina, and certain arrhythmias stems from its ability to inhibit the influx of calcium into cardiac and vascular smooth muscle cells.[2][3] However, a comprehensive understanding of its specificity requires a quantitative comparison of its potency against a range of ion channels.
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Diltiazem for various ion channels as determined by electrophysiological studies. Lower IC50 values indicate higher potency.
| Ion Channel Family | Subtype | Tissue/Expression System | IC50 (µM) | Key Findings & Citations |
| Voltage-Gated Calcium Channels (CaV) | L-type (CaV1.2) | Vascular Smooth Muscle (CaV1.2b) | 87 ± 13 | Diltiazem shows higher potency for vascular vs. cardiac L-type calcium channel splice variants.[4] |
| L-type (CaV1.2) | Vascular Smooth Muscle (CaV1.2SM) | 75 ± 13 | Demonstrates the influence of alternative splicing on drug sensitivity.[4] | |
| L-type (CaV1.2) | Cardiac Muscle (CaV1.2CM) | 158 ± 20 | The cardiac isoform of CaV1.2 is less sensitive to Diltiazem compared to vascular isoforms.[4] | |
| L-type | Ancestral CaV Channel (CaVAb) | 10.4 (Use-dependent), 41 (Resting state) | Diltiazem's potency is state-dependent, with higher affinity for open or inactivated channels.[1] | |
| P-type (CaV2.1) | Rat Striatal Slices | Blockade observed, specific IC50 not provided. | Diltiazem appears to block P-type channels. | |
| N-type (CaV2.2) | Rat Striatal Slices | Blockade observed at higher concentrations. | Higher concentrations of Diltiazem are required to affect N-type channels compared to L-type. | |
| Q-type (CaV2.1) | Rat Striatal Slices | Blockade observed at higher concentrations. | Similar to N-type, Q-type channels are less sensitive to Diltiazem. | |
| T-type (CaV3.x) | Various | No specific IC50 values found. Generally considered less sensitive than L-type channels. | While some calcium channel blockers like mibefradil show potent T-type channel blockade, Diltiazem's primary action is on L-type channels.[5] | |
| Voltage-Gated Potassium Channels (KV) | fKv1.4ΔN | Xenopus Oocytes | 241.04 ± 23.06 | Diltiazem can inhibit certain potassium channels, but at significantly higher concentrations than for L-type calcium channels. |
| hKv1.5 | CHO Cells | Biphasic: 0.0048 ± 0.0015 and 42.3 ± 3.6 | Exhibits a complex, biphasic inhibition of this potassium channel. | |
| Kv4.3 | CHO Cells | Biphasic: 0.0626 ± 0.0111 and 109.9 ± 12.8 | Similar to hKv1.5, shows a biphasic inhibitory effect. | |
| Voltage-Gated Sodium Channels (NaV) | NaV1.x | Various | No specific IC50 values found. | Diltiazem's action is described as similar to local anesthetics on sodium channels, suggesting some interaction, but quantitative data on specific isoforms is limited.[1] |
Experimental Protocols
The determination of ion channel specificity and potency of a compound like Diltiazem is primarily achieved through electrophysiological techniques, with the whole-cell patch-clamp method being the gold standard.
Detailed Methodology: Whole-Cell Patch-Clamp for IC50 Determination
1. Cell Preparation:
-
Culture a suitable cell line (e.g., HEK293, CHO) stably or transiently expressing the ion channel of interest.
-
Alternatively, primary cells endogenously expressing the target channel (e.g., isolated cardiomyocytes, vascular smooth muscle cells) can be used.
-
Plate cells onto glass coverslips at an appropriate density for patch-clamping.
2. Solutions:
-
External Solution (in mM): Composition will vary depending on the ion channel being studied. For example, for CaV channels, it may contain: 110 BaCl₂ (as the charge carrier to avoid calcium-dependent inactivation), 10 HEPES, 10 Glucose, 10 TEA-Cl, adjusted to pH 7.4 with CsOH. For NaV channels, it would contain NaCl as the primary cation.
-
Internal (Pipette) Solution (in mM): Typically contains: 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, adjusted to pH 7.2 with CsOH. Cesium is used to block outward potassium currents.
-
Diltiazem Stock Solution: Prepare a high concentration stock solution (e.g., 100 mM) in a suitable solvent (e.g., DMSO or water) and make fresh serial dilutions in the external solution on the day of the experiment.
3. Electrophysiological Recording:
-
Pull borosilicate glass micropipettes to a resistance of 2-5 MΩ when filled with the internal solution.
-
Mount the coverslip with cells onto the recording chamber of an inverted microscope.
-
Under visual guidance, approach a single cell with the micropipette and form a high-resistance (>1 GΩ) seal (a "giga-seal") between the pipette tip and the cell membrane.
-
Rupture the membrane patch under the pipette tip by applying gentle suction to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential where the channels of interest are predominantly in a closed state (e.g., -80 mV for L-type calcium channels).
4. Data Acquisition and Analysis:
-
Apply a voltage protocol to elicit ionic currents through the channel of interest. This typically involves a series of depolarizing voltage steps.
-
Record the baseline current in the absence of the drug.
-
Perfuse the cell with increasing concentrations of Diltiazem, allowing sufficient time for the drug effect to reach a steady state at each concentration.
-
Record the current at each drug concentration.
-
To determine the IC50, plot the percentage of current inhibition against the logarithm of the Diltiazem concentration.
-
Fit the data to the Hill equation: y = 100 / (1 + (IC50 / [Drug])^n), where 'n' is the Hill coefficient.
Visualizing Mechanisms and Workflows
Signaling Pathway of L-type Calcium Channel Inhibition by Diltiazem
References
- 1. Structural Basis for Diltiazem Block of a Voltage-Gated Ca2+ Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Alternative splicing modulates diltiazem sensitivity of cardiac and vascular smooth muscle Cav1.2 calcium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative pharmacological properties among calcium channel blockers: T-channel versus L-channel blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Molecular Interactions of Diltiazem and Other Benzothiazepines with the Calcium Channel
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the molecular interactions of Diltiazem and other benzothiazepines with the L-type voltage-gated calcium channel (Cav1.2). The analysis is supported by experimental data from radioligand binding assays, electrophysiological recordings, and structural studies, offering insights into the mechanism of action, binding sites, and allosteric modulation of this important class of cardiovascular drugs.
Introduction to Benzothiazepines and L-type Calcium Channels
Benzothiazepines, with Diltiazem as the prototypical agent, are a class of calcium channel blockers (CCBs) widely used in the treatment of hypertension, angina pectoris, and certain cardiac arrhythmias.[1] Their therapeutic effects are primarily mediated by the inhibition of L-type calcium channels (Cav1.2), which are crucial for excitation-contraction coupling in cardiac and smooth muscle.[1][2] These channels are heteromeric protein complexes, with the α1 subunit forming the ion-conducting pore and containing the binding sites for various drugs.[3][4] Benzothiazepines, along with phenylalkylamines (e.g., verapamil) and dihydropyridines (e.g., nifedipine), represent the three major classes of organic L-type calcium channel blockers, each with distinct but allosterically interacting binding sites on the α1 subunit.[4][5]
Molecular Basis of Diltiazem Interaction
Diltiazem and other benzothiazepines interact with a specific receptor site within the pore-forming α1 subunit of the L-type calcium channel.[6][7] Mutagenesis and photoaffinity labeling studies have identified key amino acid residues in the transmembrane segments IIIS6 and IVS6 as critical determinants for benzothiazepine binding.[1][6] Specifically, residues such as Phe1164 and Val1165 in segment IIIS6 have been shown to significantly impact Diltiazem sensitivity.[6][7]
The binding of Diltiazem is state-dependent, showing a higher affinity for the open and inactivated states of the channel compared to the resting state.[8][9] This use-dependent and voltage-dependent blockade contributes to its efficacy in treating tachyarrhythmias, as the drug preferentially targets channels in rapidly firing cells.[8][9] Structural studies suggest that Diltiazem binds within the central cavity of the channel pore, physically obstructing ion permeation.[2] This binding site is accessible from the intracellular side of the membrane.[1][10]
Allosteric Interactions with Other Calcium Channel Blockers
The binding of benzothiazepines to the L-type calcium channel is allosterically modulated by other classes of CCBs. Diltiazem and phenylalkylamines like verapamil exhibit a mutually inhibitory binding relationship, suggesting overlapping or closely interacting binding sites.[2][11] In contrast, Diltiazem potentiates the binding of dihydropyridines, indicating a positive allosteric interaction between their distinct binding sites.[2] This complex interplay of allosteric modulation allows for a fine-tuning of calcium channel inhibition.
Comparative Performance Data
The following table summarizes key quantitative data for the interaction of Diltiazem and other relevant calcium channel blockers with L-type calcium channels.
| Compound Class | Compound | Channel Subtype | Experimental System | Parameter | Value | Reference(s) |
| Benzothiazepine | Diltiazem | α1C | HEK 293 cells | IC50 | 60 µM | [12] |
| α1A | HEK 293 cells | IC50 | 270 µM | [12] | ||
| α1E | HEK 293 cells | IC50 | 220 µM | [12] | ||
| Cav1.3 | Mouse Inner Hair Cells | IC50 | 326 ± 67 µM | [13] | ||
| Benzothiazepine Analog | Clentiazem | L-type | Not Specified | - | Potentially improved pharmacological profile over Diltiazem | [3] |
| Phenylalkylamine | Verapamil | α1C | HEK 293 cells | IC50 | 110 µM | [12] |
| α1A | HEK 293 cells | IC50 | 70 µM | [12] | ||
| α1E | HEK 293 cells | IC50 | 100 µM | [12] | ||
| Cav1.3 | Mouse Inner Hair Cells | IC50 | 199 ± 19 µM | [13] |
Experimental Protocols
Radioligand Binding Assay
This assay is used to determine the binding affinity (Kd) and density of binding sites (Bmax) of a drug for its receptor.
Objective: To quantify the binding characteristics of benzothiazepines to the L-type calcium channel.
General Protocol:
-
Membrane Preparation: Isolate cell membranes from tissues rich in L-type calcium channels, such as the rat cerebral cortex or cardiac sarcolemma.[3]
-
Incubation: Incubate the prepared membranes with varying concentrations of a radiolabeled benzothiazepine (e.g., [³H]diltiazem). To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of the unlabeled drug.[3]
-
Separation: Separate the membrane-bound radioligand from the free radioligand using rapid filtration through glass fiber filters.[3]
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.[3]
-
Data Analysis: Analyze the data using Scatchard analysis or non-linear regression to calculate the Kd and Bmax values.[3]
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion channel currents and the effect of drugs on channel function.
Objective: To characterize the inhibitory effects of benzothiazepines on L-type calcium channel currents and to study the state-dependence of the block.
General Protocol:
-
Cell Preparation: Isolate single cells expressing L-type calcium channels, such as ventricular myocytes or a cell line (e.g., HEK293 or tsA-201) transfected with the channel subunits (α1, β, and α2δ).[1][3]
-
Patch-Clamp Recording: Establish a whole-cell patch-clamp configuration. The intracellular solution (in the pipette) and the extracellular solution are designed to isolate the calcium channel currents (e.g., by using Ba2+ as the charge carrier and blocking other ion channels).[1]
-
Voltage Protocols: Apply specific voltage protocols to elicit channel opening and inactivation. To study use-dependence, a train of depolarizing pulses is applied.[8]
-
Drug Application: Apply the benzothiazepine derivative to the extracellular solution via perfusion.[1]
-
Data Acquisition and Analysis: Record the resulting ion currents and analyze the data to determine the extent of channel block, changes in channel gating properties (activation, inactivation), and the IC50 for inhibition.
Visualizations
Caption: Signaling pathway of benzothiazepine calcium channel blockers.
Caption: Workflow for electrophysiological analysis of benzothiazepine effects.
References
- 1. Interaction of diltiazem with an intracellularly accessible binding site on CaV1.2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Basis for Diltiazem Block of a Voltage-Gated Ca2+ Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Pharmacology of L-type Calcium Channels: Novel Drugs for Old Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Calcium channels: basic properties as revealed by radioligand binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular mechanism of diltiazem interaction with L-type Ca2+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular Mechanism of Diltiazem Interaction with L-type Ca2+ Channels* | Semantic Scholar [semanticscholar.org]
- 8. Diltiazem and verapamil preferentially block inactivated cardiac calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Interaction of diltiazem with an intracellularly accessible binding site on Ca(V)1.2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of recombinant Ca2+ channels by benzothiazepines and phenylalkylamines: class-specific pharmacology and underlying molecular determinants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of phenylalkylamines and benzothiazepines on Ca(v)1.3-mediated Ca2+ currents in neonatal mouse inner hair cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Diltiazem Hydrochloride
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring a safe laboratory environment and protecting the ecosystem. Diltiazem Hydrochloride, a calcium channel blocker widely used in research, requires meticulous disposal procedures to mitigate risks associated with its pharmacological activity and potential environmental impact. This guide provides essential, step-by-step instructions for the proper disposal of this compound in a laboratory setting.
Regulatory Framework
The disposal of pharmaceutical waste, including this compound, is governed by a multi-tiered regulatory framework in the United States. Key agencies establishing and enforcing these guidelines include:
-
Environmental Protection Agency (EPA): Regulates the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA). Subpart P of the RCRA provides specific requirements for managing hazardous waste pharmaceuticals in healthcare and laboratory settings.
-
Drug Enforcement Administration (DEA): Regulates the disposal of controlled substances to prevent diversion.
-
State and Local Regulations: Many states and municipalities have their own, often more stringent, regulations for pharmaceutical waste disposal.
It is crucial to consult and adhere to all applicable federal, state, and local regulations.
Hazard Assessment and Personal Protective Equipment (PPE)
Before handling this compound for disposal, a thorough hazard assessment is necessary. The Safety Data Sheet (SDS) is the primary source of this information. This compound is classified as harmful if swallowed (Acute toxicity, Oral, Category 4).[1][2]
When handling this compound for disposal, always wear appropriate Personal Protective Equipment (PPE) to minimize exposure risks. Recommended PPE includes:
-
Safety glasses with side shields or goggles.
-
Impermeable gloves.
-
A lab coat or other protective clothing.
Step-by-Step Disposal Procedure
The following procedure outlines the recommended steps for the safe disposal of this compound in a laboratory setting.
-
Waste Identification and Segregation:
-
Identify the this compound waste. This can include expired or unused pure compounds, contaminated labware (e.g., vials, syringes, pipette tips), and solutions.
-
Do not mix this compound waste with other waste streams unless specifically instructed by your institution's Environmental Health and Safety (EHS) office.
-
-
Waste Collection and Labeling:
-
Collect the waste in a designated, properly labeled, and sealed container. The container should be compatible with the chemical and prevent leaks or spills.
-
The label should clearly identify the contents as "this compound Waste" and include any other information required by your institution and local regulations.
-
-
Storage:
-
Store the sealed waste container in a cool, dry, well-ventilated area away from incompatible substances.[1]
-
Ensure the storage area is secure to prevent unauthorized access.
-
-
Disposal Method:
-
The recommended and required method for disposing of this compound from a laboratory is through a licensed hazardous waste disposal company. These companies are equipped to handle and dispose of chemical waste in accordance with all regulations.
-
Contact your institution's EHS department to arrange for pickup and disposal by an approved vendor.
-
Sewering of hazardous pharmaceutical waste is strictly prohibited. [3] Do not pour this compound waste down the drain.[4]
-
-
Spill Management:
-
In the event of a spill, take immediate action to contain it.
-
For dry spills, carefully sweep or vacuum the material, avoiding dust generation, and place it into a suitable, labeled disposal container.[5][6]
-
For liquid spills, absorb with an inert material and place it into a suitable disposal container.[1]
-
Consult local regulations for disposal of spill cleanup materials.[1]
-
Quantitative Data
No specific quantitative data for disposal limits or concentrations of this compound were found in the reviewed safety data sheets or regulatory guidelines. Disposal procedures are based on the hazardous nature of the chemical, not on specific concentration thresholds for laboratory waste.
Experimental Protocols
No experimental protocols for the chemical degradation or neutralization of this compound as a means of disposal were cited in the reviewed literature. The standard and required procedure is collection and disposal via a licensed hazardous waste management company.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
By adhering to these procedures and regulatory guidelines, laboratory professionals can ensure the safe and responsible disposal of this compound, protecting both themselves and the environment. Always consult with your institution's Environmental Health and Safety department for specific guidance and protocols.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Diltiazem Hydrochloride
For laboratory professionals engaged in research and development, ensuring personal safety and proper handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling Diltiazem Hydrochloride, a calcium channel blocker used in the management of hypertension and angina. Adherence to these protocols is critical to minimize exposure and mitigate potential health risks.
Personal Protective Equipment (PPE) for this compound
The appropriate level of personal protective equipment is dictated by the specific handling task and the potential for exposure. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Task | Eye and Face Protection | Hand Protection | Respiratory Protection | Protective Clothing |
| Weighing and Handling Solid Compound | Safety goggles and a face shield are required to protect against splashes.[1] | Two pairs of powder-free nitrile gloves are recommended. The outer glove should be removed and disposed of immediately after handling.[1] | A NIOSH-approved respirator should be used if significant quantities of dust may become airborne or if handling outside of a certified chemical fume hood.[2][3] | A lab coat or other protective clothing is required. |
| Preparing Solutions | Safety goggles are mandatory.[1] | A single pair of nitrile gloves is sufficient. | Not generally required when performed in a certified chemical fume hood or a well-ventilated area.[4] | A lab coat should be worn. |
| Handling Solutions | Safety glasses with side shields are recommended. | A single pair of nitrile gloves is recommended. | Not required. | A lab coat is recommended. |
| Spill Cleanup | Safety goggles and a face shield are required.[1] | Two pairs of powder-free nitrile gloves are required.[1] | A NIOSH-approved respirator is necessary, especially for large spills or in poorly ventilated areas.[2] | A lab coat or other protective clothing is required. |
Operational Plan for Safe Handling
A systematic approach to handling this compound ensures a safe laboratory environment. The following step-by-step operational plan should be followed.
1. Pre-Handling Preparations:
-
Consult the Safety Data Sheet (SDS): Before beginning any work, thoroughly review the SDS for this compound.
-
Designated Area: All handling of the solid compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]
-
Gather Materials: Ensure all necessary PPE, spill cleanup materials, and waste containers are readily available.
2. Handling Procedures:
-
Avoid Dust Generation: When handling the solid compound, use techniques that minimize the creation of dust.[2]
-
Personal Hygiene: Do not eat, drink, or smoke in areas where this compound is handled.[4] Wash hands thoroughly after handling the compound, even if gloves were worn.[4]
-
Labeling: Clearly label all containers with the contents, concentration, and date.
3. Post-Handling Procedures:
-
Decontamination: Clean all equipment and the work area thoroughly after use.
-
Glove Removal: Remove the outer pair of gloves (if double-gloving) immediately after handling the compound and dispose of them in the designated hazardous waste container.[1] Remove the inner pair of gloves before leaving the work area.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Classification: this compound waste should be considered hazardous chemical waste.[1]
-
Waste Segregation: Do not mix this compound waste with other waste streams.
-
Containerization: Collect all solid and liquid waste, including contaminated PPE, in a designated, sealed, and clearly labeled hazardous waste container.
-
Disposal Method: Arrange for the disposal of the hazardous waste through a licensed hazardous waste disposal company in accordance with local, state, and federal regulations.
Experimental Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
